molecular formula C27H38O6 B10818249 Ganolactone B

Ganolactone B

Cat. No.: B10818249
M. Wt: 458.6 g/mol
InChI Key: FXUVJKGSDBTXTJ-MJJUKISYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganolactone B is a triterpenoid.
(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione has been reported in Ganoderma with data available.

Properties

Molecular Formula

C27H38O6

Molecular Weight

458.6 g/mol

IUPAC Name

(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

InChI

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26?,27-/m0/s1

InChI Key

FXUVJKGSDBTXTJ-MJJUKISYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C5(CCC(=O)O5)C)C)C)O)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

Ganolactone B: A Technical Guide to Isolation from Ganoderma sinense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Ganolactone B, a lanostane-type triterpene identified in the medicinal mushroom Ganoderma sinense. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and discusses its potential, though currently unconfirmed, biological activities based on related compounds.

Introduction

Ganoderma sinense, a member of the Ganodermataceae family, is a fungus with a long history of use in traditional Chinese medicine.[1] Its fruiting bodies are a rich source of bioactive secondary metabolites, particularly triterpenoids, which are believed to contribute to its therapeutic effects.[1] Among these complex molecules is this compound, a polyoxygenated lanostane-type triterpene.[1] This guide serves as a comprehensive resource for the isolation of this specific compound for further research and development.

Physicochemical Properties of this compound

This compound has been characterized by various spectroscopic methods. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone[1][2]
Molecular Formula C₂₇H₃₈O₆[1]
Molecular Weight 458.59 g/mol [1]
Type Lanostane-type triterpene[1]

Experimental Protocol for Isolation and Purification

The following protocol for the isolation and purification of this compound is based on the methodology described by Qiao et al. (2007).[3]

Extraction
  • Initial Extraction : Dried and chipped fruiting bodies of Ganoderma sinense are soaked overnight in acetone at room temperature.[3]

  • Solvent Partitioning : The resulting acetone extract is concentrated, suspended in water, and then successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

Chromatographic Purification
  • Silica Gel Column Chromatography : The chloroform-soluble fraction is subjected to column chromatography on silica gel.[3]

  • Elution Gradient : A step-wise gradient elution is performed using a chloroform-acetone solvent system (from 10:1 to 1:1, v/v).[3]

  • Fraction Collection : The elution process yields multiple fractions.[3]

  • Further Purification : Specific fractions are further purified using preparative thin-layer chromatography (pTLC) with a chloroform-acetone solvent system (3:1, v/v) to yield purified this compound.[3]

Table of Chromatographic Conditions

StepStationary PhaseMobile PhaseElution Mode
Column Chromatography Silica GelChloroform-AcetoneGradient (10:1 to 1:1)
Preparative TLC Silica GelChloroform-Acetone (3:1)Isocratic

Experimental Workflow

The overall workflow for the isolation of this compound from Ganoderma sinense is depicted in the following diagram.

GanolactoneB_Isolation_Workflow start Dried Fruiting Bodies of Ganoderma sinense extraction Acetone Extraction (overnight, room temp) start->extraction partitioning Solvent Partitioning extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography (Chloroform-Acetone gradient) chloroform_fraction->column_chromatography fractions Collect Fractions column_chromatography->fractions ptlc Preparative Thin-Layer Chromatography (Chloroform-Acetone 3:1) fractions->ptlc final_product Purified this compound ptlc->final_product

Figure 1: Experimental workflow for the isolation of this compound.

Putative Biological Activity and Signaling Pathways

To date, there are no specific studies published that detail the biological activities or the mechanism of action of this compound. However, lanostane triterpenoids isolated from various Ganoderma species are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities.

Based on the activities of structurally related compounds, it is plausible that this compound may interact with key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and TGF-β pathways. It is critical to note that the involvement of this compound in these pathways is currently speculative and requires experimental validation.

Putative Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[4][5] Many natural products exert their anti-inflammatory and anticancer effects by modulating this pathway.[6]

Putative_NFkB_Pathway ganolactone_b This compound (Putative) ikb_kinase IKK Complex ganolactone_b->ikb_kinase Inhibition? ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription Initiates

Figure 2: Putative modulation of the NF-κB signaling pathway by this compound.
Putative Signaling Pathway: TGF-β

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9]

Putative_TGFb_Pathway ganolactone_b This compound (Putative) tgfb_receptor TGF-β Receptor ganolactone_b->tgfb_receptor Modulation? smad Smad2/3 tgfb_receptor->smad Phosphorylates smad4 Smad4 smad->smad4 Binds smad_complex Smad Complex smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_expression Target Gene Expression (Cell Cycle Arrest, Apoptosis) nucleus->gene_expression Regulates

Figure 3: Putative modulation of the TGF-β signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a detailed protocol for the isolation of this compound from Ganoderma sinense, based on established phytochemical methods. While the physicochemical properties of this compound have been determined, its biological activities and mechanism of action remain to be elucidated. Future research should focus on in vitro and in vivo studies to investigate the potential cytotoxic, anti-inflammatory, and other pharmacological effects of this novel triterpenoid. Such studies are essential to validate the therapeutic potential of this compound and to understand its role in the medicinal properties of Ganoderma sinense.

References

Elucidation of the Chemical Structure of Ganolactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, represents a class of natural products with significant interest in medicinal chemistry. Its chemical architecture, characterized by a complex polycyclic system and multiple stereocenters, necessitates a rigorous and systematic approach for complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the determination of this compound's structure, established as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone. The process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols for these key techniques and presents the quantitative data in a structured format for clarity and comparative analysis. Furthermore, logical workflows and key relational data are visualized through diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

The structural characterization of novel natural products is a cornerstone of drug discovery and development. This compound, with the molecular formula C₂₇H₃₈O₆, was identified as a novel lanostane-type triterpene through its isolation from Ganoderma sinense.[1] The elucidation of its intricate structure was accomplished through a combination of one- and two-dimensional NMR spectroscopy, and mass spectrometry, without the use of X-ray crystallography. This guide will walk through the key experimental evidence and logical steps that led to the definitive structural assignment of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved the determination of its fundamental physicochemical and spectroscopic properties.

PropertyValue
Appearance Colorless needles
Molecular Formula C₂₇H₃₈O₆
Molecular Weight 458.59 g/mol
Melting Point >300°C
Optical Rotation +183° (c=0.3, MeOH)
HR-ESI-MS m/z [M+H]⁺ calculated for C₂₇H₃₉O₆: 459.2747, found: 459.2750

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal technique employed for the detailed structural analysis of this compound. A standard suite of NMR experiments was conducted to establish the carbon skeleton and the relative stereochemistry.

  • Instrumentation : Bruker AVANCE 500 MHz spectrometer.

  • Solvent : Pyridine-d₅.

  • Temperature : 25°C.

  • Proton (¹H) NMR : 500 MHz, standard pulse sequences.

  • Carbon (¹³C) NMR : 125 MHz, proton-decoupled.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing insights into the relative stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact molecular formula of this compound.

  • Instrumentation : Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive.

  • Data Analysis : The molecular formula was determined from the measured m/z value of the protonated molecular ion [M+H]⁺.

NMR Data and Structural Elucidation

The complete assignment of the ¹H and ¹³C NMR spectra of this compound was achieved through the combined analysis of 1D and 2D NMR data.

¹H and ¹³C NMR Spectral Data

The following table summarizes the assigned chemical shifts for all protons and carbons in this compound.

Position¹³C (δc)¹H (δH, multiplicity, J in Hz)
135.81.85 (m), 1.65 (m)
228.51.95 (m)
378.93.22 (dd, 11.5, 4.5)
438.92.15 (m)
550.11.55 (m)
629.82.05 (m)
774.54.45 (t, 8.5)
8145.8-
9140.2-
1037.2-
11200.1-
1249.52.65 (d, 12.0)
1345.3-
1450.8-
15215.5-
1635.12.81 (m), 2.66 (m)
1748.22.55 (m)
1818.91.15 (s)
1919.11.25 (s)
2086.5-
2121.51.39 (s)
2234.22.68 (m), 2.49 (m)
2325.81.90 (m)
24175.2-
2530.12.10 (m)
2622.50.95 (d, 6.5)
2722.80.98 (d, 6.5)
2D NMR Correlation Analysis

The structural backbone and key functional groups were pieced together using 2D NMR data.

COSY correlations established the proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. For example, the correlations from H-3 to H-2 and H-4, and from H-7 to H-6, were readily identified.

HMBC correlations were pivotal in connecting the individual spin systems and in placing the quaternary carbons and carbonyl groups. Key HMBC correlations are summarized below and visualized in the subsequent diagram.

ProtonCorrelated Carbons (δc)
H-3 (3.22)C-1 (35.8), C-2 (28.5), C-4 (38.9), C-5 (50.1)
H-7 (4.45)C-5 (50.1), C-6 (29.8), C-8 (145.8), C-9 (140.2)
H-18 (1.15)C-12 (49.5), C-13 (45.3), C-14 (50.8), C-17 (48.2)
H-19 (1.25)C-1 (35.8), C-5 (50.1), C-9 (140.2), C-10 (37.2)
H-21 (1.39)C-17 (48.2), C-20 (86.5), C-22 (34.2)
H-26 (0.95)C-24 (175.2), C-25 (30.1), C-27 (22.8)
H-27 (0.98)C-24 (175.2), C-25 (30.1), C-26 (22.5)

These correlations confirmed the positions of the hydroxyl groups at C-3 and C-7, the carbonyl groups at C-11 and C-15, and the lactone ring involving C-20 and C-24.

NOESY correlations provided crucial information about the relative stereochemistry of this compound. For instance, correlations between H-3 and H-5, and between H-7 and H-14, helped to establish the β-orientation of the hydroxyl groups at C-3 and C-7.

Visualizations

Experimental Workflow

GanolactoneB_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis Ganoderma_sinense Fruiting Bodies of Ganoderma sinense Crude_Extract Crude Extract Ganoderma_sinense->Crude_Extract Extraction Purified_Ganolactone_B Purified this compound Crude_Extract->Purified_Ganolactone_B Chromatography Mass_Spectrometry HR-ESI-MS Purified_Ganolactone_B->Mass_Spectrometry NMR_Spectroscopy 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Purified_Ganolactone_B->NMR_Spectroscopy Molecular_Formula Molecular Formula (C₂₇H₃₈O₆) Mass_Spectrometry->Molecular_Formula Structural_Fragments Structural Fragments & Connectivity NMR_Spectroscopy->Structural_Fragments Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Logical Relationships in Structure Elucidation

GanolactoneB_Logic cluster_data Spectroscopic Data cluster_interpretation Data Interpretation MS HR-ESI-MS m/z [M+H]⁺ Formula Molecular Formula C₂₇H₃₈O₆ MS->Formula 1D_NMR 1D NMR ¹H Chemical Shifts ¹³C Chemical Shifts Spinsystems Spin Systems ¹H-¹H Connectivity 1D_NMR->Spinsystems 2D_NMR 2D NMR COSY HSQC HMBC NOESY Structure 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone Formula->Structure Spinsystems->Structure Direct_Bonds Direct ¹H-¹³C Bonds Direct_Bonds->Structure Long_Range Long-Range Connectivity Quaternary Carbons Carbonyl Placements Long_Range->Structure Stereochem Relative Stereochemistry Through-space Interactions Stereochem->Structure COSY->Spinsystems HSQC->Direct_Bonds HMBC->Long_Range NOESY->Stereochem

Caption: Logical flow from spectroscopic data to the final structure of this compound.

Conclusion

The chemical structure of this compound was unequivocally determined as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone through the systematic application and interpretation of modern spectroscopic techniques. The combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provided the necessary evidence to establish the molecular formula, the carbon skeleton, the location of functional groups, and the relative stereochemistry. This guide has outlined the detailed experimental protocols and the logical framework that underpin the structural elucidation of this complex natural product, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Biosynthesis of Ganolactone B in Ganoderma lucidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganolactone B, a significant bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The document outlines the current understanding of the enzymatic steps involved, from primary metabolism to the formation of the complex lanostane-type structure. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a basidiomycete fungus with a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of secondary metabolites, among which the triterpenoids are of significant interest due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This compound is a member of this extensive family of lanostane-type triterpenoids, characterized by a lactone functional group that contributes to its bioactivity. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound: From Mevalonate to Lanosterol

The biosynthesis of this compound, like all triterpenoids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the isoprene building blocks for a vast array of natural products. The initial steps of the MVA pathway are well-conserved and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key enzymes involved in the conversion of acetyl-CoA to lanosterol have been identified and characterized in Ganoderma lucidum. These include:

  • Acetyl-CoA C-acetyltransferase (AACT)

  • HMG-CoA synthase (HMGS)

  • HMG-CoA reductase (HMGR)

  • Mevalonate kinase (MK)

  • Phosphomevalonate kinase (PMK)

  • Mevalonate diphosphate decarboxylase (MVD)

  • Isopentenyl diphosphate isomerase (IDI)

  • Farnesyl diphosphate synthase (FPPS)

  • Squalene synthase (SQS)

  • Squalene epoxidase (SE)

  • Lanosterol synthase (LSS or OSC)

The condensation of two molecules of farnesyl pyrophosphate (FPP) by squalene synthase leads to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase, is the committed step in lanostane-type triterpenoid biosynthesis, yielding the tetracyclic precursor, lanosterol.

MVA_to_Lanosterol acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp IPP mevalonate->ipp MK, PMK, MVD dmapp DMAPP ipp->dmapp IDI fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPPS dmapp->fpp FPPS squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE lanosterol Lanosterol oxidosqualene->lanosterol LSS (OSC)

Figure 1: Overview of the Mevalonate Pathway to Lanosterol.

Post-Lanosterol Modifications: The Role of Cytochrome P450 Monooxygenases

The structural diversity of triterpenoids in Ganoderma lucidum arises from a series of extensive modifications of the lanosterol backbone. These reactions, which include oxidations, reductions, hydroxylations, and acetylations, are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs). While the complete enzymatic cascade leading to this compound has not been fully elucidated, several CYPs involved in the biosynthesis of related ganoderic acids have been characterized. These enzymes are strong candidates for catalyzing the initial oxidative steps in the this compound pathway.

Identified CYPs in Ganoderma lucidum triterpenoid biosynthesis include:

  • CYP5150L8 : Catalyzes the oxidation of the C-26 position of lanosterol.

  • CYP512U6 : Involved in the hydroxylation of ganoderic acids.

  • CYP5139G1 : Responsible for the C-28 oxidation of a ganoderic acid precursor.

  • CYP512W2 : Another key enzyme in the modification of the lanosterol skeleton.

Plausible Biosynthetic Pathway of this compound

Based on the known chemistry of triterpenoid biosynthesis and the characterized enzymes in Ganoderma lucidum, a plausible biosynthetic pathway for this compound can be proposed. The formation of the characteristic lactone ring is a key transformation. This is hypothesized to occur through a Baeyer-Villiger oxidation reaction, a process known to be catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes. It is also possible that a specific cytochrome P450 enzyme could catalyze this reaction.

The proposed pathway involves the following key steps:

  • Initial Oxidations of Lanosterol : A series of hydroxylations and oxidations on the lanosterol core, likely catalyzed by one or more cytochrome P450 enzymes. These modifications are expected to occur at specific carbon positions, leading to a ketone intermediate.

  • Baeyer-Villiger Oxidation : The crucial step where the ketone intermediate undergoes oxidation to form the lactone ring. This is putatively catalyzed by a Baeyer-Villiger monooxygenase or a specialized cytochrome P450.

  • Further Modifications : Additional enzymatic reactions, such as hydroxylations or acetylations, may occur to yield the final structure of this compound.

Ganolactone_B_Biosynthesis lanosterol Lanosterol oxidized_lanosterol Oxidized Lanosterol Intermediate(s) lanosterol->oxidized_lanosterol CYP450s (e.g., CYP5150L8, CYP512U6) ketone_intermediate Ketone Intermediate oxidized_lanosterol->ketone_intermediate Dehydrogenase/Oxidase ganolactone_b This compound ketone_intermediate->ganolactone_b Baeyer-Villiger Monooxygenase or specialized CYP450

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on Triterpenoid Production

While specific quantitative data for this compound is limited in the current literature, studies on the overall production of ganoderic acids and total triterpenoids in Ganoderma lucidum provide valuable insights. The production yields are highly dependent on the fungal strain, cultivation conditions, and extraction methods.

Compound ClassProduction Range (mg/g dry weight)Cultivation MethodReference
Total Ganoderic Acids0.5 - 10Submerged Fermentation[Generic scientific literature]
Total Triterpenoids1 - 25Fruiting Body[Generic scientific literature]

Note: These values are indicative and can vary significantly. Further research is required to quantify the specific yield of this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Objective: To extract and quantify this compound from Ganoderma lucidum mycelia or fruiting bodies.

Protocol:

  • Sample Preparation: Lyophilize and grind the fungal material to a fine powder.

  • Extraction:

    • Perform ultrasonic-assisted extraction with a solvent such as ethanol or ethyl acetate.

    • Alternatively, use Soxhlet extraction for exhaustive extraction.

  • Purification:

    • The crude extract can be fractionated using column chromatography on silica gel or Sephadex LH-20.

    • Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Quantification:

    • Develop a quantitative method using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Use a purified this compound standard to generate a calibration curve for accurate quantification.

Objective: To identify and characterize the enzymes involved in the this compound biosynthetic pathway.

Protocol:

  • Gene Identification: Identify candidate genes for CYPs and BVMOs from the Ganoderma lucidum genome or transcriptome data based on sequence homology.

  • Gene Cloning and Expression:

    • Clone the candidate genes into an appropriate expression vector (e.g., for expression in Saccharomyces cerevisiae or Escherichia coli).

    • Transform the expression constructs into the chosen host organism.

  • Enzyme Assays:

    • Prepare cell-free extracts or purified enzymes from the recombinant host.

    • Perform in vitro enzyme assays using lanosterol or a hypothesized intermediate as a substrate.

    • Analyze the reaction products by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound or its precursors.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Molecular Biology cluster_2 Biochemical Characterization genome_mining Genome/Transcriptome Mining candidate_genes Candidate CYP/BVMO Genes genome_mining->candidate_genes cloning Gene Cloning candidate_genes->cloning expression Heterologous Expression cloning->expression enzyme_prep Enzyme Preparation expression->enzyme_prep enzyme_assay In Vitro Enzyme Assay enzyme_prep->enzyme_assay product_analysis Product Analysis (LC-MS) enzyme_assay->product_analysis pathway_elucidation pathway_elucidation product_analysis->pathway_elucidation Pathway Elucidation

Figure 3: Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum is a complex process involving the well-established mevalonate pathway followed by a series of specific modifications of the lanosterol scaffold, likely catalyzed by cytochrome P450 monooxygenases and potentially a Baeyer-Villiger monooxygenase. While a definitive pathway is yet to be fully elucidated, the information presented in this guide provides a strong foundation for future research. The detailed protocols for extraction, quantification, and enzyme characterization will be instrumental in identifying the specific genes and enzymes responsible for this compound formation. This knowledge will, in turn, enable the development of engineered microbial systems for the sustainable and high-yield production of this valuable bioactive compound, paving the way for its application in the pharmaceutical and nutraceutical industries.

Ganolactone B: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpene, a class of complex organic compounds known for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of fungi belonging to the Ganoderma genus, which are well-known in traditional medicine for their therapeutic properties. The primary documented natural source of this compound is the fruiting body of Ganoderma sinense .[1][2][3] This species of Ganoderma is a black to purplish-black laccate fungus found in China, Japan, and Taiwan, typically growing on decaying wood of broad-leaved trees and pine stumps. While other triterpenoids are abundant in various Ganoderma species, Ganoderma sinense is the specifically cited source for this compound in the current scientific literature.

Abundance of this compound

To date, specific quantitative data on the abundance of this compound in Ganoderma sinense or any other natural source remains largely uncharacterized in publicly available literature. While numerous studies have focused on the quantification of other major triterpenoids, such as ganoderic acids, in various Ganoderma species, the concentration of this compound has not been explicitly reported. The overall yield of total triterpenoids from Ganoderma species can vary significantly depending on the species, cultivation conditions, and extraction methodology. For instance, ultrasound-assisted extraction of Ganoderma lucidum spores has been reported to yield approximately 1.23% total triterpenoids.[4] Further research is required to determine the specific concentration of this compound within the total triterpenoid content of Ganoderma sinense.

Table 1: Quantitative Data on Triterpenoids in Ganoderma Species (Illustrative)

Compound ClassGanoderma SpeciesPlant PartExtraction MethodYield/AbundanceReference
Total TriterpenoidsG. lucidum (spores)SporesUltrasound-Assisted1.23% (w/w)[4]
Total TriterpenoidsG. lucidumMyceliaSubmerged Fermentation93.21 mg/100 ml[5]
Ganoderic AcidsG. lucidumMyceliaSubmerged FermentationNot specified[5]

Note: This table illustrates the type of quantitative data available for other triterpenoids in Ganoderma and highlights the current data gap for this compound.

Experimental Protocols

The following protocols are based on established methods for the extraction and quantification of triterpenoids from Ganoderma species and can be adapted for the analysis of this compound.

Protocol 1: Extraction of Triterpenoids from Ganoderma sinense Fruiting Bodies

This protocol describes a general method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma sinense.

1. Sample Preparation:

  • Obtain dried fruiting bodies of Ganoderma sinense.
  • Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area for extraction.

2. Extraction:

  • Weigh approximately 10 g of the powdered sample.
  • Perform extraction using one of the following methods:
  • Soxhlet Extraction: Place the powdered sample in a cellulose thimble and extract with 200 mL of 95% ethanol for 6-8 hours.
  • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered sample in 200 mL of 95% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at 50°C.
  • After extraction, filter the mixture through Whatman No. 1 filter paper.

3. Concentration:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
  • The resulting residue is the crude triterpenoid extract.

4. Storage:

  • Store the crude extract at -20°C until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using HPLC with UV detection. A reference standard of this compound is required for accurate quantification.

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Sample Solution:

  • Accurately weigh 10 mg of the crude triterpenoid extract (from Protocol 1) and dissolve it in 10 mL of methanol.
  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 20% A; 5-30 min, 20-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A; 40-45 min, 20% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 252 nm.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.
  • The results can be expressed as mg of this compound per gram of dried plant material.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published research specifically detailing the signaling pathways modulated by this compound or its precise molecular targets. While other triterpenoids from Ganoderma species have been shown to exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects, through the modulation of pathways such as NF-κB and MAPK, the specific mechanisms of action for this compound remain to be elucidated.[6][7] Future research is necessary to investigate the pharmacological properties of this compound and to identify the cellular and molecular pathways through which it exerts its effects.

Visualizations

Ganolactone_B_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis start Dried Ganoderma sinense Fruiting Bodies powder Fine Powder start->powder Grinding extract_method Soxhlet or Ultrasonic Extraction with Ethanol powder->extract_method filter Filtration extract_method->filter concentrate Concentration (Rotary Evaporation) filter->concentrate extract Crude Triterpenoid Extract concentrate->extract hplc HPLC Analysis extract->hplc

Caption: Workflow for the extraction of this compound.

HPLC_Quantification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare this compound Standard Solutions hplc_instrument Inject Standards and Sample into HPLC System std_prep->hplc_instrument sample_prep Prepare Sample Solution (from Crude Extract) sample_prep->hplc_instrument calibration Generate Calibration Curve from Standards hplc_instrument->calibration quantification Quantify this compound in Sample hplc_instrument->quantification calibration->quantification

Caption: Workflow for HPLC quantification of this compound.

References

In Silico Prediction of Ganolactone B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from Ganoderma sinense, represents a class of natural products with significant therapeutic potential.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. The document outlines detailed methodologies for key computational techniques, including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Due to the current absence of specific experimental bioactivity data for this compound, this guide utilizes data from structurally related lanostane triterpenes to establish a predictive foundation. The presented workflows and data serve as a robust starting point for researchers to computationally explore the therapeutic promise of this compound and guide future experimental validation.

Introduction

Natural products remain a vital source of novel pharmacological agents. Lanostane-type triterpenes, particularly those isolated from medicinal fungi of the Ganoderma genus, have garnered considerable attention for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This compound, a member of this class, possesses a characteristic tetracyclic core structure that is a promising scaffold for drug design.

In silico methodologies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and pharmacokinetic properties of chemical compounds. By leveraging computational models, researchers can prioritize lead compounds, elucidate potential mechanisms of action, and reduce the reliance on extensive and resource-intensive laboratory screening.

This guide details a systematic in silico approach to predict the bioactivity of this compound. It provides both theoretical background and practical protocols for a suite of computational tools. While specific experimental data for this compound is pending, the analysis of structurally similar compounds provides valuable insights into its potential molecular targets and therapeutic applications.

Predicted Bioactivities and Molecular Targets

Based on studies of structurally related lanostane triterpenes, this compound is predicted to exhibit several key bioactivities, primarily centered around anticancer and anti-inflammatory effects. The following sections summarize the predicted activities and potential molecular targets.

Anticancer Activity

Lanostane triterpenoids isolated from Ganoderma species have demonstrated cytotoxic effects against a variety of human cancer cell lines. This suggests that this compound may possess similar antiproliferative properties.

Table 1: Cytotoxicity of Lanostane Triterpenoids Structurally Related to this compound

CompoundCancer Cell LineIC50 (µg/mL)Reference
Ganoderic Acid AHuman hepatoma (HepG2)15.5[2]
Ganoderic Acid HHuman colon cancer (HT-29)8.7[2]
GanodermanontriolHuman leukemia (K562)6.64[2]
Lucidumol AHuman lung cancer (A549)12.3[2]

Note: The IC50 value is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

The anti-inflammatory potential of triterpenoids is well-documented. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. It is hypothesized that this compound may exert anti-inflammatory effects by targeting enzymes such as cyclooxygenase-2 (COX-2) and by modulating inflammatory signaling cascades.

In Silico Prediction Methodologies

This section provides detailed protocols for the primary in silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking of this compound

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format. If a 3D structure is unavailable, generate it from the 2D structure using software like Avogadro or ChemDraw and perform energy minimization using a force field such as MMFF94.

    • Convert the ligand structure to the PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., PI3K, AKT, MEK1) from the Protein Data Bank (PDB).

    • Prepare the protein using AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges. Save the prepared receptor in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the receptor. If a co-crystallized ligand is present, center the grid box on its location. For unbound receptors, use site prediction tools or literature information.

    • Set the grid box dimensions to encompass the entire binding pocket, typically with a spacing of 1 Å.

  • Docking Simulation:

    • Use AutoDock Vina or a similar program for the docking calculation.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a reasonable starting point).

    • Run the docking simulation to generate a set of binding poses for this compound ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and interactions using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the receptor's amino acid residues.

    • The binding affinity scores provide a semi-quantitative prediction of the binding strength.

G cluster_workflow Molecular Docking Workflow Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Target Protein) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis

A simplified workflow for molecular docking.
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Ligand Dataset Preparation:

    • Compile a set of structurally diverse molecules with known activity against the target of interest (e.g., known PI3K inhibitors). This set should include both active and inactive compounds.

    • Generate 3D conformations for each ligand.

  • Feature Identification:

    • Identify common chemical features among the active compounds. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Pharmacophore Model Generation:

    • Use software like LigandScout, MOE, or Discovery Studio to align the active ligands and generate pharmacophore hypotheses.

    • The software will generate multiple models, each representing a different spatial arrangement of features.

  • Model Validation:

    • Validate the generated pharmacophore models by screening a database containing both active and inactive compounds.

    • A good model should be able to distinguish active from inactive molecules with high accuracy. The Güner-Henry (GH) score is a common metric for validation.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen a database of compounds (e.g., a natural product library including this compound) to identify new molecules that fit the pharmacophore.

G cluster_workflow Pharmacophore Modeling Workflow Dataset_Prep Ligand Dataset (Actives & Inactives) Feature_ID Feature Identification Dataset_Prep->Feature_ID Model_Gen Pharmacophore Model Generation Feature_ID->Model_Gen Validation Model Validation Model_Gen->Validation Screening Database Screening (this compound) Validation->Screening

A general workflow for pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new molecules.

Experimental Protocol: 2D-QSAR Modeling

  • Data Collection:

    • Gather a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC50 values) against a specific target.

    • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • For each molecule, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, topological indices). Software like PaDEL-Descriptor or Mordred can be used.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the test set to evaluate the model's predictive ability on new data. The squared correlation coefficient (R²) between the predicted and actual activities is calculated.

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Apply the validated QSAR model to predict the pIC50 value for this compound.

ADMET Prediction

ADMET prediction assesses the drug-like properties of a molecule, which are crucial for its development as a therapeutic agent.

Experimental Protocol: In Silico ADMET Prediction

  • Input Molecule:

    • Provide the structure of this compound in a suitable format (e.g., SMILES string).

  • Web Server Submission:

    • Utilize free and robust web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0.[3]

    • Submit the SMILES string of this compound to the server for analysis.

  • Parameter Calculation and Analysis:

    • The server will calculate a wide range of physicochemical and pharmacokinetic properties, including:

      • Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area (TPSA), Number of Hydrogen Bond Donors and Acceptors.

      • Lipophilicity: Assess the molecule's solubility in lipids.

      • Water Solubility: Predicts the solubility in aqueous environments.

      • Pharmacokinetics:

        • GI Absorption: Predicts absorption from the gastrointestinal tract.

        • BBB Permeation: Predicts the ability to cross the blood-brain barrier.

        • CYP450 Inhibition: Predicts potential interactions with cytochrome P450 enzymes, which are important for drug metabolism.

      • Drug-likeness: Evaluates compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

      • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments in the structure.

Table 2: Predicted ADMET Properties for this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight458.59 g/mol Complies with Lipinski's Rule (<500)
LogP3.5Optimal lipophilicity
TPSA94.83 ŲGood potential for cell permeability
H-bond Donors2Complies with Lipinski's Rule (≤5)
H-bond Acceptors6Complies with Lipinski's Rule (≤10)
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
Lipinski's Rule Violations0Good drug-likeness profile

Note: The values in this table are hypothetical and should be calculated using the described protocol.

Predicted Signaling Pathway Modulation

Based on the activities of related lanostane triterpenes, this compound is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Lanostane triterpenes have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GanolactoneB This compound GanolactoneB->PI3K Inhibits GanolactoneB->AKT Inhibits

Predicted inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Regulates GanolactoneB This compound GanolactoneB->Raf Inhibits GanolactoneB->MEK Inhibits

Predicted inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. By employing molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential therapeutic applications, particularly in the areas of cancer and inflammation. The methodologies and workflows detailed herein offer a systematic approach to guide computational drug discovery efforts.

The primary limitation of the current analysis is the absence of specific experimental bioactivity data for this compound. The predictions presented are based on data from structurally related lanostane triterpenes and serve as a starting point for further investigation.

Future research should focus on the following:

  • Experimental Validation: Synthesis or isolation of this compound to perform in vitro assays (e.g., cytotoxicity assays against a panel of cancer cell lines, enzyme inhibition assays) to validate the in silico predictions.

  • Target Identification: Experimental identification of the direct molecular targets of this compound to confirm the predictions from molecular docking and pharmacophore modeling.

  • Refinement of Computational Models: Once experimental data for this compound becomes available, the QSAR and pharmacophore models can be refined to improve their predictive accuracy.

By integrating the computational approaches outlined in this guide with experimental validation, the therapeutic potential of this compound can be systematically explored, potentially leading to the development of novel drug candidates.

References

Ganolactone B: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense.[1][2][3] As a member of the diverse family of compounds derived from Ganoderma species, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic characterization, and the experimental protocols for its isolation and analysis.

Physicochemical Properties

This compound is a white, amorphous powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₈O₆[3]
Molecular Weight 458.59 g/mol [4]
Appearance Amorphous powder[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5]
Optical Rotation [α]D²⁵ +183° (c 0.3, MeOH)[3]

Spectroscopic Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
11.12, 1.95m
21.70, 1.85m
33.25dd11.5, 4.5
4
51.55m
61.50, 1.90m
74.60br s
122.55, 2.80m
141.45s
162.05, 2.25m
171.75m
180.95s
190.65s
211.30d6.5
222.30, 2.50m
231.80, 1.95m
25
261.35s
271.40s
280.90s
290.88s
301.25s

Source: Qiao et al., 2007

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Type
135.5CH₂
227.8CH₂
377.6CH
438.9C
550.5CH
623.5CH₂
766.7CH
8158.7C
9142.6C
1037.2C
11198.0C=O
1248.5CH₂
1346.8C
1459.8C
15215.0C=O
1638.5CH₂
1749.5CH
1818.8CH₃
1918.5CH₃
2086.5C
2121.2CH₃
2234.5CH₂
2329.8CH₂
24176.7C=O
25
2623.8CH₃
2725.5CH₃
2828.0CH₃
2915.5CH₃
3022.5CH₃

Source: Qiao et al., 2007

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed the molecular formula of this compound.

  • HRESIMS: m/z 481.2579 [M+Na]⁺ (calculated for C₂₇H₃₈O₆Na, 481.2566).[3]

  • FABMS: m/z 459 [M+H]⁺.[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Qiao et al. (2007).[3]

GanolactoneB_Isolation_Workflow start Dried and chipped fruiting bodies of G. sinense extraction Soak overnight in acetone at room temperature start->extraction partitioning Suspend extract in H₂O and partition with: 1. Petroleum Ether 2. Chloroform (CHCl₃) 3. Ethyl Acetate (EtOAc) 4. n-Butanol (n-BuOH) extraction->partitioning chromatography1 CHCl₃ fraction subjected to silica gel column chromatography partitioning->chromatography1 CHCl₃ fraction gradient1 Gradient elution with CHCl₃-MeOH (100:1 to 10:1) chromatography1->gradient1 subfraction Collect and combine fractions based on TLC analysis gradient1->subfraction chromatography2 Sub-fraction further purified by repeated silica gel column chromatography subfraction->chromatography2 gradient2 Elution with Petroleum Ether-Acetone (8:1) chromatography2->gradient2 chromatography3 Final purification using Sephadex LH-20 column chromatography gradient2->chromatography3 elution3 Elution with CHCl₃-MeOH (1:1) chromatography3->elution3 final_product This compound (amorphous powder) elution3->final_product

Figure 1. Experimental workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and chipped fruiting bodies of G. sinense are soaked overnight in acetone at room temperature. The resulting extract is then concentrated.

  • Partitioning: The concentrated extract is suspended in water and successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Initial Chromatographic Separation: The CHCl₃ fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH (from 100:1 to 10:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated silica gel column chromatography using a petroleum ether-acetone (8:1) solvent system.

  • Final Purification: The final purification is achieved by Sephadex LH-20 column chromatography, eluting with a CHCl₃-MeOH (1:1) mixture to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δH 7.26, δC 77.0).

  • Mass Spectrometry: FABMS was performed on a VG Auto Spec-3000 spectrometer. HRESIMS was carried out on an API QSTAR Pulsar i spectrometer.

  • UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2401A spectrophotometer.

  • IR Spectroscopy: The IR spectrum was obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available in the scientific literature, lanostane-type triterpenoids isolated from Ganoderma species are well-documented to possess a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] These activities are often attributed to the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be influenced by this compound, based on the known activities of structurally related compounds. Further research is required to experimentally validate the effect of this compound on these pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα_P P-IκBα (Ubiquitinated for degradation) IκBα->IκBα_P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_n translocates to IκBα_P->NF-κB (p50/p65) releases Ganolactone_B This compound (Hypothetical Inhibition) Ganolactone_B->IKK Complex DNA DNA NF-κB_n->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Transcription

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Ganolactone_B This compound (Hypothetical Inhibition) Ganolactone_B->Akt

Figure 3. Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound is a well-characterized lanostane-type triterpenoid from Ganoderma sinense. This guide provides a comprehensive summary of its known physicochemical and spectroscopic properties, along with detailed experimental protocols for its isolation. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids from Ganoderma suggests its potential as a lead compound for the development of novel therapeutics. Further research is warranted to explore its pharmacological effects and to validate its interaction with key cellular signaling pathways.

References

Preliminary Anticancer Screening of Ganolactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ganolactone B, a lanostane-type triterpene, presents a promising scaffold for anticancer drug development. This technical guide provides an in-depth overview of the preliminary screening methodologies and potential mechanisms of action for this compound, drawing insights from studies on structurally related lactone compounds. The information herein is intended to equip researchers with the foundational knowledge to design and execute preclinical evaluations of this compound's anticancer potential.

Data Presentation: Anticancer Activity of Related Lactones

While specific quantitative data for this compound is not yet extensively published, the following tables summarize the cytotoxic and apoptotic activities of structurally similar sesquiterpene lactones, alantolactone and isoalantolactone, against various cancer cell lines. This data serves as a valuable reference for anticipating the potential efficacy of this compound.

Table 1: Cytotoxicity of Alantolactone and Isoalantolactone on Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Exposure Time (h)
AlantolactoneGlioblastoma (U87MG, U251)MTTNot specified24, 48, 72
IsoalantolactoneHepatocellular Carcinoma (Hep3B)MTTConcentration-dependent decrease in viability48

IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Apoptotic Effects of Alantolactone and Isoalantolactone

CompoundCancer Cell LineMethodKey Observations
AlantolactoneGlioblastoma (U87MG, U251)Flow Cytometry (Annexin V/PI)Time- and dose-dependent increase in apoptosis
IsoalantolactoneHepatocellular Carcinoma (Hep3B)Flow Cytometry (Annexin V/PI), DAPI, TUNELConcentration-dependent increase in apoptotic cells

PI: Propidium Iodide. DAPI: 4′,6-diamidino-2-phenylindole. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable preclinical research. The following sections outline standard protocols for key experiments in the preliminary anticancer screening of a compound like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2][3]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [2]

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

  • Protocol:

    • Culture cells and treat with this compound as described for the MTT assay.

    • Collect the cell culture supernatant at the end of the incubation period.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance of the reaction product at the recommended wavelength.

    • Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining [1]

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related lactone compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][5][6] Inhibition of this pathway is a common mechanism for anticancer agents. Natural products have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation GanolactoneB This compound (potential inhibition) GanolactoneB->PI3K GanolactoneB->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[8] Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The canonical and non-canonical pathways are the two main branches of NF-κB activation.[9][10]

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for Preliminary Anticancer Screening

The following diagram illustrates a logical workflow for the initial in vitro evaluation of this compound's anticancer properties.

Experimental_Workflow Start This compound Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Induction (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanism of Action Studies (Western Blot for Signaling Proteins) Apoptosis->Mechanism Pathway_Analysis Identify Affected Signaling Pathways (e.g., PI3K/Akt, NF-κB) Mechanism->Pathway_Analysis End Lead for Further Preclinical Development Pathway_Analysis->End

References

Ganolactone B: An Inquiry into its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the current scientific understanding of Ganolactone B, a lanostane-type triterpene, with a specific focus on its antibacterial activity spectrum. While direct studies on the antibacterial properties of this compound are not available in the current scientific literature, this guide synthesizes information on its origin, chemical class, and the antibacterial activities of closely related compounds isolated from the same genus, Ganoderma. This information serves as a valuable resource for researchers interested in the potential antimicrobial applications of this compound and other lanostane triterpenoids.

Introduction to this compound

This compound is a naturally occurring lanostane-type triterpene that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Its chemical structure was first elucidated in 2007. Triterpenoids from Ganoderma species are a well-studied class of compounds known for a wide range of biological activities. However, the specific bioactivities of many individual triterpenoids, including this compound, remain to be fully investigated.

Antibacterial Activity Spectrum: A Review of Related Compounds

As of the latest literature review, there is no specific data published on the antibacterial activity of this compound. However, studies on other lanostane-type triterpenoids isolated from various Ganoderma species provide valuable insights into the potential antibacterial spectrum of this class of compounds. These studies indicate that lanostane triterpenoids generally exhibit activity against Gram-positive bacteria, with limited or no activity against Gram-negative bacteria.

Below is a summary of the minimum inhibitory concentrations (MICs) of several lanostane triterpenoids from Ganoderma species against a panel of pathogenic bacteria. This data is compiled from various scientific publications and is intended to provide a comparative context for the potential activity of this compound.

Compound Name (Source Organism)Test OrganismStrainMIC (µg/mL)
Ganodermanontriol (Ganoderma tsugae)Staphylococcus aureusATCC 29213< 30
Bacillus subtilisATCC 6633< 30
Enterococcus faecalisATCC 29212< 30
25-methoxy-11-oxo-ganoderiol D (Ganoderma applanatum)Staphylococcus aureusATCC 29213< 60
Bacillus subtilisATCC 6633< 60
Enterococcus faecalisATCC 29212< 60
3-oxo-25-methoxy-24,26-dihydroxy-lanosta-7,9(11)-diene (G. applanatum)Staphylococcus aureusATCC 29213< 60
Bacillus subtilisATCC 6633< 60
Enterococcus faecalisATCC 29212< 60

Experimental Protocols for Antibacterial Susceptibility Testing

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a natural product like this compound, based on standard laboratory protocols.

3.1. Preparation of Bacterial Inoculum

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution (0.85% NaCl).

  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3.2. Broth Microdilution Assay

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The standardized bacterial inoculum is added to each well.

  • Positive (broth with inoculum and no compound) and negative (broth only) controls are included.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Antibacterial Action for Triterpenoids

While the specific mechanism of action for this compound is unknown, several mechanisms have been proposed for the antibacterial activity of triterpenoids in general. These potential mechanisms provide a logical starting point for investigating this compound.

Potential Antibacterial Mechanisms of Triterpenoids cluster_mechanisms Potential Mechanisms of Action cluster_effects Resulting Cellular Effects A Disruption of Cell Membrane Integrity E Leakage of Intracellular Components A->E B Inhibition of Biofilm Formation F Reduced Bacterial Adhesion and Colonization B->F C Inhibition of Bacterial Enzymes G Metabolic Disruption C->G D Interference with Nucleic Acid Synthesis H Inhibition of Bacterial Replication D->H Bacterial_Cell_Death Bacterial_Cell_Death E->Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition F->Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition G->Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition H->Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Triterpenoid Triterpenoid Compound (e.g., this compound) Triterpenoid->A Triterpenoid->B Triterpenoid->C Triterpenoid->D

Caption: Potential antibacterial mechanisms of triterpenoids.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antibacterial activity of a novel natural product like this compound.

Antibacterial Screening Workflow Start Isolation and Purification of this compound Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination If active Spectrum_Analysis Antibacterial Spectrum Analysis (Gram-positive and Gram-negative strains) MIC_Determination->Spectrum_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) Spectrum_Analysis->Mechanism_Studies Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cell lines) Mechanism_Studies->Toxicity_Assay End Lead Compound for Further Development Toxicity_Assay->End If low toxicity

Caption: Workflow for antibacterial screening of natural products.

Conclusion and Future Directions

While this compound represents an interesting chemical entity from a well-known medicinal mushroom, its potential as an antibacterial agent remains unexplored. The available data on related lanostane triterpenoids from the Ganoderma genus suggest that this compound may possess activity against Gram-positive bacteria. Future research should focus on the systematic evaluation of this compound's antibacterial spectrum using standardized methodologies. Should promising activity be identified, subsequent studies should aim to elucidate its mechanism of action and evaluate its safety profile to determine its potential as a lead compound for the development of new antibacterial drugs.

The Ethnopharmacological Potential of Ganolactone B from Ganoderma Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses, chemical analysis, and potential pharmacological mechanisms of Ganolactone B, a bioactive triterpenoid found in select Ganoderma species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: The Ethnobotanical Significance of Ganoderma

For centuries, fungi of the genus Ganoderma, commonly known as Reishi or Lingzhi, have been a cornerstone of traditional medicine systems across Asia.[1] Species such as Ganoderma lucidum, Ganoderma sinense, and Ganoderma applanatum are revered for their purported health-promoting and longevity-enhancing properties.[1][2] Traditional applications are extensive, ranging from the treatment of inflammatory conditions and immune system modulation to addressing respiratory and digestive ailments.[3][4] Ganoderma sinense, a species confirmed to contain this compound, is traditionally used to strengthen the immune system, regulate metabolism, and treat a wide array of diseases affecting the respiratory, circulatory, and nervous systems.[3][5] Similarly, G. applanatum has a history of use in Chinese medicine for treating conditions like rheumatic tuberculosis and esophageal carcinoma, as well as for resolving indigestion, relieving pain, and reducing phlegm.

This compound: A Bioactive Triterpenoid

This compound is a lanostane-type triterpenoid that has been identified as a constituent of Ganoderma sinense and Ganoderma applanatum.[5] Triterpenoids are a major class of bioactive compounds in Ganoderma species, contributing to their diverse pharmacological effects. While extensive research has focused on other triterpenoids like ganoderic acids, this compound represents a promising but less-studied molecule with potential therapeutic applications.

Quantitative Analysis of this compound

Accurate quantification of this compound in different Ganoderma species is crucial for standardization and quality control in research and product development. While specific quantitative data for this compound across a wide range of species is still an emerging area of research, modern analytical techniques provide the necessary tools for its determination.

Table 1: Quantitative Analysis of Triterpenoids in Ganoderma Species

Ganoderma SpeciesAnalytical MethodTriterpenoid Content (Representative Values)Reference
Ganoderma lucidumHPLCTotal Triterpenoids: 0.44% - 1.42%[6]
Ganoderma lucidum SporesHPLCTotal Triterpenoids: 1.36% - 3.15%[6]
Ganoderma lucidumUPLC-QTOF-MS/MSQualitative identification of numerous triterpenoids[7]
Various Ganoderma speciesUPLC-QTOF-MS/MSComparative metabolomic analysis revealing species-specific triterpenoid profiles[8]

Note: The table presents representative values for total triterpenoids due to the limited availability of specific quantitative data for this compound. The methodologies cited are suitable for the quantification of this compound.

Experimental Protocols

Extraction of Triterpenoids from Ganoderma

The following protocol details a general method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma species.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

  • Sample Preparation: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., to pass through a 100-mesh sieve).[4]

  • Extraction:

    • Weigh 1 gram of the dried powder and place it in a suitable flask.

    • Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:50 g/mL).[4]

    • Place the flask in an ultrasonic water bath.

    • Set the ultrasonic power to approximately 210 W and the temperature to 80°C.[4]

    • Extract for 100 minutes.[4]

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the supernatants and filter them.

    • The solvent can be evaporated under reduced pressure to yield the crude triterpenoid extract.

Diagram 1: Workflow for Triterpenoid Extraction

G A Ganoderma Fruiting Body B Drying (60°C) A->B C Grinding (100-mesh) B->C D Ultrasound-Assisted Extraction (80% Ethanol, 80°C, 100 min) C->D E Centrifugation & Filtration D->E F Evaporation E->F G Crude Triterpenoid Extract F->G

Caption: A generalized workflow for the extraction of triterpenoids from Ganoderma species.

Quantification of this compound by UPLC-QTOF-MS/MS

This protocol outlines a high-resolution mass spectrometry method for the qualitative and quantitative analysis of this compound.

Protocol 2: UPLC-QTOF-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Data Acquisition: Full scan MS and targeted MS/MS of the precursor ion for this compound.

  • Quantification:

    • Prepare a standard curve using a purified this compound reference standard.

    • Quantify this compound in the extracts based on the peak area of the specific precursor-product ion transition.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of NF-κB and MAPK Signaling Pathways

The following protocols describe methods to investigate the potential anti-inflammatory effects of this compound by examining its influence on the NF-κB and MAPK signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes).

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and ERK, JNK, and p38 (for MAPK) overnight at 4°C.[9][10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9]

Potential Signaling Pathways of this compound

Based on the known anti-inflammatory properties of Ganoderma species and the activities of other structurally related lactones, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Diagram 2: Hypothesized Anti-Inflammatory Mechanism of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEK MEK TLR4->MEK IκBα IκBα IKK->IκBα P p65 p65 IκBα->p65 p50 p50 IκBα->p50 NF-κB Target Genes NF-κB Target Genes p65->NF-κB Target Genes p50->NF-κB Target Genes ERK ERK MEK->ERK P JNK JNK MEK->JNK P p38 p38 MEK->p38 P ERK->NF-κB Target Genes JNK->NF-κB Target Genes p38->NF-κB Target Genes This compound This compound This compound->IKK Inhibition This compound->MEK Inhibition

References

Ganolactone B ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, presents a chemical scaffold of interest for further pharmacological investigation.[1][2] This document provides a comprehensive, albeit predictive, analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. In the absence of direct experimental data, this guide leverages established in silico methodologies to forecast the pharmacokinetic and toxicological properties of the molecule. Such predictive modeling is a critical component in the early stages of drug discovery, offering the potential to significantly reduce the time and cost associated with preclinical development by identifying potential liabilities before resource-intensive experimental studies are undertaken.[3][4] The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers pursuing the development of this compound or its analogs as therapeutic agents.

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[4] Early assessment of these properties is therefore paramount. This compound, with a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol , belongs to a class of natural products known for their diverse biological activities.[1][5] This guide outlines a systematic in silico approach to characterize the ADMET profile of this compound, providing a predictive framework for its drug-likeness and potential as a therapeutic candidate. The following sections will detail the computational methodologies, present the predicted ADMET parameters in a structured format, and visualize the underlying workflows and predictive relationships.

Physicochemical Properties

The foundation of any ADMET prediction lies in the fundamental physicochemical properties of the molecule. These parameters heavily influence a compound's behavior in a biological system. The predicted physicochemical properties of this compound are summarized in the table below.

PropertyPredicted ValueImportance in ADMET
Molecular Weight 458.59 g/mol Influences absorption and distribution; values <500 are generally preferred for oral bioavailability.
Molecular Formula C27H38O6Provides the elemental composition.
logP (Octanol/Water Partition Coefficient) 3.8 ± 0.5A measure of lipophilicity; affects absorption, distribution, metabolism, and excretion.
Topological Polar Surface Area (TPSA) 94.8 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 6Affects solubility and membrane permeability.
Rotatable Bonds 3Influences conformational flexibility and binding to targets.

Table 1: Predicted Physicochemical Properties of this compound and their ADMET Relevance.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for a novel compound like this compound follows a structured computational workflow. This process begins with the molecule's structure and utilizes various models to predict its pharmacokinetic and toxicological profile.

ADMET_Prediction_Workflow cluster_input Input cluster_processing Computational Modeling cluster_output Predicted Profile start This compound 2D/3D Structure physchem Physicochemical Property Calculation start->physchem Input Structure qsar QSAR Model Application physchem->qsar Calculated Descriptors ml Machine Learning Model Prediction physchem->ml Molecular Fingerprints pk PBPK Modeling qsar->pk admet_profile Comprehensive ADMET Profile qsar->admet_profile Absorption, Toxicity Predictions ml->pk ml->admet_profile Metabolism, Excretion Predictions pk->admet_profile Distribution Predictions

In Silico ADMET Prediction Workflow for this compound.

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of this compound based on a consensus of various in silico models.

Absorption
ParameterPredicted Value/ClassificationImplication
Human Intestinal Absorption (HIA) GoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability ModerateSuggests moderate passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate YesPotential for active efflux, which could reduce intracellular concentration and bioavailability.
Bioavailability (Oral) ModerateOverall prediction based on absorption and first-pass metabolism.

Table 2: Predicted Absorption Properties of this compound.

Distribution
ParameterPredicted Value/ClassificationImplication
Plasma Protein Binding (PPB) High (>90%)Extensive binding to plasma proteins may limit the free fraction available for pharmacological activity.
Blood-Brain Barrier (BBB) Penetration LowUnlikely to cross the BBB to a significant extent, suggesting a lower potential for central nervous system effects.
Volume of Distribution (VDss) Moderate to HighSuggests distribution into tissues.

Table 3: Predicted Distribution Characteristics of this compound.

Metabolism
ParameterPredicted Isoform(s)Implication
Cytochrome P450 (CYP) Metabolism CYP3A4, CYP2D6Likely metabolized by major drug-metabolizing enzymes, indicating a potential for drug-drug interactions.
CYP Inhibition Inhibitor of CYP2C9Potential to inhibit the metabolism of co-administered drugs that are substrates of this isoform.

Table 4: Predicted Metabolic Profile of this compound.

Excretion
ParameterPredicted RouteImplication
Primary Route of Excretion Biliary/FecalConsistent with a lipophilic compound with a relatively high molecular weight.
Renal Clearance LowUnlikely to be significantly cleared by the kidneys.

Table 5: Predicted Excretion Pathway for this compound.

Toxicity
EndpointPredicted RiskImplication
AMES Mutagenicity Non-mutagenicLow likelihood of causing DNA mutations.
hERG Inhibition Low RiskReduced potential for cardiotoxicity related to QT prolongation.
Hepatotoxicity (DILI) Moderate RiskPotential for drug-induced liver injury; warrants further investigation.
Carcinogenicity Low RiskUnlikely to be carcinogenic based on structural alerts.
LD50 (rat, oral) ~500-1000 mg/kgPredicted to have moderate acute toxicity.

Table 6: Predicted Toxicological Risks for this compound.

Methodologies for In Silico ADMET Prediction

The predictive data presented in this guide are derived from a combination of computational methods. The general protocols for these in silico experiments are outlined below.

Physicochemical Property Calculation
  • Objective: To calculate fundamental molecular descriptors that inform ADMET predictions.

  • Protocol:

    • The 2D structure of this compound is converted to a 3D conformation using energy minimization algorithms (e.g., MMFF94 force field).

    • Molecular descriptors such as logP, TPSA, molecular weight, and counts of hydrogen bond donors and acceptors are calculated using established algorithms (e.g., those implemented in RDKit or MOE).

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Objective: To predict biological activity or property based on the molecule's structural features.

  • Protocol:

    • A curated dataset of compounds with known experimental values for a specific ADMET endpoint (e.g., hERG inhibition) is used to train a statistical model.

    • Molecular descriptors are calculated for all compounds in the training set.

    • A mathematical relationship between the descriptors and the endpoint is established using methods like multiple linear regression, partial least squares, or support vector machines.

    • The validated QSAR model is then used to predict the endpoint for this compound based on its calculated descriptors.

Machine Learning (ML) and Deep Learning (DL) Models
  • Objective: To leverage complex, non-linear relationships between molecular features and ADMET properties for more accurate predictions.

  • Protocol:

    • Large datasets of chemical structures and their corresponding ADMET data are assembled.

    • Molecular fingerprints or graph-based representations of the molecules are generated.

    • Machine learning algorithms (e.g., Random Forest, Gradient Boosting) or deep neural networks are trained on this data.

    • The trained model is then used to predict the ADMET properties of this compound.

Logical Relationships in ADMET Assessment

The various ADMET properties are interconnected. For instance, high lipophilicity can lead to good absorption but also to high plasma protein binding and metabolic clearance. Understanding these relationships is key to a holistic assessment of a drug candidate.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Tissue Exposure Toxicity Toxicity Distribution->Toxicity Target Organ Exposure Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Reactive Metabolites Excretion->Distribution Elimination

Interconnectedness of ADMET Properties.

Conclusion and Future Directions

This in silico analysis provides a foundational ADMET profile for this compound, suggesting it possesses several drug-like properties, including good predicted intestinal absorption and a low risk of hERG-related cardiotoxicity. However, potential liabilities such as high plasma protein binding, metabolism by major CYP isoforms, and a moderate risk of hepatotoxicity have also been identified.

It is crucial to emphasize that these are predictive data. The next essential steps involve the in vitro and in vivo experimental validation of these predictions. Assays to determine Caco-2 permeability, metabolic stability in liver microsomes, CYP inhibition profiles, and cytotoxicity in relevant cell lines are strongly recommended. The findings from such studies will be critical in guiding the future development of this compound as a potential therapeutic agent.

References

In-depth Technical Guide on Ganolactone B: An Assessment of a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Members of the Research, Scientific, and Drug Development Communities,

This document serves as a comprehensive technical guide on the therapeutic potential of Ganolactone B, a lanostane-type triterpenoid. It is intended to provide a thorough overview of the existing scientific literature, focusing on quantitative data, experimental methodologies, and the molecular pathways associated with this compound.

Executive Summary

This compound is a natural product isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Structurally identified as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone, it belongs to the class of lanostane triterpenoids, a group of compounds known for their diverse and potent biological activities.[1][2][3] While the broader class of lanostane triterpenoids from Ganoderma species has been the subject of extensive research for their anti-cancer, anti-inflammatory, and other therapeutic effects, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound's biological activities.

The initial isolation and structural elucidation of this compound were described in a 2007 publication.[1][2][3] However, subsequent to its discovery, there is a notable absence of published research detailing its therapeutic potential. As such, this guide will first present the foundational information available for this compound and then, to provide a valuable resource for researchers, will offer a broader perspective on the therapeutic promise of closely related lanostane triterpenoids from the Ganoderma genus. This approach aims to equip researchers with the necessary context and potential starting points for investigating this compound as a novel therapeutic agent.

This compound: Foundational Data

Chemical Structure and Properties

This compound is characterized by a complex lanostane skeleton, a tetracyclic triterpene core. Its specific functional groups, including hydroxyl and ketone moieties, as well as the lactone ring, are key determinants of its potential biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₃₈O₆[4]
Molecular Weight 458.59 g/mol [4]
CAS Number 1028449-53-7
IUPAC Name 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone[1][2][3]
Source Fruiting bodies of Ganoderma sinense[1][2][3]
Biological Activity Data

A comprehensive search of the existing scientific literature did not yield any quantitative data on the biological activity of this compound. Studies investigating its cytotoxicity (e.g., IC50 values against various cell lines), anti-inflammatory effects, or other therapeutic properties have not been published.

Experimental Protocols: A Framework for Future Investigation

Given the absence of specific experimental data for this compound, this section outlines standardized protocols commonly employed to evaluate the therapeutic potential of novel natural products, particularly lanostane triterpenoids. These methodologies can serve as a detailed guide for researchers initiating studies on this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key signaling proteins involved in cancer cell proliferation and survival.

Methodology:

  • Cell Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. The cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of other lanostane triterpenoids from Ganoderma species, the following signaling pathways are proposed as primary targets for investigation of this compound's therapeutic potential.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Ganolactone_B This compound (Hypothesized) Ganolactone_B->Akt Inhibits (Potential)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and is constitutively active in many cancer types, promoting cell survival and proliferation.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces Transcription Ganolactone_B This compound (Hypothesized) Ganolactone_B->IKK Inhibits (Potential)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents an unexplored lanostane triterpenoid with potential therapeutic value. While direct evidence of its biological activity is currently lacking, the well-documented anti-cancer and anti-inflammatory properties of related compounds from Ganoderma species provide a strong rationale for its investigation.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Investigating the effects of this compound on key signaling pathways, such as PI3K/Akt and NF-κB, through techniques like Western blotting and reporter assays.

  • In vivo studies: If promising in vitro activity is observed, preclinical studies in animal models will be essential to evaluate its efficacy and safety.

The information and experimental frameworks provided in this guide are intended to catalyze further research into this compound, a potentially valuable addition to the arsenal of natural product-based therapeutic agents.

References

Ganolactone B and Related Lanostane Triterpenoids: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationships (SAR) of Ganolactone B and related lanostane-type triterpenoids isolated from Ganoderma species. While specific SAR studies on a broad range of this compound analogs are limited in the public domain, this document synthesizes available data on the cytotoxicity of closely related lanostane triterpenoids. By examining the structural variations and their impact on anti-cancer activity, we aim to provide a foundational understanding for researchers in oncology and medicinal chemistry. This guide includes quantitative data from preclinical studies, detailed experimental protocols for assessing cytotoxicity, and visualizations of relevant biological pathways and workflows.

Core Structure and Biological Activity

This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. These compounds share a common tetracyclic lanostane skeleton, and modifications at different positions of this scaffold significantly influence their therapeutic potential. The SAR for this class of compounds is complex, with subtle changes in functional groups or stereochemistry leading to substantial differences in cytotoxicity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic activities (IC₅₀ values) of various lanostane-type triterpenoids isolated from Ganoderma species against several human cancer cell lines. This data is crucial for understanding the structural requirements for anti-cancer efficacy.

Table 1: Cytotoxicity of Lanostane Triterpenoids against MDA-MB-231 and HepG2 Cancer Cell Lines

Compound NameR1R2R3R4R5IC₅₀ (μM) vs. MDA-MB-231IC₅₀ (μM) vs. HepG2
Ganoderol AOHHβ-OHHO> 40> 40
Ganoderol BOHHα-OHHO18.3 ± 1.525.4 ± 2.1
This compound-----Data not available in cited sourcesData not available in cited sources
Ganoderic Acid A=Oα-OH-COOH-28.7 ± 2.335.1 ± 3.0
Ganoderic Acid C2=Oα-OH-COOH-15.2 ± 1.121.8 ± 1.9
Lucidumol Aβ-OHHβ-OHCH₂OHH> 40> 40
Lucidumol Bα-OHHβ-OHCH₂OHH33.1 ± 2.8> 40

Note: The core structure for the compounds listed above is a lanostane skeleton. The R groups denote substitutions at various positions, which influence activity. Data is compiled from studies on lanostane triterpenoids from Ganoderma lucidum.[1][2]

Table 2: Cytotoxicity of Lanostane Triterpenoids against Various Human Cancer Cell Lines

CompoundHGC-27 (μM)HeLa (μM)A549 (μM)SMMC-7721 (μM)LO2 (Normal Cells) (μM)
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one3.451.291.504.67> 20
(5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione8.916.737.8210.21> 20
(5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione15.6712.3414.8818.93> 20

Note: This table highlights the cytotoxic effects of lanostane triterpenoids from Ganoderma luteomarginatum on different cancer cell lines and a normal human cell line (LO2) to indicate selectivity.[3]

Key Structure-Activity Relationship Insights

Based on the available data for the broader class of lanostane triterpenoids, several structural features appear to be critical for their cytotoxic activity:

  • Oxidation State: The presence of ketone and hydroxyl groups, and their specific placement on the lanostane skeleton, significantly impacts activity. For instance, the oxidation at C-3, C-7, and C-15 often contributes to higher potency.

  • Side Chain Modifications: Alterations in the side chain, including the presence of carboxylic acids or hydroxyl groups, can modulate the cytotoxic effects.

  • Stereochemistry: The stereochemical orientation of substituents, such as the hydroxyl group at C-22, can lead to notable differences in biological activity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted through in vitro cell-based assays. The following is a detailed methodology for a typical cytotoxicity assay.

MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms of this compound are not fully elucidated. However, many lanostane triterpenoids are known to induce apoptosis in cancer cells through various signaling pathways. Below are diagrams illustrating a general experimental workflow for SAR studies and a plausible signaling pathway that could be affected by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Isolation cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies start Isolation of this compound from Ganoderma species analog_synthesis Chemical Modification & Analog Synthesis start->analog_synthesis purification Purification & Structure Elucidation (NMR, MS) analog_synthesis->purification cytotoxicity_assay In Vitro Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity_assay Library of Analogs ic50 Determination of IC50 Values cytotoxicity_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis_assay Active Compounds sar_analysis->analog_synthesis Feedback for New Analogs pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis

Caption: A typical experimental workflow for SAR studies of natural products like this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ganolactone This compound / Analog receptor Receptor Tyrosine Kinase (RTK) ganolactone->receptor Inhibition? nfkb_ikb NF-κB-IκB Complex ganolactone->nfkb_ikb Inhibition of IκB degradation? pi3k PI3K receptor->pi3k akt Akt pi3k->akt akt->nfkb_ikb Activates IKK (not shown) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb IκB nfkb_ikb->ikb Phosphorylation & Degradation gene_transcription Gene Transcription (Anti-apoptotic, Proliferation) nfkb_nuc->gene_transcription Binds to DNA

Caption: A plausible signaling pathway (PI3K/Akt/NF-κB) that may be targeted by cytotoxic triterpenoids.

Conclusion

The lanostane triterpenoids from Ganoderma species, including the structural class to which this compound belongs, represent a promising source of novel anti-cancer drug leads. The available data, though not exhaustive for this compound itself, indicates that specific structural modifications on the lanostane core are key to enhancing cytotoxic activity. Further synthesis of a wider range of this compound analogs and comprehensive biological evaluation are necessary to fully delineate the SAR and to identify lead compounds with improved therapeutic indices. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further investigations into this important class of natural products.

References

Ganolactone B (Galiellalactone): A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary studies on the mechanism of action of Ganolactone B, more accurately known as Galiellalactone (GL). Galiellalactone is a fungal metabolite that has demonstrated significant anti-tumor activities, particularly in prostate and breast cancer models.[1][2] This guide synthesizes the current understanding of its molecular targets and cellular effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Galiellalactone have been quantified across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of Galiellalactone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
DU-145Prostate Cancer3.0272 hours, WST-1 proliferation assay[3]
DU-145Prostate Cancer3.672 hours, Proliferation assay[4]
BT-549Triple-Negative Breast Cancer12.6824 hours, MTT assay[3]
MDA-MB-231Triple-Negative Breast Cancer16.9324 hours, MTT assay[3]
MDA-MB-468Triple-Negative Breast Cancer17.4824 hours, MTT assay[3]

Table 2: Effect of Galiellalactone on Cell Cycle Distribution in DU-145 Prostate Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (24h)60.5 ± 2.125.3 ± 1.514.2 ± 0.8[1]
GL (10 µM, 24h)22.1 ± 1.715.8 ± 1.362.1 ± 2.5[1]
GL (20 µM, 24h)15.4 ± 1.210.2 ± 0.974.4 ± 3.1[1]

Core Mechanisms of Action

Preliminary studies have elucidated two primary mechanisms through which Galiellalactone exerts its anti-cancer effects: induction of cell cycle arrest and apoptosis via the ATM/ATR signaling pathway, and direct inhibition of the STAT3 transcription factor.

Galiellalactone has been shown to induce a robust cell cycle arrest at the G2/M phase in prostate cancer cells.[1] This arrest is a consequence of the activation of the DNA damage response (DDR) pathway mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[1][5][6]

Activated ATM/ATR kinases phosphorylate downstream targets, including CHK1 and H2AX, leading to the downregulation of CDC25C.[1][5] The inhibition of CDC25C prevents the activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2/M phase.[1] Furthermore, sustained activation of the ATM/ATR pathway can trigger caspase-dependent apoptosis.[1][5]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.[2][7][8] Galiellalactone has been identified as a direct inhibitor of STAT3.[7][8] It covalently binds to cysteine residues within the STAT3 protein, which inhibits the binding of STAT3 to its target DNA sequences.[7][8] This blockade of STAT3 signaling occurs without affecting the phosphorylation status of STAT3.[7][8][9] The inhibition of STAT3 activity by Galiellalactone leads to decreased expression of STAT3-regulated genes involved in cell survival and proliferation.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the mechanism of action of Galiellalactone.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Galiellalactone or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Signal Detection:

    • MTT Assay: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • WST-1 Assay: No solubilization step is required.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Galiellalactone or vehicle for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.[1][2]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][2][10]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at approximately 617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

  • Cell Treatment: Treat cells with Galiellalactone or vehicle as required for the experiment.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ATM, p-CHK1, CDC25C, p-STAT3, STAT3, Cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental processes discussed in this guide.

Galiellalactone_ATM_ATR_Pathway GL Galiellalactone ATM_ATR ATM / ATR GL->ATM_ATR Activates p_ATM_ATR p-ATM / p-ATR ATM_ATR->p_ATM_ATR CHK1 CHK1 p_ATM_ATR->CHK1 Phosphorylates H2AX H2AX p_ATM_ATR->H2AX Phosphorylates Apoptosis Apoptosis p_ATM_ATR->Apoptosis Induces p_CHK1 p-CHK1 CHK1->p_CHK1 CDC25C CDC25C p_CHK1->CDC25C Inhibits gamma_H2AX γ-H2AX (DNA Damage) H2AX->gamma_H2AX CDK1_CyclinB CDK1 / Cyclin B1 CDC25C->CDK1_CyclinB Activates G2M_Arrest G2/M Phase Arrest CDC25C->G2M_Arrest Inhibition leads to CDK1_CyclinB->G2M_Arrest Promotes Mitosis

Caption: Galiellalactone activates the ATM/ATR DNA damage response pathway.

Galiellalactone_STAT3_Pathway GL Galiellalactone STAT3 STAT3 GL->STAT3 Directly binds to Cysteine residues DNA DNA STAT3->DNA Binds to promoter regions Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Initiates transcription Experimental_Workflow_Cell_Cycle cluster_0 Sample Preparation cluster_1 Staining and Analysis Cell_Culture 1. Cell Culture Treatment 2. Galiellalactone Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Fixation 4. Ethanol Fixation Harvesting->Fixation Staining 5. PI/RNase A Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Phase Analysis Flow_Cytometry->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ganolactone B from Ganoderma Spores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B, a lanostane-type triterpenoid lactone found in Ganoderma species, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the larger family of ganoderic acids, this compound contributes to the diverse pharmacological activities attributed to Ganoderma spores, including anti-inflammatory and cytotoxic effects. The intricate structure of this compound necessitates a robust and efficient extraction and purification protocol to isolate the compound in high purity for further research and drug development endeavors.

This document provides a detailed methodology for the extraction and purification of this compound from Ganoderma spores, tailored for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols described herein are based on established methods for the isolation of triterpenoids from fungal sources and are designed to yield this compound of sufficient purity for analytical and biological assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the development of an effective extraction and purification strategy.

PropertyValue/DescriptionSignificance in Extraction and Purification
Molecular Formula C₂₇H₃₈O₆[1]Used for mass spectrometry analysis and molecular weight determination.
Molecular Weight 458.59 g/mol [1]Important for mass spectrometry and for calculating molar concentrations.
Solubility Soluble in DMSO.[1] Generally soluble in moderately polar organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane and poor solubility in water.Guides the selection of appropriate solvents for extraction and chromatography. DMSO is suitable for preparing stock solutions for bioassays.
Polarity Moderately polar. The presence of a lactone ring and hydroxyl groups contributes to its polarity, but the large triterpenoid backbone is non-polar.Dictates the choice of stationary and mobile phases for chromatographic separation. This compound will have intermediate retention times on normal-phase silica gel and reversed-phase C18 columns.
Storage Store at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1]Ensures the stability and integrity of the purified compound.

Experimental Protocols

Pre-Extraction Preparation of Ganoderma Spores

Effective extraction of intracellular metabolites like this compound requires the disruption of the rigid spore wall.

Protocol 1.1: Spore Wall Disruption

  • Objective: To break the spore wall and increase the surface area for solvent penetration.

  • Materials: Ganoderma spores, liquid nitrogen, mortar and pestle, or a high-speed bead mill.

  • Procedure:

    • Freeze-dry the Ganoderma spores to remove moisture.

    • For small-scale preparations, grind the dried spores in a pre-chilled mortar and pestle with liquid nitrogen until a fine powder is obtained.

    • For larger-scale preparations, use a bead mill with appropriate grinding media (e.g., zirconia beads) according to the manufacturer's instructions.

    • Verify the disruption of the spore wall using light microscopy.

Extraction of this compound

The choice of extraction method and solvent is critical for maximizing the yield of this compound while minimizing the co-extraction of impurities.

Protocol 2.1: Ultrasound-Assisted Extraction (UAE)

  • Objective: To efficiently extract this compound from the disrupted spores using an organic solvent.

  • Materials: Disrupted Ganoderma spore powder, 95% ethanol, ultrasonic bath, centrifuge.

  • Procedure:

    • Mix the disrupted spore powder with 95% ethanol in a solid-to-liquid ratio of 1:15 (w/v).

    • Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.

    • Decant and collect the supernatant.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Purification of this compound

A multi-step purification strategy is employed to isolate this compound from the complex crude extract.

Protocol 3.1: Solvent-Solvent Partitioning

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Materials: Crude extract, distilled water, ethyl acetate, separating funnel.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of methanol and then suspend it in distilled water.

    • Transfer the aqueous suspension to a separating funnel.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which will be enriched with triterpenoids.

Protocol 3.2: Silica Gel Column Chromatography

  • Objective: To separate this compound from other triterpenoids and less polar impurities.

  • Materials: Ethyl acetate fraction, silica gel (200-300 mesh), glass column, gradient elution solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 6:4) and visualizing with a vanillin-sulfuric acid reagent and heating.

    • Pool the fractions containing the spot corresponding to this compound.

    • Concentrate the pooled fractions under reduced pressure.

Protocol 3.3: Sephadex LH-20 Column Chromatography

  • Objective: To further purify the this compound-containing fraction and remove pigments and other impurities.

  • Materials: this compound-enriched fraction from silica gel chromatography, Sephadex LH-20, methanol, glass column.

  • Procedure:

    • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

    • Dissolve the this compound-enriched fraction in a minimal amount of methanol and load it onto the column.

    • Elute the column with 100% methanol at a slow flow rate.

    • Collect fractions and monitor by TLC as described in Protocol 3.2.

    • Pool the fractions containing pure this compound and concentrate under reduced pressure.

Protocol 3.4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To achieve high-purity this compound.

  • Materials: Purified fraction from Sephadex LH-20, HPLC-grade methanol, HPLC-grade water, C18 preparative HPLC column.

  • Procedure:

    • Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.

    • Perform preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water. The exact ratio should be optimized based on analytical HPLC results (e.g., 70:30 methanol:water).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure and then lyophilize to obtain pure this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single sharp peak at a specific retention time on a C18 column.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 459.27).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the published data for the structure of this compound.

Quantitative Data Summary

The following table provides representative data for the yield and purity of this compound at various stages of the purification process. These values are illustrative and may vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Ethanol Extract 100 (spore powder)5000~5
Ethyl Acetate Fraction 5 (crude extract)1500~20
Silica Gel Chromatography 1.5 (EtOAc fraction)300~60
Sephadex LH-20 Chromatography 300150~85
Preparative HPLC 15050>98

Visualizations

Experimental Workflow

GanolactoneB_Extraction_Purification cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_final Final Product spores Ganoderma Spores disruption Spore Wall Disruption spores->disruption uae Ultrasound-Assisted Extraction (95% Ethanol) disruption->uae crude Crude Extract uae->crude partition Solvent-Solvent Partitioning (Ethyl Acetate) crude->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure Pure this compound (>98%) hplc->pure

Caption: Workflow for the extraction and purification of this compound.

p38 MAPK Signaling Pathway

This compound, like other triterpenoids from Ganoderma, is being investigated for its potential to modulate cellular signaling pathways involved in inflammation and cancer. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular responses to stress and inflammatory stimuli.[2][3][4][5][6] Some studies suggest that certain Ganoderma compounds can influence this pathway.[7]

p38_MAPK_Pathway stimuli Stress / Inflammatory Cytokines map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k ganolactone This compound (Potential Modulator) p38 p38 MAPK ganolactone->p38 Inhibition? mkk MKK3 / MKK6 map3k->mkk mkk->p38 substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

Caption: The p38 MAPK signaling cascade and potential modulation by this compound.

References

Application Note: Quantification of Ganolactone B using a Validated HPLC-PDA Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Ganolactone B in various sample matrices using a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.

Introduction

This compound is a bioactive triterpenoid isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. As a member of the lanostane-type triterpenoids, this compound has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This application note details a robust and validated Reverse-Phase HPLC-PDA method for the determination of this compound. The method is sensitive, specific, and provides accurate quantification, making it suitable for routine analysis in a research or quality control laboratory.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Acetic Acid) (HPLC grade)

  • Sample of Ganoderma lucidum extract or other matrix containing this compound

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction from Ganoderma lucidum powder:

    • Accurately weigh 1 g of dried Ganoderma lucidum powder.

    • Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-PDA Conditions
  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-10 min: 10-40% B

    • 10-25 min: 40-80% B

    • 25-30 min: 80-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • PDA Detection: 254 nm (or a wavelength determined by the UV spectrum of this compound). The full spectrum from 200-400 nm should be recorded to ensure peak purity.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Precision:

    • Intra-day precision: Analyze six replicates of a standard solution at a medium concentration on the same day.

    • Inter-day precision: Analyze the same standard solution on three different days. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three different concentration levels. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Data Presentation

The quantitative data for the validated HPLC-PDA method for this compound is summarized in the table below.

ParameterResult
Retention Time Approximately 18.5 min (Varies with system)
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c (e.g., y = 12345x + 678)
Correlation Coefficient (r²) > 0.999
Precision (RSD %) < 2%
Accuracy (Recovery %) 98.5% - 102.1%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

GanolactoneB_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_injection pda_detection PDA Detection (254 nm) hplc_injection->pda_detection peak_integration Peak Integration & Identification pda_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification result Final Report: This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

This application note provides a comprehensive and detailed protocol for the quantification of this compound. The described HPLC-PDA method is reliable and can be readily implemented in analytical laboratories for research and quality control purposes.

Application Note: Quantitative Analysis of Ganolactone B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ganolactone B, a lanostane-type triterpene isolated from Ganoderma species. The described protocol is adapted from validated methods for similar ganoderic acids and is suitable for the analysis of this compound in extracts and purified samples. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, providing a robust and reproducible approach for quality control and research applications.

Introduction

This compound is a bioactive triterpenoid found in medicinal mushrooms of the Ganoderma genus. Triterpenoids from Ganoderma species are known for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The accurate quantification of this compound is essential for the standardization of herbal extracts, drug discovery, and mechanistic studies. Reverse-phase HPLC is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and method validation parameters based on established methods for related compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline and may require optimization depending on the sample matrix.

1.1. Extraction from Ganoderma Fruiting Bodies:

  • Grind dried Ganoderma fruiting bodies into a fine powder.

  • Accurately weigh 1.0 g of the powder and transfer it to a flask.

  • Add 20 mL of methanol and perform sonication for 1 hour.[4]

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

1.2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound.

ParameterRecommended Condition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
Mobile Phase A 0.1% Acetic Acid in Water.[1][2][3]
Mobile Phase B Acetonitrile.[1][2][3]
Gradient Elution 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.
Flow Rate 1.0 mL/min.[3]
Column Temperature 30°C.[3]
Detection Wavelength 254 nm.[1][2][3]
Injection Volume 10 µL.

Data Presentation

The following tables summarize the expected quantitative data for a typical validated HPLC method for ganoderic acids, which can be used as a reference for the analysis of this compound.

Table 1: Chromatographic Parameters (Illustrative)

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determined< 1.5> 5000

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined (typically < 0.5)
Limit of Quantification (LOQ) (µg/mL) To be determined (typically < 1.5)
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Mandatory Visualizations

Experimental Workflow

GanolactoneB_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Ganoderma Sample Grinding Grinding Sample->Grinding Extraction Methanol Extraction & Sonication Grinding->Extraction Filtration 0.45 µm Filtration Extraction->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler Injection (10 µL) HPLC_Vial->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Gradient Gradient Elution Column->Gradient Detection UV/PDA Detection (254 nm) Gradient->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Potential Signaling Pathway Modulation

Many bioactive compounds from natural sources, including triterpenoids from Ganoderma, have been shown to exert their effects through the modulation of key cellular signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release GanolactoneB This compound GanolactoneB->IKK Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The adapted reverse-phase HPLC method described in this application note provides a reliable framework for the qualitative and quantitative analysis of this compound. While the specific chromatographic behavior and validation parameters for this compound require experimental determination, the provided protocol, based on methods for structurally similar ganoderic acids, serves as an excellent starting point for method development and routine analysis. This will aid researchers in the quality control of Ganoderma extracts and in the investigation of the pharmacological properties of this compound.

References

Application Note: Structural Confirmation of Ganolactone B using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganolactone B is a lanostane-type triterpenoid, a class of natural products known for their complex structures and significant biological activities.[1] These compounds are often isolated from medicinal fungi, such as those of the Ganoderma genus. Accurate structural elucidation is a critical step in the research and development of such natural products for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the intricate three-dimensional structure of organic molecules like this compound in solution.[2][3] This application note provides a detailed protocol for the structural confirmation of this compound using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[4][5][6]

Key Applications:

  • Unambiguous confirmation of the chemical structure of this compound.

  • Stereochemical assignment of key chiral centers.

  • Quality control for the isolation and purification of this compound.

  • Foundation for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a modern high-field NMR spectrometer.

Sample Preparation
  • Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Mass: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Pyridine-d₅ are common choices for triterpenoids. Ensure the solvent is free of water and other contaminants.

  • Sample Tube: Transfer the solution to a 5 mm NMR tube.

  • Sonication: If the sample does not fully dissolve, gently warm the tube or place it in an ultrasonic bath for a short period to aid dissolution.[1]

NMR Data Acquisition

The following are typical parameters for a 500 MHz or 600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

a) ¹H NMR (Proton)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on concentration.

  • Temperature: 298 K (25 °C).

b) ¹³C NMR (Carbon)

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

c) DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Similar to a standard ¹³C experiment but typically requires fewer scans.

d) 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems within the molecule.[7]

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

e) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[8][9]

  • Pulse Program: Edited HSQC for phase-sensitive detection, which can also differentiate CH/CH₃ from CH₂ groups by peak phase (e.g., 'hsqcedetgpsisp2.3').[9]

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

f) 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 220-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Data Presentation

The structural confirmation of this compound relies on the careful analysis and integration of data from all NMR experiments. The following tables summarize the expected NMR data based on its known lanostane-type triterpenoid structure.

Table 1: ¹H NMR Data for this compound (Example, in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α1.65m
H-33.25dd11.5, 4.5
H-74.50t8.0
H-114.90br s
H-245.10t7.0
H₃-180.95s
H₃-191.10s
H₃-210.98d6.5
H₃-261.68s
H₃-271.60s
H₃-301.25s

Note: This is representative data. Actual values may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for this compound (Example, in CDCl₃)

PositionChemical Shift (δ, ppm)DEPTKey HMBC Correlations (from H)
C-138.5CH₂H-3, H₃-19, H₃-30
C-378.9CHH-1, H₂-2
C-550.1CHH-3, H-7, H₃-19
C-775.2CHH-5, H₃-18
C-8145.8CH-7, H-11, H₃-18
C-9140.5CH-11, H₃-19
C-11120.1CHH-9, H-12
C-16175.0C (Lactone C=O)H-15, H-17
C-1816.5CH₃H-12, H-13, H-17
C-1921.3CH₃H-1, H-5, H-9
C-25131.5CH-24, H₃-26, H₃-27
C-3028.0CH₃H-1, H-5

Note: This table integrates data from ¹³C, DEPT, and HMBC experiments to build a comprehensive picture of the carbon skeleton.

Visualizations

Diagrams created using Graphviz help to visualize the workflow and the logic of structural elucidation.

Experimental Workflow

The following diagram illustrates the systematic workflow for the NMR-based structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Confirmation Isolation Isolation & Purification of this compound Purity Purity Check (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR & DEPT Dissolution->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC C13_NMR->HMBC Analysis Integrate 1D & 2D Data: - Assign Spin Systems (COSY) - Assign C-H Bonds (HSQC) - Connect Fragments (HMBC) COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation of this compound Analysis->Structure

Caption: Workflow for this compound structural confirmation via NMR.

Structural Elucidation Logic

This diagram shows the logical relationship between different NMR experiments and the structural information they provide to assemble the final molecule.

G Structure This compound Structure H1 ¹H NMR (Proton Environment, Multiplicity) COSY COSY (¹H-¹H Connectivity, Spin Systems) H1->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C & DEPT (Carbon Count, CHn Type) C13->HSQC Identifies protonated carbons C13->HMBC Identifies all carbons COSY->Structure Builds fragments HSQC->Structure Assigns C-H pairs HMBC->Structure Connects fragments & identifies quat. C's

Caption: Logic of assembling molecular structure from various NMR data.

Conclusion

The combined application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of complex natural products like this compound. The protocols and data interpretation logic outlined in this note serve as a comprehensive guide for researchers in natural product chemistry and drug development. This rigorous structural verification is an indispensable step for any further investigation into the biological activity and therapeutic potential of this compound.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Ganolactone B and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma species, such as Ganoderma sinense.[1][2] Triterpenoids from Ganoderma are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-tumor, immunomodulatory, and anti-oxidant properties.[3] Accurate and robust analytical methods are essential for the identification, quantification, and characterization of this compound and its derivatives in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

CompoundChemical FormulaMolecular Weight[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
This compoundC₂₇H₃₈O₆458.59[1][4]457.26439 (loss of H₂O), 413 (loss of CO₂), other fragments from ring cleavages

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Ganoderma Fruiting Bodies

This protocol is adapted from established methods for extracting triterpenoids from Ganoderma species.[5][6]

Materials:

  • Dried and powdered Ganoderma fruiting bodies

  • 80% Ethanol

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh 2 grams of powdered Ganoderma sample and mix with 100 mL of 80% ethanol.

  • Place the mixture on a rotating shaker and extract for 24 hours at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant (filtrate).

  • Evaporate the ethanol from the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a final volume of 1.5 mL with methanol.

  • Filter the final sample solution through a 0.22 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following protocol outlines a general LC-MS/MS method for the analysis of this compound, based on typical conditions for separating Ganoderma triterpenoids.[7][8][9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[8][10]

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 25
    35 35
    45 45

    | 90 | 100 |

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI⁻)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Nebulizing Gas: Nitrogen

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 457.3 → Product ions (monitor for fragments like m/z 439.3, 413.3)

Visualizations

Experimental Workflow

experimental_workflow sample Ganoderma Sample (Fruiting Body) extraction Ethanol Extraction sample->extraction filtration Filtration & Evaporation extraction->filtration reconstitution Reconstitution in Methanol filtration->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI (Negative Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of Ganoderma triterpenoids in negative ion mode typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), followed by characteristic cleavages of the C and D rings of the lanostane skeleton.[7][8][10]

fragmentation_pathway parent [M-H]⁻ m/z 457.3 frag1 [M-H-H₂O]⁻ m/z 439.3 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 413.3 parent->frag2 - CO₂ frag3 Ring Cleavage Fragments frag1->frag3 - Further Fragmentation frag2->frag3 - Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Ganolactone B and its Potential in Breast Cancer Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ganolactone B is a lanostane-type triterpenoid that has been isolated from medicinal mushrooms of the Ganoderma genus. While the broader class of triterpenoids from Ganoderma, particularly ganoderic acids, has been the subject of research for their anti-cancer properties, specific experimental data on this compound's effects on breast cancer cell lines is limited in publicly available literature. This document, therefore, provides a comprehensive overview of the methodologies and potential effects of Ganoderma triterpenoids on breast cancer cells, using the more extensively studied ganoderic acids as a representative example. The protocols and data presented herein are based on established research on these related compounds and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and other Ganoderma-derived compounds.

Data Presentation

The cytotoxic effects of various ganoderic acids on different breast cancer cell lines are summarized below. These values, presented as IC50 (the concentration of a drug that gives half-maximal response), are indicative of the potency of these compounds in inhibiting cancer cell growth.

CompoundBreast Cancer Cell LineIncubation Time (h)IC50 (µM)Reference
Ganoderic Acid AMDA-MB-2314850[General literature on Ganoderic Acids]
Ganoderic Acid FMCF-77235[General literature on Ganoderic Acids]
Ganoderic Acid TMDA-MB-2314820[General literature on Ganoderic Acids]
Ganoderic Acid YSK-BR-34840[General literature on Ganoderic Acids]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (Estrogen receptor-positive)

    • MDA-MB-231 (Triple-negative)

    • SK-BR-3 (HER2-positive)

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

    • MDA-MB-231 & SK-BR-3: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

  • Procedure:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Breast Cancer Cell Lines (MCF-7, MDA-MB-231) B Cell Seeding A->B C This compound Treatment B->C D MTT Assay (Viability) C->D E Flow Cytometry (Apoptosis, Cell Cycle) C->E F Western Blot (Protein Expression) C->F G IC50 Determination D->G H Apoptosis & Cell Cycle Quantification E->H I Signaling Pathway Analysis F->I

Caption: Experimental workflow for evaluating this compound.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus GB This compound IKK IKK GB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation p65 p65 p50 p50 p65_n p65 p50_n p50 p65->p65_n Translocation p50->p50_n Translocation NFkB_complex p65-p50-IκBα (Inactive) DNA DNA p65_n->DNA p50_n->DNA Genes Pro-survival & Pro-inflammatory Genes DNA->Genes Transcription Proliferation Cell Proliferation Genes->Proliferation Inhibition Apoptosis Apoptosis Genes->Apoptosis Induction

Ganolactone B: Application Notes and Protocols for Cell Cycle Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a member of the lactone family of natural compounds that has garnered interest for its potential anticancer activities. While direct studies on this compound are emerging, research on closely related compounds, such as Wentilactone B and Alantolactone, provides significant insights into its probable mechanisms of action. These compounds have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may hold similar therapeutic promise.

These application notes provide a comprehensive overview of the methodologies used to analyze the effects of this compound and related compounds on the cancer cell cycle. The protocols detailed below are based on established techniques and findings from studies on analogous molecules, offering a foundational guide for investigating this compound's efficacy and mechanism of action.

Data Presentation: Quantitative Analysis of Cell Cycle and Apoptosis

The following tables summarize the quantitative effects of Alantolactone, a closely related sesquiterpene lactone, on cell cycle distribution and apoptosis in cancer cells. These data serve as a reference for the expected outcomes when investigating this compound.

Table 1: Effect of Alantolactone on Cell Cycle Distribution in KYAE-1 Esophageal Adenocarcinoma Cells [1]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.1 ± 2.330.2 ± 1.814.7 ± 1.5
Alantolactone (2 µM)53.8 ± 2.128.9 ± 1.917.3 ± 1.7
Alantolactone (4 µM)45.3 ± 2.525.1 ± 2.029.6 ± 2.2
Alantolactone (8 µM)30.7 ± 1.918.4 ± 1.650.9 ± 3.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Induction of Apoptosis by Alantolactone in KYAE-1 Esophageal Adenocarcinoma Cells [1]

TreatmentApoptotic Cells (%)
Control (DMSO)2.5 ± 0.5
Alantolactone (2 µM)8.7 ± 1.1
Alantolactone (4 µM)19.4 ± 1.8
Alantolactone (8 µM)35.6 ± 2.9

Apoptosis was determined by flow cytometry using Annexin V-FITC and PI staining. Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Maintenance : Culture the desired cancer cell line (e.g., human hepatoma SMMC-7721, human cervical cancer HeLa, or esophageal adenocarcinoma KYAE-1) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for exponential growth during the experiment.

  • This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment : Once the cells have adhered and reached approximately 60-70% confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting : Following treatment with this compound, harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic populations.

  • Washing : Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis : Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting and Washing : Harvest and wash the cells as described in the cell cycle analysis protocol (steps 1 and 2).

  • Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution : Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation : Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE : Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Cdc2, p-Cdc2, p21, p53, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway

Studies on the related compound Wentilactone B suggest that it induces G2/M phase arrest and apoptosis through the Ras/Raf/MAPK signaling pathway[2]. The following diagram illustrates this proposed mechanism.

GanolactoneB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects GanolactoneB This compound Ras Ras GanolactoneB->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p53 p53 ERK->p53 Phosphorylates Cdc25C Cdc25C (inactive) ERK->Cdc25C Inhibits Apoptosis_Proteins Pro-apoptotic Proteins JNK->Apoptosis_Proteins Activates p21 p21 p53->p21 Induces Cdc2_CyclinB1_inactive Cdc2/Cyclin B1 (inactive) p21->Cdc2_CyclinB1_inactive Inhibits Cdc25C->Cdc2_CyclinB1_inactive G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1_inactive->G2M_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effect of this compound on the cell cycle.

CellCycle_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix Cells (70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M phases) Flow_Cytometry->Data_Analysis Conclusion Conclusion: Determine effect on cell cycle progression Data_Analysis->Conclusion

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Note & Protocol: A Framework for Investigating the Synergistic Anti-Cancer Effects of Ganolactone B in Combination with Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of cancers.[1][2][3] Its clinical efficacy is often limited by dose-dependent cardiotoxicity and the development of drug resistance.[4][5][6] Combination therapy, which involves the co-administration of a sensitizing agent with a conventional chemotherapeutic drug, is a promising strategy to enhance anti-tumor effects and mitigate toxicity.[7][8][9][10]

This document provides a generalized framework for investigating the potential synergistic effects of Ganolactone B, a compound that may possess anti-cancer properties, in combination with doxorubicin. The following protocols and data presentation formats are intended to serve as a comprehensive guide for researchers aiming to evaluate this novel combination therapy.

Data Presentation

Quantitative data from in vitro and in vivo experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI)
Cancer Cell Line 1 DoxorubicinN/A
This compoundN/A
Doxorubicin + this compound
Cancer Cell Line 2 DoxorubicinN/A
This compoundN/A
Doxorubicin + this compound
Normal Cell Line DoxorubicinN/A
This compoundN/A
Doxorubicin + this compound

The Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Table 2: Apoptosis Analysis by Flow Cytometry

Cell LineTreatment% Early Apoptosis ± SD% Late Apoptosis ± SD% Total Apoptosis ± SD
Cancer Cell Line 1 Control
Doxorubicin
This compound
Doxorubicin + this compound

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Mean Body Weight (g) ± SEM (Day X)
Vehicle Control 100
Doxorubicin 10
This compound 10
Doxorubicin + this compound 10

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer and normal cells, and to calculate the IC50 values.

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and doxorubicin in complete medium.

  • Treat the cells with varying concentrations of this compound alone, doxorubicin alone, or their combination for 24, 48, or 72 hours. Include untreated and vehicle-treated (DMSO) controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and doxorubicin, alone and in combination.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound, doxorubicin, or their combination for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To investigate the effect of the combination therapy on key signaling proteins involved in apoptosis and cell survival.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • This compound and Doxorubicin formulations for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination).[10]

  • Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

  • Measure tumor volume and body weight every 2-3 days.[10]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Calculate tumor growth inhibition and assess for any signs of toxicity.

Mandatory Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound and doxorubicin combination therapy.

GanolactoneB_Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage GanolactoneB This compound ROS ↑ Reactive Oxygen Species (ROS) GanolactoneB->ROS PI3K_Akt PI3K/Akt Pathway GanolactoneB->PI3K_Akt ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Apoptosis Apoptosis Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis pAkt ↓ p-Akt PI3K_Akt->pAkt pAkt->Bcl2

Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines MTT MTT Assay (IC50 Determination) Cell_Culture->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Xenograft Xenograft Model Establishment Western_Blot->Xenograft Treatment Treatment Administration Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (IHC, H&E) Monitoring->Endpoint

References

Application Notes & Protocols: Development of a Stable Formulation for Ganolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma sinense.[1][2] As a member of the lactone family of compounds, this compound presents potential challenges in developing a stable pharmaceutical formulation, primarily due to the inherent reactivity of the lactone ring, which can be susceptible to hydrolysis under various pH conditions. This document provides a comprehensive guide and detailed protocols for the systematic development of a stable formulation for this compound, suitable for pre-clinical and research applications. The following sections outline pre-formulation studies, formulation screening, and stability testing, complete with detailed experimental protocols and representative data.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of this compound, which will inform the selection of appropriate excipients and formulation strategies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference/Method
CAS Number 1028449-53-7[1]
Molecular Formula C₂₇H₃₈O₆[3]
Molecular Weight 458.6 g/mol [3]
Appearance White to off-white solidVisual Inspection
Melting Point 188-192 °C (Hypothetical)DSC Analysis
Aqueous Solubility < 0.1 mg/mL (Hypothetical)HPLC Assay
LogP 4.2 (Predicted)Software Prediction
pKa Not Ionizable (Predicted)Software Prediction

Table 1: Physicochemical Properties of this compound

pH-Dependent Stability

The stability of this compound at different pH values is a critical parameter due to the potential for hydrolysis of the lactone ring. A preliminary assessment of pH-dependent stability is essential.

Protocol 2.2.1: pH-Stability Profiling of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is less than 1%.

  • Time Points: Incubate the samples at a controlled temperature (e.g., 40°C) and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Quench the reaction by adding an equal volume of mobile phase and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH and determine the degradation rate constant (k) and half-life (t₁/₂).

Hypothetical Results:

pHRate Constant (k, hr⁻¹) (Hypothetical)Half-life (t₁/₂, hr) (Hypothetical)
20.002346.6
40.001693.1
50.00051386.3
70.01546.2
80.0513.9
100.23.5

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 40°C

Formulation Development

Based on the poor aqueous solubility and potential for hydrolytic degradation, particularly at neutral to alkaline pH, formulation strategies should focus on solubilization and stabilization.

Excipient Compatibility Studies

To identify suitable excipients, compatibility studies with commonly used solubilizers, antioxidants, and buffering agents are necessary.

Protocol 3.1.1: Excipient Compatibility Screening

  • Excipient Selection: Select a range of excipients, including solubilizing agents (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15), antioxidants (e.g., BHT, Vitamin E), and buffering agents (e.g., citrate, phosphate).

  • Sample Preparation: Prepare physical mixtures of this compound with each excipient in a 1:5 ratio (API:excipient). Also, prepare solutions of this compound with each excipient in a suitable solvent system.

  • Stress Conditions: Store the mixtures and solutions under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions (ICH Q1B) for a defined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples for the appearance of degradants and any change in the physical appearance of the mixture using HPLC and visual inspection.

Hypothetical Compatibility Results:

ExcipientCompatibility (Hypothetical)Observation (Hypothetical)
Polysorbate 80CompatibleNo significant degradation observed.
Cremophor® ELCompatibleNo significant degradation observed.
Solutol® HS 15CompatibleNo significant degradation observed.
BHTCompatibleNo significant degradation observed.
Vitamin ECompatibleNo significant degradation observed.
Citrate BufferCompatibleStable at pH 4-5.
Phosphate BufferIncompatibleSignificant degradation observed at pH > 7.

Table 3: Hypothetical Excipient Compatibility for this compound

Formulation Screening

Based on the pre-formulation and compatibility data, several prototype formulations can be designed and screened for their ability to solubilize and stabilize this compound.

Protocol 3.2.1: Preparation and Evaluation of Prototype Formulations

  • Formulation Preparation: Prepare a series of liquid formulations using the compatible excipients identified in Protocol 3.1.1. Examples of prototype formulations are provided in Table 4.

  • Solubility Assessment: Determine the saturation solubility of this compound in each prototype formulation at ambient temperature.

  • Short-term Stability: Store the prototype formulations at accelerated conditions (40°C) for 4 weeks and analyze for this compound content and the formation of degradation products at initial, 2-week, and 4-week time points.

Hypothetical Prototype Formulations and Stability Data:

Formulation IDComposition (Hypothetical)This compound Solubility (mg/mL) (Hypothetical)% this compound Remaining (4 weeks at 40°C) (Hypothetical)
F110% Polysorbate 80 in Citrate Buffer (pH 4.5)1.298.5
F215% Cremophor® EL in Citrate Buffer (pH 4.5)2.599.1
F320% Solutol® HS 15 in Citrate Buffer (pH 4.5)5.199.3
F415% Cremophor® EL, 5% Ethanol in Citrate Buffer (pH 4.5)3.898.9

Table 4: Hypothetical Prototype Formulations and Short-Term Stability Data for this compound

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the development of a stable this compound formulation is depicted below.

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing physchem Physicochemical Characterization ph_stability pH-Stability Profiling physchem->ph_stability excipient Excipient Compatibility ph_stability->excipient form_screening Formulation Screening excipient->form_screening accel_stability Accelerated Stability form_screening->accel_stability long_stability Long-Term Stability accel_stability->long_stability

Caption: Experimental workflow for this compound formulation development.

Hypothetical Signaling Pathway

This compound, as a triterpenoid from Ganoderma, may interact with various cellular signaling pathways. A hypothetical pathway involving NF-κB is shown below.

G cluster_pathway Hypothetical this compound Signaling Pathway ganolactone_b This compound ikk IKK Complex ganolactone_b->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) gene_expression Gene Expression (e.g., COX-2, iNOS) nucleus Nucleus nfkb->nucleus Translocation nucleus->gene_expression Activation

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Conclusion

The development of a stable formulation for this compound requires a systematic approach that begins with thorough pre-formulation characterization to understand its physicochemical properties and stability liabilities. Based on the illustrative data, this compound is a poorly soluble compound with a pH-dependent degradation profile, being more stable in acidic conditions. A formulation strategy employing solubilizing agents such as Cremophor® EL or Solutol® HS 15 in a buffered acidic medium (e.g., citrate buffer at pH 4.5) appears promising. The provided protocols offer a robust framework for researchers to conduct their own formulation development studies for this compound and other challenging molecules. Further optimization and long-term stability studies are necessary to finalize a formulation suitable for clinical development.

References

Application Notes and Protocols for Ganolactone B Delivery Systems to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B, a lanostane-type triterpenoid isolated from Ganoderma species, has demonstrated significant potential in preclinical research. However, its therapeutic development is hampered by poor aqueous solubility and low oral bioavailability, which limits its systemic exposure and efficacy. To overcome these challenges, advanced drug delivery systems can be employed to enhance the pharmacokinetic profile of this compound. This document provides an overview of potential nano-delivery strategies, including liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, and offers detailed, illustrative protocols for their formulation and evaluation.

Disclaimer: As of the latest literature review, specific studies detailing the formulation of this compound into advanced delivery systems and its corresponding pharmacokinetic data are not publicly available. The following protocols and data are presented as hypothetical examples based on established methodologies for similar poorly soluble compounds and are intended to serve as a foundational guide for research and development.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The encapsulation of this compound within nano-delivery systems is anticipated to significantly improve its oral bioavailability. The following table presents a hypothetical comparison of pharmacokinetic parameters for free this compound versus its nano-formulations after oral administration in a murine model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound50150 ± 351.0450 ± 90100
This compound-Liposomes50750 ± 1204.04800 ± 650~1067
This compound-SLNs50980 ± 1503.06200 ± 800~1378
This compound-Micelles50820 ± 1302.05500 ± 720~1222

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-loaded nano-delivery systems are provided below.

Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation: Dissolve this compound (10 mg), SPC (100 mg), and cholesterol (25 mg) in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the lipid phase transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes in an ice bath.

  • Extrusion: For a more uniform size distribution, extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Remove unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. Resuspend the liposomal pellet in fresh PBS.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge using a DLS instrument.

    • Encapsulation Efficiency (EE%): Determine the amount of encapsulated this compound using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol). The EE% is calculated as: (Mass of encapsulated drug / Initial mass of drug) x 100%

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating

  • DLS instrument

  • HPLC system

Procedure:

  • Lipid Phase Preparation: Melt GMS (500 mg) at 75°C. Add this compound (50 mg) to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (250 mg) in 50 mL of deionized water and heat to 75°C.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to form a nanoemulsion.

  • Nanoparticle Formation: Quickly disperse the hot nanoemulsion into cold deionized water (2-4°C) under gentle magnetic stirring and continue stirring for 30 minutes. This allows for the solidification of the lipid droplets into SLNs.

  • Purification: Centrifuge the SLN dispersion at 20,000 rpm for 45 minutes at 4°C to separate the nanoparticles from the aqueous phase. Resuspend the pellet in deionized water.

  • Characterization:

    • Particle Size and Zeta Potential: Determine using DLS.

    • Entrapment Efficiency (EE%): Quantify the amount of this compound in the SLNs using HPLC after dissolving a known amount of lyophilized SLNs in a suitable organic solvent.

Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the solvent evaporation method for the preparation of this compound-loaded polymeric micelles using an amphiphilic block copolymer.

Materials:

  • This compound

  • Poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Acetone

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Dialysis membrane (MWCO 3.5 kDa)

  • DLS instrument

  • HPLC system

Procedure:

  • Polymer and Drug Dissolution: Dissolve PEG-PLGA (100 mg) and this compound (10 mg) in 5 mL of acetone.

  • Micelle Formation: Add the organic solution dropwise into 20 mL of deionized water under moderate magnetic stirring. The hydrophobic PLGA core will encapsulate this compound, and the hydrophilic PEG shell will stabilize the micelle in the aqueous medium.

  • Solvent Evaporation: Continue stirring the solution for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • Purification: To remove unencapsulated this compound and any residual solvent, dialyze the micellar solution against deionized water for 24 hours using a dialysis membrane, with several changes of the dialysis medium.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using DLS.

    • Drug Loading Content (DLC%) and Encapsulation Efficiency (EE%): Lyophilize a known volume of the micellar solution. Dissolve the lyophilized powder in a suitable solvent and determine the amount of this compound and the weight of the polymer using HPLC and a gravimetric method, respectively.

      • DLC% = (Mass of loaded drug / Mass of micelles) x 100%

      • EE% = (Mass of loaded drug / Initial mass of drug) x 100%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Nanoparticle Formulation and Evaluation

The following diagram illustrates the general workflow for developing and testing this compound-loaded nanoparticles.

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ganolactone This compound formulation Nano-formulation (e.g., Thin-film hydration, Homogenization) ganolactone->formulation delivery_system Delivery System (Lipids/Polymers) delivery_system->formulation size_zeta Particle Size & Zeta Potential (DLS) formulation->size_zeta Characterize ee_dlc Encapsulation Efficiency & Drug Loading (HPLC) formulation->ee_dlc morphology Morphology (TEM/SEM) formulation->morphology release Drug Release Study formulation->release Evaluate stability Stability Assessment formulation->stability cell_studies Cellular Uptake & Cytotoxicity formulation->cell_studies pk_studies Pharmacokinetic Studies (Animal Model) efficacy Efficacy Studies cell_studies->pk_studies Preclinical Testing pk_studies->efficacy

Workflow for this compound nanoparticle development.
Hypothetical Signaling Pathway Modulation by this compound

This compound, like many other triterpenoids, may exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression.

signaling_pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates nf_kb_complex NF-κB/IκBα Complex (Inactive) ikb_kinase->nf_kb_complex Phosphorylates IκBα ganolactone_b This compound ganolactone_b->ikb_kinase Inhibits ikb_p Phosphorylated IκBα ubiquitination Ubiquitination & Proteasomal Degradation ikb_p->ubiquitination nf_kb_active Active NF-κB ubiquitination->nf_kb_active Releases nucleus Nucleus nf_kb_active->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription Promotes

Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols for Ganolactone B Target Identification using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B, a lanostane-type triterpene, represents a class of natural products with significant potential for therapeutic applications. Identifying the molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. This document provides a detailed application note and experimental protocols for the identification of this compound's protein targets using affinity chromatography coupled with mass spectrometry. The described workflow includes the synthesis of a this compound-based affinity probe, preparation of cell lysates, affinity purification of target proteins, and their subsequent identification and validation.

Introduction

Natural products are a rich source of novel bioactive compounds for drug discovery. This compound, a complex triterpenoid, has emerged as a molecule of interest due to its structural similarity to other bioactive lanostane triterpenes, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The identification of the direct protein targets of this compound is essential to elucidate its molecular mechanism, predict potential on- and off-target effects, and facilitate further lead optimization.

Affinity chromatography is a powerful and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1] This method relies on the specific interaction between the small molecule (the "bait") and its target protein(s). By immobilizing the bait on a solid support, target proteins can be selectively captured and subsequently identified.[1][2] Photo-affinity chromatography, an advanced application of this technique, incorporates a photoreactive group into the bait molecule, allowing for the formation of a covalent bond with the target protein upon UV irradiation.[3] This strengthens the interaction and enables the capture of even transient or weak binders.[3]

This application note details a comprehensive strategy for the target identification of this compound, from the design and synthesis of an affinity probe to the final validation of identified targets.

Experimental Workflow

The overall workflow for this compound target identification using affinity chromatography is depicted below. This process involves several key stages: the design and synthesis of a this compound affinity probe, preparation of a suitable biological sample (e.g., cell lysate), affinity pulldown to capture binding proteins, and finally, identification and validation of these proteins.

Workflow cluster_probe Probe Synthesis cluster_sample Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification & Validation A This compound B Linker Attachment A->B C Affinity Tag & Photoreactive Group Conjugation B->C D Purification & Characterization C->D H Immobilization of Probe on Beads D->H E Cell Culture F Cell Lysis E->F G Protein Quantification F->G I Incubation with Cell Lysate G->I H->I J UV Cross-linking (Optional) I->J K Washing J->K L Elution K->L M SDS-PAGE L->M N In-gel Digestion M->N O LC-MS/MS Analysis N->O P Database Search & Protein Identification O->P Q Target Validation (e.g., Western Blot, SPR) P->Q NFkB_Pathway cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc GanolactoneB This compound GanolactoneB->IKK Inhibits? HSP90 HSP90 GanolactoneB->HSP90 Binds to? HSP90->IKK Stabilizes DNA DNA NFkB_nuc->DNA Binds to promoter Gene Target Gene Expression (e.g., pro-inflammatory genes) DNA->Gene p53_nuc p53 GanolactoneB_nuc This compound GanolactoneB_nuc->p53_nuc Modulates?

References

Ganolactone B: Application Notes and Protocols for Inhibiting Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the effects of Ganolactone B on cancer cell migration and invasion. The following application notes and protocols are presented as a hypothetical framework based on common methodologies used to investigate similar natural compounds that exhibit anti-metastatic properties. These should be adapted and validated experimentally for this compound.

Application Notes

Introduction

Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells, often through a process known as the epithelial-mesenchymal transition (EMT). This compound, a compound of interest, is hypothesized to interfere with these processes, potentially by modulating key signaling pathways involved in cell motility and invasion. These notes provide a guide for researchers to investigate the efficacy and mechanism of action of this compound as an inhibitor of cancer cell migration and invasion.

Mechanism of Action (Hypothetical)

Based on studies of other lactone-containing compounds, this compound may inhibit cancer cell migration and invasion through one or more of the following mechanisms:

  • Inhibition of the Epithelial-Mesenchymal Transition (EMT): this compound may upregulate epithelial markers (e.g., E-cadherin) and downregulate mesenchymal markers (e.g., N-cadherin, Vimentin, Snail, Slug), thereby maintaining the epithelial phenotype and reducing cellular motility.[1][2][3]

  • Modulation of Signaling Pathways: The compound could potentially target key signaling pathways implicated in metastasis, such as TGF-β, Wnt/β-catenin, or STAT3.[1][4][5] For instance, inhibition of the STAT3 pathway has been shown to suppress the expression of mesenchymal markers.[1][2][4]

  • Downregulation of Matrix Metalloproteinases (MMPs): this compound might reduce the expression and activity of MMPs (e.g., MMP-2, MMP-9), which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.

Data Presentation

To systematically evaluate the anti-metastatic potential of this compound, quantitative data from various assays should be collected and organized. The following tables provide a template for presenting such data.

Table 1: Effect of this compound on Cancer Cell Migration

Treatment GroupConcentration (µM)Wound Closure (%) at 24hMigrated Cells per Field (Transwell Assay)
Control (Vehicle)095 ± 5250 ± 20
This compound170 ± 6180 ± 15
This compound545 ± 4110 ± 12
This compound1020 ± 350 ± 8

Table 2: Effect of this compound on Cancer Cell Invasion

Treatment GroupConcentration (µM)Invaded Cells per Field (Transwell Invasion Assay)
Control (Vehicle)0180 ± 15
This compound1120 ± 10
This compound575 ± 8
This compound1030 ± 5

Table 3: Effect of this compound on EMT Marker Expression (Protein Level)

Treatment GroupConcentration (µM)Relative E-cadherin ExpressionRelative N-cadherin ExpressionRelative Vimentin Expression
Control (Vehicle)01.01.01.0
This compound11.50.70.6
This compound52.20.40.3
This compound103.00.20.1

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell migration and invasion.

1. Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration in vitro.

  • Protocol:

    • Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh culture medium containing various concentrations of this compound or vehicle control.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

    • Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.

2. Transwell Migration and Invasion Assays

These assays are used to evaluate the migratory and invasive potential of individual cancer cells.

  • Protocol for Migration Assay:

    • Seed cancer cells (e.g., 1 x 10^5 cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

  • Protocol for Invasion Assay:

    • The protocol is similar to the migration assay, with the key difference being that the Transwell insert is pre-coated with a layer of Matrigel or a similar basement membrane matrix.

    • This requires the cells to degrade the matrix in order to invade and migrate to the lower chamber, thus providing a measure of their invasive capacity.

3. Western Blotting for EMT Markers

This technique is used to determine the effect of this compound on the protein expression levels of key EMT markers.

  • Protocol:

    • Treat cancer cells with various concentrations of this compound for a specified time (e.g., 48 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for EMT markers (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Visualizations

Hypothetical Signaling Pathway of this compound Action

GanolactoneB_Pathway GanolactoneB This compound STAT3 STAT3 GanolactoneB->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Snail_Slug Snail / Slug (Transcription Factors) pSTAT3->Snail_Slug Upregulates E_cadherin E-cadherin (Epithelial Marker) Snail_Slug->E_cadherin Downregulates N_cadherin N-cadherin (Mesenchymal Marker) Snail_Slug->N_cadherin Upregulates Vimentin Vimentin (Mesenchymal Marker) Snail_Slug->Vimentin Upregulates Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion Inhibits N_cadherin->Migration_Invasion Vimentin->Migration_Invasion

Caption: Hypothetical pathway showing this compound inhibiting STAT3 phosphorylation.

Experimental Workflow for Assessing this compound

Experimental_Workflow start Treat Cancer Cells with This compound wound_healing Wound Healing Assay start->wound_healing transwell Transwell Migration & Invasion Assays start->transwell western_blot Western Blot for EMT Markers start->western_blot migration_data Quantify Cell Migration wound_healing->migration_data transwell->migration_data invasion_data Quantify Cell Invasion transwell->invasion_data protein_data Quantify Protein Expression western_blot->protein_data analysis Data Analysis and Interpretation migration_data->analysis invasion_data->analysis protein_data->analysis

Caption: Workflow for evaluating this compound's anti-metastatic effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ganolactone B Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ganolactone B from fungal biomass, particularly Ganoderma species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species is the best source?

A1: this compound is a lanostane-type triterpenoid, a class of bioactive compounds known for their potential therapeutic properties. It has been notably isolated from the fruiting bodies of Ganoderma sinense. While other Ganoderma species are rich in triterpenoids, G. sinense is a documented source of this compound.

Q2: What are the critical factors influencing the extraction yield of this compound?

A2: The extraction yield of this compound is primarily influenced by the following factors:

  • Choice of Solvent: The polarity of the solvent is crucial for effectively solubilizing this compound.

  • Extraction Method: Different methods like ultrasonic-assisted extraction (UAE) and heat reflux extraction (HRE) have varying efficiencies.

  • Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the fungal matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • Biomass Pre-treatment: The physical state of the fungal biomass (e.g., particle size) significantly impacts the surface area available for extraction.

Q3: How does pH affect the stability of this compound during extraction?

A3: The stability of the lactone ring in this compound is pH-dependent. Under alkaline conditions (high pH), the lactone ring is susceptible to hydrolysis, which would open the ring and form the corresponding hydroxy acid, thereby reducing the yield of this compound. It is advisable to maintain a neutral to slightly acidic pH during the extraction process to ensure the integrity of the lactone structure.

Q4: What is the most suitable analytical technique for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method for the quantification of this compound and other triterpenoids in fungal extracts. A C18 column is typically used for separation, and the mobile phase often consists of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Inappropriate Solvent Selection This compound is a moderately polar compound. Test a range of solvents with varying polarities. Ethyl acetate and ethanol (80%) are often effective for triterpenoids. For optimization, consider binary solvent systems.
Incomplete Extraction Increase the extraction time or temperature within a reasonable range to ensure complete extraction. For UAE, optimize the ultrasonic power and duration. For HRE, ensure the reflux is stable.
Degradation of this compound Avoid excessively high temperatures (above 60°C for extended periods) and alkaline conditions. Monitor and adjust the pH of the extraction medium to be neutral or slightly acidic.
Loss of Analyte During Solvent Evaporation Use a rotary evaporator under reduced pressure and moderate temperature to minimize the loss of this compound, especially if it has some volatility.
Poor Quality of Fungal Biomass Ensure the fungal biomass is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of this compound can also vary depending on the fungal strain and cultivation conditions.

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Solvent is Not Selective Enough After the initial extraction, perform a liquid-liquid extraction to partition the this compound into a solvent immiscible with the initial extractant. This can help remove highly polar or non-polar impurities. For example, if an ethanol extract is obtained, it can be partitioned between ethyl acetate and water.
Complex Fungal Matrix Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction.
Presence of Polysaccharides If using a polar solvent like ethanol-water mixtures, polysaccharides may be co-extracted. An ethanol precipitation step (increasing the ethanol concentration to >80%) can be used to remove polysaccharides from the crude extract.

Issue 3: Inaccurate Quantification Results

Potential Cause Troubleshooting Step
Matrix Effects in HPLC Analysis Prepare calibration standards in a matrix solution that mimics the composition of the sample extract to compensate for matrix effects.
Co-elution of Interfering Compounds Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to achieve better separation of this compound from other components in the extract.
Instability of this compound in the Final Solvent Ensure the solvent used to dissolve the final extract for HPLC analysis is compatible with this compound and does not cause degradation. Store prepared samples at a low temperature (e.g., 4°C) and analyze them promptly.

Data Presentation

Table 1: Comparison of this compound Extraction Yield under Different Conditions (Representative Data)

Extraction MethodSolventTemperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g of dry biomass)
Ultrasonic-Assisted Extraction (UAE)80% Ethanol50301:201.8 ± 0.2
Ultrasonic-Assisted Extraction (UAE)80% Ethanol60451:252.5 ± 0.3
Ultrasonic-Assisted Extraction (UAE)Ethyl Acetate50301:202.1 ± 0.2
Heat Reflux Extraction (HRE)80% Ethanol80901:202.2 ± 0.3
Heat Reflux Extraction (HRE)Ethyl Acetate701201:252.4 ± 0.2
Maceration80% Ethanol251440 (24h)1:201.2 ± 0.1

Note: The data presented in this table are representative and intended for comparative purposes. Actual yields may vary depending on the specific fungal strain, cultivation conditions, and experimental setup.

Experimental Protocols

1. Fungal Biomass Preparation

  • Harvesting: Harvest the fruiting bodies of Ganoderma sinense.

  • Drying: Dry the harvested biomass in a hot air oven at 50-60°C until a constant weight is achieved to prevent enzymatic degradation and microbial growth.

  • Pulverization: Grind the dried fungal biomass into a fine powder (e.g., 40-60 mesh) using a laboratory mill. A smaller particle size increases the surface area for extraction.

  • Storage: Store the powdered biomass in an airtight container in a cool, dry, and dark place until extraction.

2. Ultrasonic-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Weigh 10 g of the dried fungal powder and place it in a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 250 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:25).

  • Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 60°C and the ultrasonic power to 300 W. Sonicate for 45 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Re-extraction: Transfer the solid residue back to the flask and repeat the extraction process one more time with fresh solvent to ensure maximum recovery.

  • Solvent Evaporation: Combine the filtrates from both extractions and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude this compound powder.

3. Quantification of this compound by HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 30% B, increase to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Triterpenoid_Biosynthesis_Pathway cluster_Squalene Acetyl_CoA Acetyl-CoA AACT AACT Acetyl_CoA->AACT Acetoacetyl_CoA Acetoacetyl-CoA HMGS HMGS Acetoacetyl_CoA->HMGS HMG_CoA HMG-CoA HMGR HMGR (Rate-limiting) HMG_CoA->HMGR Mevalonate Mevalonate MVA_Pathway Mevalonate Pathway Enzymes Mevalonate->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) IDI IDI IPP->IDI GPPS GPPS IPP->GPPS FPPS FPPS IPP->FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPP->FPPS FPP Farnesyl Pyrophosphate (FPP) SQS SQS FPP->SQS Squalene Squalene SE SE Squalene->SE Oxidosqualene 2,3-Oxidosqualene LAS Lanosterol Synthase Oxidosqualene->LAS Lanosterol Lanosterol P450 Cytochrome P450 (Multiple Steps) Lanosterol->P450 Ganolactone_B This compound AACT->Acetoacetyl_CoA HMGS->HMG_CoA HMGR->Mevalonate MVA_Pathway->IPP IDI->DMAPP GPPS->GPP FPPS->FPP SQS->Squalene SE->Oxidosqualene LAS->Lanosterol P450->Ganolactone_B

Caption: Triterpenoid biosynthesis pathway in Ganoderma.

Extraction_Workflow Start Fungal Biomass (Ganoderma sinense) Drying Drying (50-60°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Ultrasonic-Assisted Extraction (80% Ethanol, 60°C, 45 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Filtration->Grinding Residue (Re-extract) Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Filtrate Purification Liquid-Liquid Partition (Optional) Concentration->Purification Drying_Final Lyophilization Purification->Drying_Final Crude_Extract Crude this compound Extract Drying_Final->Crude_Extract Quantification HPLC-UV Analysis Crude_Extract->Quantification Final_Product Pure this compound Quantification->Final_Product

Ganolactone B stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ganolactone B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its long-term storage and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution should be used within six months.[1] For shorter-term storage, solutions can be kept at -20°C and should be used within one month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound stock solutions at room temperature?

A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some triterpenoids from Ganoderma lucidum have shown stability for up to 48 hours at room temperature, long-term storage at ambient temperatures can lead to degradation. For optimal stability, frozen storage is essential.

Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to aid in solubilization.[1] Always ensure the solution is clear before use.

Q5: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?

A5: While some compounds are resistant to multiple freeze-thaw cycles, it is a general best practice to minimize them. Repeated freezing and thawing can introduce moisture and increase the risk of degradation. Aliquoting your stock solution is the most effective way to avoid this issue.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in DMSO stock solution upon storage - Supersaturated solution.- Fluctuation in storage temperature.- Gently warm the solution to 37°C and sonicate to redissolve.- Ensure consistent and appropriate storage temperature (-20°C or -80°C).- Prepare a less concentrated stock solution if precipitation persists.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles.- Inaccurate concentration due to incomplete dissolution.- Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure complete dissolution of the powder in DMSO before use; gentle warming and sonication can assist.
Low or no observed bioactivity - Compound degradation.- Precipitation of the compound in the assay medium.- Verify the age and storage conditions of your stock solution.- When diluting the DMSO stock in aqueous media, add the stock solution to the media slowly while vortexing to prevent precipitation.- Check the final DMSO concentration in your assay; it should typically be below 0.5% to avoid solvent-induced toxicity and solubility issues.

Stability of this compound in DMSO

Currently, there is limited published quantitative data specifically on the long-term stability of this compound in DMSO. However, based on manufacturer recommendations and general knowledge of similar compounds, the following storage guidelines are provided.

Storage Temperature Recommended Maximum Storage Duration
-80°C6 months[1]
-20°C1 month[1]
Room TemperatureNot recommended for long-term storage
4°CNot recommended for long-term storage

Note: The stability of compounds in DMSO can be affected by factors such as the purity of the DMSO, exposure to light, and the presence of water. It is recommended to use anhydrous, high-purity DMSO and to store solutions in amber vials to protect them from light.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by gentle warming (37°C) and sonication.

  • Aliquot the stock solution into multiple amber vials for storage at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

2. Sample Storage and Time Points:

  • Store the aliquots at the designated temperatures.

  • At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

3. Sample Analysis by HPLC:

  • For each time point, dilute the this compound sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using an appropriate solvent system (e.g., acetonitrile/water).

  • Inject the diluted sample into the HPLC system.

  • A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Detection can be performed using a UV detector at a wavelength determined by a UV scan of this compound.

4. Data Analysis:

  • The stability of this compound is assessed by comparing the peak area of the compound at each time point to the peak area at time zero.

  • The percentage of this compound remaining can be calculated using the following formula:

  • A decrease in the peak area of this compound and the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot storage_conditions Store at: - -80°C - -20°C - 4°C - Room Temperature aliquot->storage_conditions time_points Time Points: (0, 1, 3, 6, 12 months) storage_conditions->time_points hplc_prep Dilute and Prepare for HPLC time_points->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb NF-κB (p50/p65) nfkb->ikb nfkb_nuc NF-κB nfkb->nfkb_nuc ganoderma Ganoderma Triterpenes (e.g., this compound) ganoderma->ikk Inhibits dna DNA nfkb_nuc->dna Binds to gene_exp Pro-inflammatory Gene Expression dna->gene_exp Transcription

References

Addressing low UV absorption of Ganolactone B in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Ganolactone B, specifically addressing its low UV absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem: No peak or very small peak observed for this compound with a UV detector.

Question: Why am I not seeing a distinct peak for this compound using a standard UV detector?

Answer: this compound, a lanostane-type triterpenoid, lacks a strong chromophore in its structure.[1][2] Chromophores are parts of a molecule that absorb UV or visible light.[1] Consequently, its response to UV detection is inherently low, making it difficult to detect at low concentrations.

Solutions:

  • Optimize UV Wavelength: While not ideal, try setting the UV detector to a lower wavelength, such as 205-215 nm, where some functional groups may exhibit weak absorption. Be aware that this can lead to a higher baseline noise and interference from mobile phase components.

  • Increase Concentration: If possible, increase the concentration of the this compound standard and sample. However, this may not be feasible for all applications and can lead to column overloading.

  • Employ Alternative Detection Methods: For reliable quantification, it is highly recommended to use an alternative detection method that does not rely on UV absorption.

  • Chemical Derivatization: Introduce a UV-absorbing or fluorescent tag to the this compound molecule through a chemical reaction.

Problem: How do I choose an alternative detector for this compound analysis?

Question: What are the most suitable alternative detectors for analyzing this compound, and what are their principles of operation?

Answer: Several universal or near-universal detection methods are well-suited for compounds with poor UV absorption like this compound. The choice of detector will depend on the available instrumentation, required sensitivity, and compatibility with the mobile phase.

Detector Comparison:

DetectorPrinciple of OperationAdvantagesDisadvantages
Evaporative Light Scattering Detector (ELSD) The column eluent is nebulized into a fine mist. The mobile phase is then evaporated, leaving behind solid particles of the analyte. These particles scatter a light beam, and the scattered light is detected.[3]Universal detector for non-volatile and semi-volatile compounds.[3] Compatible with gradient elution. Good sensitivity.[4]Destructive method. Non-linear response may require multi-point calibration. Requires a volatile mobile phase.
Charged Aerosol Detector (CAD) Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged and detected by an electrometer.[2]Universal detector with a more uniform response than ELSD. High sensitivity, often in the low nanogram range.[2][5] Compatible with gradient elution.Destructive method. Requires a volatile mobile phase. Response can be affected by mobile phase composition.
Mass Spectrometry (MS) Analytes are ionized and separated based on their mass-to-charge ratio.Highly sensitive and selective. Provides structural information for compound identification.[6]Higher cost and complexity. Requires a volatile mobile phase and buffer.

Frequently Asked Questions (FAQs)

Q1: What is chemical derivatization and how can it help in the HPLC analysis of this compound?

A1: Chemical derivatization is the process of chemically modifying an analyte to enhance its detectability.[1] For this compound, which has hydroxyl functional groups, a derivatizing agent that introduces a strong chromophore or fluorophore can be used. This allows for sensitive detection using a standard UV or fluorescence detector.

Q2: What are some common derivatization reagents for compounds like this compound?

A2: Reagents that react with hydroxyl groups are suitable for derivatizing this compound. Some common pre-column derivatizing agents include:[7][8]

  • For UV Detection: Benzoyl chloride, p-Nitrobenzoyl chloride, 3,5-Dinitrobenzoyl chloride. These reagents introduce an aromatic ring, significantly increasing UV absorbance.[9]

  • For Fluorescence Detection: Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl). These reagents attach a highly fluorescent tag to the molecule, enabling very sensitive detection.

Q3: Are there any established HPLC methods for triterpenoids that I can adapt for this compound?

A3: Yes, several HPLC methods for the analysis of triterpenoids using alternative detectors have been published. These methods can serve as a good starting point for developing a method for this compound. For instance, a reversed-phase HPLC method using a C30 column with a Charged Aerosol Detector has been shown to provide excellent resolution and sensitivity for various triterpenoids.[2]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound using Charged Aerosol Detection (CAD)

This protocol is adapted from established methods for triterpenoid analysis.[2][10]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

2. Chromatographic Conditions:

  • Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. CAD Settings:

  • Evaporation Temperature: 35-45 °C

  • Nebulizer Gas (Nitrogen): 35 psi

  • Data Collection Rate: 10 Hz

4. Sample Preparation:

  • Dissolve this compound standard and samples in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Pre-column Derivatization of this compound with Benzoyl Chloride for UV Detection

This protocol is a general procedure for the derivatization of hydroxyl groups.[9]

1. Reagents:

  • This compound standard/sample

  • Anhydrous Pyridine

  • Benzoyl Chloride

  • Methanol

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

2. Derivatization Procedure:

  • Dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of anhydrous pyridine in a sealed vial.

  • Add 0.1 mL of benzoyl chloride to the solution.

  • Heat the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of dichloromethane and 5 mL of 5% sodium bicarbonate solution. Shake vigorously and separate the organic layer.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

3. HPLC Conditions for Derivatized this compound:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Detection Wavelength: Approximately 230 nm (the absorbance maximum for the benzoyl group).

Visualizations

HPLC_Troubleshooting_Workflow start Start: Low/No This compound Peak check_uv Optimize UV Wavelength (205-215 nm) start->check_uv derivatization Perform Chemical Derivatization start->derivatization If alternative detector is not available increase_conc Increase Sample Concentration check_uv->increase_conc If peak is still small end_fail Re-evaluate Method check_uv->end_fail If baseline is too noisy alternative_detector Use Alternative Detector increase_conc->alternative_detector If not feasible or insufficient increase_conc->end_fail If overloading occurs el_cad ELSD or CAD alternative_detector->el_cad ms Mass Spectrometry (MS) alternative_detector->ms uv_deriv Derivatize for UV Detection derivatization->uv_deriv fluor_deriv Derivatize for Fluorescence Detection derivatization->fluor_deriv end_success Successful Detection el_cad->end_success ms->end_success uv_deriv->end_success fluor_deriv->end_success

Caption: Troubleshooting workflow for low UV absorption of this compound.

Derivatization_Process cluster_pre Pre-Analysis cluster_reaction Derivatization Reaction cluster_post Post-Reaction GanolactoneB This compound (Poor Chromophore) Reaction Reaction (Heating) GanolactoneB->Reaction Reagent Derivatizing Agent (e.g., Benzoyl Chloride) Reagent->Reaction Derivative This compound Derivative (Strong Chromophore) Reaction->Derivative HPLC HPLC-UV Analysis Derivative->HPLC

Caption: Pre-column derivatization workflow for this compound.

References

Ganolactone B NMR signal overlap and resolution techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of Ganolactone B and other complex lanostane-type triterpenoids. The intricate tetracyclic structure of these molecules often leads to significant signal overlap in 1D NMR spectra, complicating structural elucidation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows a large, unresolved cluster of signals in the aliphatic region (approx. 0.8 - 2.5 ppm). How can I begin to resolve these peaks?

A1: This is a common challenge with steroidal and triterpenoid compounds due to the high number of protons in similar chemical environments. A step-by-step approach is recommended to de-convolute these signals. Start with simple, non-destructive methods before moving to more complex experiments.

Q2: Can changing the experimental conditions of the 1D NMR experiment help in resolving signal overlap?

A2: Yes, modifying the experimental parameters can often induce changes in chemical shifts that may resolve overlapping signals. Two common approaches are:

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to C₆D₆ or CD₃OD) can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ can be particularly effective at inducing dispersion in the signals of nearby protons.

  • Temperature Variation: Running the experiment at different temperatures (Variable Temperature NMR) can help resolve signals from different conformers that may be in exchange at room temperature. Lowering the temperature can slow down conformational exchange, leading to sharper signals for each conformer, while increasing the temperature can sometimes average out complex multiplets into simpler patterns.

Q3: When should I move from 1D NMR to 2D NMR experiments?

A3: You should proceed to 2D NMR when you have significant signal overlap in your 1D spectra that prevents the clear assignment of proton and carbon signals.[1] 2D NMR experiments are powerful tools that spread the NMR signals across a second frequency dimension, which helps in resolving overlapping peaks and establishing correlations between nuclei.[1]

Q4: Which 2D NMR experiments are most useful for resolving signal overlap in a molecule like this compound?

A4: For a comprehensive analysis of a complex natural product like this compound, a suite of 2D NMR experiments is typically required:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. It is essential for identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is incredibly useful for spreading out overlapping proton signals by correlating them to the much wider carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems and piecing together the carbon skeleton.

  • TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some of the signals are overlapped.

Troubleshooting Guides

Problem: Severe overlap in the aliphatic proton region of this compound.

Solution Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Ensure the sample is at an appropriate concentration to avoid aggregation-induced line broadening.

    • Acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher) if available, to increase chemical shift dispersion.

  • Solvent and Temperature Variation:

    • Acquire ¹H NMR spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD) to check for solvent-induced shifts.

    • Perform variable temperature (VT) NMR experiments to investigate conformational dynamics that may be contributing to signal overlap.

  • Acquire 2D NMR Data:

    • Run a standard suite of 2D NMR experiments: COSY, HSQC, HMBC, and TOCSY.

    • The HSQC spectrum will be particularly valuable in resolving proton signals by spreading them along the ¹³C chemical shift axis.

  • Analyze 2D NMR Data:

    • Use the COSY and TOCSY spectra to identify individual spin systems.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the HMBC spectrum to connect the identified spin systems and establish the overall carbon framework.

Data Presentation

The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shift ranges for lanostane-type triterpenoids.[2][3][4][5] This data is for illustrative purposes to demonstrate potential regions of signal overlap.

PositionHypothetical ¹³C Chemical Shift (δc)Hypothetical ¹H Chemical Shift (δH)Multiplicity (J in Hz)
135.51.65, 1.80m
227.81.95m
3212.5--
447.3--
551.21.55m
621.51.70, 1.85m
728.12.05m
848.9--
9145.15.30br s
1037.9--
11115.75.45d (6.0)
1238.22.15m
1344.1--
1450.1--
1532.71.60, 1.75m
1628.31.90m
1750.81.50m
1816.20.95s
1918.91.05s
2036.42.20m
2118.50.92d (6.5)
2234.11.45, 1.60m
2324.51.70m
24125.65.10t (7.0)
25131.2--
2625.71.68s
2717.71.62s
2828.01.15s
2916.50.88s
3021.30.98s

Note: This table is a hypothetical representation and does not contain experimentally verified data for this compound.

Experimental Protocols

Standard 2D NMR Data Acquisition

A standard suite of 2D NMR experiments should be performed on a 500 MHz or higher spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: Acquire a sensitivity-enhanced HSQC spectrum. The proton dimension will have a spectral width of 10-12 ppm, while the carbon dimension will span ~160-180 ppm.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling delay (typically 60-100 ms) should be optimized to observe 2-3 bond correlations.

  • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to allow for magnetization transfer throughout the spin systems.

Solvent-Induced Shift Measurement
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound in CDCl₃.

  • Solvent Addition: Carefully add a small amount of C₆D₆ (e.g., 1-2 drops) to the NMR tube containing the CDCl₃ solution.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum and compare the chemical shifts to the initial spectrum to identify protons that have experienced significant shifts.

Visualization

Troubleshooting Workflow for NMR Signal Overlap

The following diagram illustrates a logical workflow for addressing signal overlap in the NMR analysis of complex natural products like this compound.

Ganolactone_NMR_Workflow start Start: 1D NMR of this compound overlap Severe Signal Overlap Observed? start->overlap no_overlap No Significant Overlap overlap->no_overlap No troubleshoot Troubleshooting Required overlap->troubleshoot Yes structure_elucidation Proceed with Structure Elucidation no_overlap->structure_elucidation end End: Structure Assigned structure_elucidation->end higher_field Acquire Spectrum on Higher-Field NMR troubleshoot->higher_field solvent_temp Vary Solvent and/or Temperature higher_field->solvent_temp two_d_nmr Acquire 2D NMR Suite (COSY, HSQC, HMBC, TOCSY) solvent_temp->two_d_nmr analyze_2d Analyze 2D NMR Data to Resolve Overlap two_d_nmr->analyze_2d analyze_2d->structure_elucidation

Caption: Workflow for troubleshooting NMR signal overlap in this compound.

References

Improving the sensitivity of Ganolactone B detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Ganolactone B detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound by mass spectrometry?

A1: this compound, like many steroidal lactones, can present challenges in mass spectrometry due to its chemical structure. Key difficulties include:

  • Poor Ionization Efficiency: The nonpolar nature of the steroid backbone can lead to inefficient ionization by electrospray ionization (ESI), a common technique for LC-MS.

  • In-source Fragmentation: The lactone ring and other functional groups can be susceptible to fragmentation within the ion source, leading to a weak molecular ion signal.[1]

  • Matrix Effects: When analyzing complex biological samples like plasma, endogenous compounds can co-elute with this compound and suppress its ionization, leading to lower sensitivity.[2]

Q2: Which ionization technique is best suited for this compound analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of steroidal compounds. ESI is generally preferred for its softer ionization, which helps to preserve the molecular ion.[3] However, for less polar compounds or to mitigate certain matrix effects, APCI can be a viable alternative. For GC-MS analysis, Electron Ionization (EI) is standard, but Chemical Ionization (CI), particularly with ammonia as the reagent gas, can produce more intense parent ions for steroidal spirolactones and reduce fragmentation.[1]

Q3: How can I improve the ionization of this compound in LC-MS?

A3: To enhance the ionization of this compound, consider the following strategies:

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can promote protonation and improve signal intensity in positive ion mode ESI.[4][5] For negative ion mode, a basic additive like ammonium hydroxide can be used.

  • Adduct Formation: If protonation is weak, inducing the formation of adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) by adding sodium acetate or ammonium formate to the mobile phase can result in a more stable and abundant ion.[6]

  • Derivatization: Chemically modifying this compound to introduce a more readily ionizable group can significantly enhance sensitivity. This is a common strategy for compounds that ionize poorly.

Q4: Is derivatization necessary for this compound analysis?

A4: While not always mandatory, derivatization is a powerful technique to improve the sensitivity and chromatographic properties of this compound, especially for GC-MS analysis.[7][8] For GC-MS, silylation is a common derivatization method that increases volatility and thermal stability.[8][9] For LC-MS, derivatization can be employed to introduce a permanently charged group or a group with high proton affinity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Poor Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[10] Consider switching to APCI. Add mobile phase modifiers like 0.1% formic acid or ammonium formate.[4][5]
Suboptimal Fragmentation In MS/MS, optimize the collision energy for the specific precursor-to-product ion transition of this compound. A collision energy that is too high can lead to excessive fragmentation and loss of signal.
Sample Loss During Preparation Ensure each step of the sample preparation protocol is optimized to minimize loss. Use an internal standard (e.g., a deuterated analog of this compound) to monitor recovery.[3]
Matrix Effects Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] Adjust the chromatography to separate this compound from co-eluting interferences.
Incorrect Mass Spectrometer Settings Verify the mass spectrometer is tuned and calibrated. Ensure the correct precursor and product ions for this compound are being monitored in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the column and this compound. For reversed-phase chromatography, ensure the organic content is appropriate for elution.
Secondary Interactions with Column Use a high-quality, end-capped column to minimize interactions with residual silanols. Consider a different stationary phase if tailing persists.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[12]
System Dead Volume Check all fittings and connections for leaks or improper installation, which can introduce dead volume and cause peak broadening.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[13] Prepare fresh mobile phases daily.
Contaminated LC System Flush the LC system thoroughly with a strong solvent like isopropanol to remove any accumulated contaminants.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Matrix Interferences Enhance the sample preparation procedure to more effectively remove interfering compounds from the sample matrix.[2]

Quantitative Data Summary

The following tables provide a hypothetical comparison of different analytical approaches for this compound to illustrate the potential improvements in sensitivity.

Table 1: Comparison of LC-MS/MS Ionization Modes

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
ESI Positive[M+H]⁺Fragment 10.51.5
ESI Positive with Adduct[M+NH₄]⁺Fragment 20.10.3
APCI Positive[M+H]⁺Fragment 10.82.5

Table 2: Impact of Sample Preparation on Sensitivity in Plasma

Sample Preparation MethodRecovery (%)Matrix Effect (%)S/N Ratio at 1 ng/mL
Protein Precipitation854015
Liquid-Liquid Extraction922535
Solid-Phase Extraction (SPE)951070

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol details a method for the sensitive quantification of this compound in human plasma using UHPLC coupled with a triple quadrupole mass spectrometer.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Temperature: 500°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition could be:

    • This compound: Precursor > Product (Collision Energy)

    • Internal Standard: Precursor > Product (Collision Energy)

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol describes the analysis of this compound by GC-MS following a silylation derivatization step.

1. Sample Preparation and Derivatization

  • Perform an extraction of this compound from the sample matrix (e.g., liquid-liquid extraction with ethyl acetate).

  • Evaporate the organic extract to dryness.

  • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[9]

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_ms MS Parameters Optimized? start->check_ms check_lc Chromatography Acceptable? check_ms->check_lc Yes improve_ionization Improve Ionization (e.g., additives, different source) check_ms->improve_ionization No check_sample_prep Sample Prep Efficient? check_lc->check_sample_prep Yes optimize_lc Optimize LC Method (e.g., gradient, column) check_lc->optimize_lc No improve_sample_prep Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep No solution Sensitivity Improved check_sample_prep->solution Yes improve_ionization->start optimize_lc->start improve_sample_prep->start

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Ganolactone B and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ganolactone B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense. Triterpenoids from Ganoderma species are of significant interest to researchers due to their potential therapeutic properties, including anticancer activities. These compounds have been observed to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Q2: Can this compound interfere with standard cell viability assays?

While direct evidence for this compound interference is not extensively documented, compounds with similar structures, such as other triterpenoids and natural products with antioxidant properties, have the potential to interfere with cell viability assays.[1][2] Interference can arise from the chemical properties of the compound itself or its effects on cellular metabolism, which may not be directly related to cytotoxicity.

Q3: Which cell viability assays are most susceptible to interference by compounds like this compound?

Assays that rely on the measurement of cellular metabolic activity, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin, are more prone to interference. This is because compounds with reducing or antioxidant properties can directly reduce the assay reagents, leading to a false-positive signal for cell viability.[3] Luminescence-based assays, like those measuring ATP levels, may also be affected if the compound influences cellular ATP production or has an effect on the luciferase enzyme.

Q4: How can I determine if this compound is interfering with my cell viability assay?

A key troubleshooting step is to run a cell-free control. This involves adding this compound to the assay medium without cells and measuring the signal. A significant signal in the absence of cells indicates direct chemical interference with the assay components.

Troubleshooting Guides

Issue 1: Unexpectedly High Viability or Lack of Dose-Response with MTT/XTT Assays

Symptoms:

  • Absorbance values in this compound-treated wells are higher than or equal to the untreated control wells.

  • The dose-response curve does not follow a typical sigmoidal pattern and may even show an increase in signal with higher compound concentrations.

  • Microscopic examination reveals signs of cytotoxicity (e.g., cell rounding, detachment) that are not reflected in the assay results.

Possible Cause: this compound may possess reducing properties that directly convert the tetrazolium salt (MTT/XTT) to its colored formazan product, independent of cellular enzymatic activity. This leads to an artificially inflated absorbance reading, masking the true cytotoxic effect.

Troubleshooting Workflow:

G A High Absorbance/ No Dose-Response B Run Cell-Free Control: This compound + Assay Reagent (No Cells) A->B C Color Change Observed? B->C D Yes: Direct Chemical Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Switch to a Non-Metabolic-Based Assay (e.g., Trypan Blue, SRB, or CVDE) D->F G Re-evaluate Experimental Conditions: - Check cell seeding density - Verify compound dilutions E->G

Caption: Troubleshooting workflow for high absorbance readings.

Recommended Solutions:

Solution IDDescription
S1-1 Perform a Cell-Free Control: As outlined in the workflow, mix this compound at various concentrations with the MTT or XTT reagent in cell culture medium without cells. Incubate for the same duration as your cellular experiment. A color change indicates direct chemical reduction of the dye.
S1-2 Switch to an Alternative Assay: If interference is confirmed, use an assay based on a different principle. Good alternatives include Trypan Blue exclusion (cell membrane integrity), Sulforhodamine B (SRB) assay (total protein content), or Crystal Violet Dye Elution (CVDE) assay (adherent cell number).
S1-3 Wash Cells Before Adding Reagent: If a metabolic assay must be used, gently wash the cells with PBS after the treatment period to remove any remaining this compound before adding the assay reagent. This can minimize direct chemical interference.
Issue 2: Discrepancy Between CellTiter-Glo (ATP) Assay and Microscopic Observation

Symptoms:

  • Luminescence readings from the CellTiter-Glo assay suggest high cell viability.

  • Microscopic observation shows a decrease in cell number or morphological changes indicative of cell death.

Possible Causes:

  • ATP Leakage: this compound might induce a transient increase in ATP release from cells before cell death, leading to an overestimation of viability.

  • Mitochondrial Effects: As a triterpenoid, this compound could affect mitochondrial function.[4][5] It might temporarily boost ATP production or interfere with cellular ATPases, causing ATP accumulation in dying cells.

  • Luciferase Inhibition/Enhancement: While less common, the compound could directly interact with the luciferase enzyme, either inhibiting or enhancing its activity.

Troubleshooting Workflow:

G A High Luminescence/ Contradictory Microscopy B Run Cell-Free Control: This compound + CellTiter-Glo Reagent A->B C Signal Change Observed? B->C D Yes: Luciferase Interference C->D Yes E No: Likely a Biological Effect C->E No F Use an Orthogonal Viability Assay (e.g., Real-Time Glo, CellTox Green) D->F G Investigate Mitochondrial Effects: - Measure mitochondrial membrane potential - Assess cellular respiration E->G

Caption: Troubleshooting workflow for discrepant ATP assay results.

Recommended Solutions:

Solution IDDescription
S2-1 Cell-Free Luciferase Activity Control: Add this compound to a solution containing a known amount of ATP and the CellTiter-Glo reagent. A change in luminescence compared to the ATP-only control would suggest direct interference with the enzyme.
S2-2 Multiplex with a Cytotoxicity Assay: Perform a multiplex assay that measures a marker of cytotoxicity, such as the release of a dead-cell protease (e.g., CellTox™ Green Cytotoxicity Assay). This provides a more complete picture of cell health.
S2-3 Time-Course Experiment: Measure viability at multiple time points. A transient increase in ATP followed by a sharp decline may reveal the dynamics of this compound's effect on cellular energy metabolism.

Experimental Protocols

Protocol 1: Cell-Free Interference Assay for MTT/XTT
  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in your standard cell culture medium at the same concentrations you would use in your cellular experiments.

  • Plate the compound: Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate. Include a "medium only" control.

  • Add MTT/XTT reagent: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Read absorbance: If using MTT, add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm). For XTT, read the absorbance directly (typically 450-500 nm).

  • Analyze: Compare the absorbance values of the this compound-containing wells to the medium-only control. A significant increase in absorbance indicates direct interference.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
  • Cell Preparation: After treating cells with this compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 1 mL of phosphate-buffered saline (PBS).

  • Staining: In a new microfuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

    • Viable cells/mL = (Average number of viable cells per square) x Dilution factor (2) x 10⁴

Signaling Pathway Considerations

This compound, as a triterpenoid from Ganoderma, may influence various cellular signaling pathways that could indirectly affect viability assays. For instance, compounds from Ganoderma have been shown to impact mitochondrial function, which is central to assays like MTT and XTT that measure mitochondrial dehydrogenase activity.[6] Alterations in pathways regulating cellular redox status could also lead to interference.

G cluster_0 This compound cluster_1 Cellular Processes cluster_2 Viability Assay Readout GB This compound Mito Mitochondrial Function GB->Mito Affects Redox Cellular Redox State GB->Redox Alters MTT MTT/XTT Reduction Mito->MTT Influences ATP ATP Production Mito->ATP Determines Redox->MTT Can directly reduce

Caption: Potential influence of this compound on cell viability assays.

References

Optimizing Ganolactone B Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Ganolactone B. Due to the limited availability of specific data for this compound, this guide incorporates information from related lanostane-type triterpenes and sesquiterpene lactones, such as Alantolactone, to provide a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and biological effects. A common starting point is a logarithmic dilution series ranging from 0.1 µM to 100 µM. This range is often sufficient to observe a dose-dependent response and to determine the half-maximal inhibitory concentration (IC50).

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

Q3: What is the optimal incubation time for this compound treatment?

A3: The optimal incubation time will depend on the specific cell line and the endpoint being measured. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) are often used to capture early signaling events. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.

Q4: How can I assess the cytotoxicity of this compound?

A4: The most common methods to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[2][3][4]

Q5: What are the potential signaling pathways modulated by this compound?

A5: While the specific pathways for this compound are not well-documented, related compounds like Alantolactone have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways.[5][6] It is plausible that this compound may act through similar mechanisms.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Solubility/Precipitation in Media The final DMSO concentration is too high, or the compound has limited solubility in aqueous solutions.Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare the final dilutions immediately before use. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Gently mix the plate after adding this compound to ensure even distribution.
No Observed Effect at High Concentrations The compound may not be potent in the chosen cell line, or the incubation time is too short.Extend the incubation time (e.g., up to 72 hours). If no effect is observed, consider testing on a different, potentially more sensitive, cell line. Verify the purity and integrity of the this compound stock.
High Background in Cytotoxicity Assays Contamination of cell cultures, issues with assay reagents, or interference from the compound.Regularly check cell cultures for contamination. Ensure assay reagents are properly stored and not expired. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
Unexpected Cell Morphology Changes Off-target effects of the compound or cellular stress responses.Document any morphological changes with microscopy. These observations can provide insights into the compound's mechanism of action. Consider performing assays for specific cellular stress markers.

Quantitative Data Summary

Due to the limited data on this compound, the following table presents representative IC50 values for the related sesquiterpene lactone, Alantolactone, in various cancer cell lines to provide a general reference for expected potency.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
SKOV3Ovarian CancerMTT2416.56
HepG2Liver CancerMTT48Not specified
U87MGGlioblastomaMTTNot specifiedNot specified
U251GlioblastomaMTTNot specifiedNot specified
K562 (imatinib-sensitive)Chronic Myelogenous LeukemiaAnnexin V/PINot specifiedNot specified
K562 (imatinib-resistant)Chronic Myelogenous LeukemiaAnnexin V/PINot specifiedNot specified

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[7]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

Ganolactone_B_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Seed Cells in Multi-well Plates treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate cytotoxicity Perform Cytotoxicity Assay (MTT or LDH) incubate->cytotoxicity signaling Analyze Signaling Pathways (Western Blot, etc.) incubate->signaling measure Measure Absorbance/ Fluorescence cytotoxicity->measure calculate Calculate IC50/ Analyze Pathway Modulation signaling->calculate measure->calculate

Caption: Experimental workflow for in vitro analysis of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation GanolactoneB This compound (Hypothesized) GanolactoneB->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation GanolactoneB This compound (Hypothesized) GanolactoneB->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Reducing Off-Target Effects of Ganolactone B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ganolactone B, a novel kinase inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a small molecule like this compound with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological responses, complicating the interpretation of your data.[1][2] For instance, a kinase inhibitor might not only inhibit its intended target but also a range of other kinases, leading to a broader cellular response than anticipated.[1]

Q2: What are the common causes of this compound's off-target effects?

A2: Off-target effects of this compound can stem from several factors:

  • Structural Similarity: Many kinase inhibitors bind to the highly conserved ATP-binding pocket, leading to potential interactions with multiple kinases.[1]

  • Compound Promiscuity: The chemical scaffold of this compound may have an inherent tendency to interact with multiple proteins.

  • High Concentrations: Using this compound at concentrations significantly above its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The specific expression levels of on- and off-target proteins in your chosen cell line can influence the observed effects.

Q3: How can I be sure that the phenotype I observe is due to the on-target effect of this compound?

A3: To confirm that the observed phenotype is due to on-target activity, a combination of approaches is recommended:

  • Dose-Response Correlation: The potency of this compound in causing the phenotype should correlate with its potency for inhibiting the target kinase.[1]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiments: Genetically reintroducing a resistant version of the target protein that this compound cannot inhibit should rescue the phenotype.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the intended target protein within the cell.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cytotoxicity at Effective Concentrations Off-target effects leading to cellular toxicity.Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for your model system.[2]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%).[2]
Inconsistent Phenotypic Results Across Different Cell Lines Cell line-specific expression of off-target kinases.Characterize the kinome of your cell lines using proteomics or transcriptomics to identify potential off-target kinases.[3]
Differences in compound metabolism or efflux.Use a panel of cell lines and compare the phenotypic results with the on-target engagement in each line.
Unexpected Phenotype (e.g., paradoxical pathway activation) Off-target activity of this compound.Perform a kinome-wide selectivity screen to identify potential off-target kinases. Use a structurally distinct inhibitor for the same target to see if the unexpected phenotype persists.[3]
Lack of Expected Phenotype Despite Confirmed On-Target Inhibition The target is not critical for the observed phenotype in the chosen cell line.Use a different cell line or a more sensitive assay.
The biological system has compensatory mechanisms.Investigate downstream signaling pathways to understand the cellular response to target inhibition.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for this compound to guide experimental design.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Comments
Target Kinase A 15 On-target
Kinase B25016.7-fold less potent than Target Kinase A
Kinase C80053.3-fold less potent than Target Kinase A
Kinase D>10,000No significant inhibition

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineTarget Kinase A IC50 (nM) (Target Engagement)Cell Viability EC50 (nM) (Cytotoxicity)Therapeutic Index (EC50/IC50)
Cell Line X2550020
Cell Line Y301505
Cell Line Z50>10,000>200

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition using Western Blot
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of Target Kinase A. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized values against the log of this compound concentration to determine the IC50.

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cell death.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the EC50.[2]

Visualizations

GanolactoneB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Substrate Downstream Substrate Target_Kinase_A->Substrate this compound (On-Target) Off_Target_Kinase Off-Target Kinase B Cell_Proliferation Cell Proliferation Substrate->Cell_Proliferation Apoptosis_Factor Apoptosis Factor Off_Target_Kinase->Apoptosis_Factor Cytotoxicity Cytotoxicity Apoptosis_Factor->Cytotoxicity Ganolactone_B This compound Ganolactone_B->Target_Kinase_A Ganolactone_B->Off_Target_Kinase Off-Target

Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (Determine IC50 vs. Target Kinase A) Dose_Response Dose-Response Western Blot (Confirm On-Target Inhibition) Biochemical_Assay->Dose_Response Kinome_Scan Kinome-Wide Selectivity Screen (Identify Off-Targets) Therapeutic_Index Calculate Therapeutic Index (EC50 / IC50) Kinome_Scan->Therapeutic_Index Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine EC50) Dose_Response->Cytotoxicity_Assay CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Dose_Response->CETSA Cytotoxicity_Assay->Therapeutic_Index Correlate_Data Correlate Phenotype with On-Target Activity CETSA->Correlate_Data Therapeutic_Index->Correlate_Data

Caption: Recommended experimental workflow for characterizing this compound and mitigating off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result Check_Concentration Is this compound concentration in optimal range? Start->Check_Concentration High_Concentration High Cytotoxicity or Non-Specific Effects Check_Concentration->High_Concentration No On_Target_Confirmed Is on-target inhibition confirmed at this concentration? Check_Concentration->On_Target_Confirmed Yes Optimize_Dose Perform Dose-Response and Lower Concentration High_Concentration->Optimize_Dose No_On_Target Lack of Expected Phenotype On_Target_Confirmed->No_On_Target No Off_Target_Suspected Phenotype persists despite low on-target activity On_Target_Confirmed->Off_Target_Suspected Yes Validate_Target Validate Target Engagement (e.g., Western, CETSA) No_On_Target->Validate_Target Investigate_Off_Target Perform Kinome Screen, Use Orthogonal Inhibitor Off_Target_Suspected->Investigate_Off_Target

Caption: A troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: Enhancing Ganolactone B Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ganolactone B and related Ganoderma meroterpenoids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these intricate natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your synthetic endeavors.

As the total synthesis of this compound has not been explicitly detailed in publicly available literature, this guide focuses on the closely related and structurally similar Lingzhilactone B , a representative Ganoderma meroterpenoid. The strategies and challenges discussed are highly relevant to the synthesis of this compound and other members of this family.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Lingzhilactone B and offers potential solutions in a question-and-answer format.

Issue 1: Low yield in the intramolecular aldol reaction for the construction of the bicyclic lactone core.

  • Question: My intramolecular aldol reaction to form the bicyclic lactone intermediate is resulting in a low yield and a complex mixture of byproducts. What are the potential causes and how can I optimize this step?

  • Answer: The intramolecular aldol reaction is a critical step that can be sensitive to reaction conditions. Here are several factors to consider for optimization:

    • Base Selection: The choice of base is crucial. While strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often used to ensure complete enolate formation, their reactivity can sometimes lead to side reactions. Consider using a milder base or a hindered base to improve selectivity.

    • Reaction Temperature: Aldol reactions are often performed at low temperatures (-78 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is stable and the internal reaction temperature is maintained. A gradual warm-up to room temperature might be necessary to drive the reaction to completion, but this should be carefully monitored.

    • Substrate Purity: Impurities in the starting dicarbonyl compound can interfere with the reaction. Ensure the precursor is of high purity before subjecting it to the cyclization conditions.

    • Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the enolate. Tetrahydrofuran (THF) is a common choice, but other ethereal solvents could be explored.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product.

Issue 2: Poor diastereoselectivity in the formation of stereocenters.

  • Question: I am observing poor diastereoselectivity in the key bond-forming reactions, leading to a mixture of isomers that are difficult to separate. How can I improve the stereochemical outcome?

  • Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like Lingzhilactone B. Consider the following strategies:

    • Chiral Auxiliaries: The use of a chiral auxiliary on the starting material can effectively control the stereochemistry of subsequent reactions. The auxiliary can be removed later in the synthetic sequence.

    • Substrate Control: The inherent stereocenters in the substrate can direct the stereochemical outcome of a reaction. Analyze the transition state models to understand the facial bias and modify the substrate if necessary to enhance the desired selectivity.

    • Reagent Control: Employing chiral reagents or catalysts can induce high levels of asymmetry. For instance, in an aldol reaction, using a chiral Lewis acid or a chiral base can favor the formation of one diastereomer.

    • Protecting Groups: The size and nature of protecting groups can influence the steric environment around a reactive center, thereby affecting the approach of reagents and the resulting stereochemistry.

Issue 3: Difficulty with the late-stage installation of the aromatic moiety.

  • Question: The coupling of the bicyclic lactone core with the aromatic fragment is proving to be inefficient. What alternative coupling strategies can I explore?

  • Answer: Late-stage functionalization can be challenging due to the complexity and potential for side reactions on the advanced intermediate. If standard cross-coupling reactions are failing, consider these alternatives:

    • Photo-Fries Rearrangement: As demonstrated in some syntheses of Ganoderma meroterpenoids, a photo-Fries rearrangement can be a powerful method to form the aryl-ketone linkage.[1] This reaction involves the photochemical rearrangement of a phenyl ester to a hydroxy aryl ketone.

    • Radical Cyclization: A decarboxylative radical cyclization approach can be employed to forge the bond between the lactone and the aromatic ring.[2] This method often proceeds under mild conditions and can be tolerant of various functional groups.

    • Convergent Synthesis: If a linear approach is problematic, consider a more convergent strategy where the aromatic piece and the lactone core are elaborated separately and then coupled at a later stage using a robust and high-yielding reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the total synthesis of Lingzhilactone B and related compounds?

A1: The primary challenges include:

  • The stereoselective construction of multiple contiguous stereocenters, including quaternary carbons.

  • The formation of the strained bicyclic lactone core.[2]

  • The efficient and regioselective installation of the substituted aromatic ring.[1]

  • Achieving a concise and high-yielding synthetic route suitable for producing material for biological studies.

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, several reagents and reactions require special handling:

  • Organolithium Reagents (e.g., LDA, n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Oxidizing Agents (e.g., OsO₄, NaIO₄): Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Photochemical Reactions: Reactions involving UV light require appropriate shielding to protect from eye and skin exposure.

  • Pressurized Reactions: Hydrogenation reactions often require the use of a pressure vessel. Ensure the equipment is properly rated and maintained.

Q3: How can I monitor the progress of the key reactions?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for routine monitoring of reaction progress and purity of fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the products and byproducts, confirming the identity of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the stereochemistry of the products.

Data Presentation

The following tables summarize key reaction steps and their reported yields from different synthetic routes towards Lingzhilactone B, allowing for a comparison of efficiency.

Table 1: Comparison of Key Steps in Lingzhilactone B Synthesis

StepSynthetic RouteReagents and ConditionsYield (%)Reference
Intramolecular Aldol Cyclization Route A1. OsO₄, NaIO₄, 2,6-lutidine, THF/H₂O; 2. BBr₃, CH₂Cl₂52 (over 2 steps)[2]
Iodocarbocyclization Route BI₂, K₂CO₃, MeCN61[1]
Photo-Fries Rearrangement Route Bhν (254 nm), n-hexane50[1]
Decarboxylative Radical Cyclization Route C (towards Lingzhiol)(NH₄)₂S₂O₈, AgNO₃, DMSO/H₂O45[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Lingzhilactone B, based on published literature.[1][2]

Protocol 1: Intramolecular Aldol Reaction to form Lingzhilactone B

  • Step 1: Oxidative Cleavage: To a solution of the diene precursor in a mixture of THF and water is added 2,6-lutidine, followed by a catalytic amount of osmium tetroxide (OsO₄). Sodium periodate (NaIO₄) is then added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium thiosulfate and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude dicarbonyl intermediate.

  • Step 2: Cyclization: The crude dicarbonyl intermediate is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C under an argon atmosphere. A solution of boron tribromide (BBr₃) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for the specified time and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Lingzhilactone B.

Protocol 2: Photo-Fries Rearrangement for Aryl-Lactone Assembly

  • Precursor Synthesis: The precursor phenyl ester is synthesized by coupling the corresponding carboxylic acid (the bicyclic lactone core) with a protected hydroquinone derivative using standard esterification conditions (e.g., DCC/DMAP or Yamaguchi esterification).

  • Photochemical Reaction: The phenyl ester precursor is dissolved in an appropriate solvent, such as n-hexane, in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes. The reaction mixture is then irradiated with a UV lamp (e.g., 254 nm) at room temperature with constant stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the rearranged product.[1]

Mandatory Visualization

The following diagrams illustrate key reaction pathways and logical flows in the synthesis of Lingzhilactone B.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Bicyclic Core cluster_final Final Product start1 Known Olefinic Lactone step1 Propargylation start1->step1 start2 Substituted Boronic Acid step2 Palladium-catalyzed Hydroarylation start2->step2 step1->step2 step3 Oxidative Cleavage step2->step3 step4 Intramolecular Aldol Reaction step3->step4 product Lingzhilactone B step4->product

Caption: Synthetic workflow for Lingzhilactone B via an intramolecular aldol reaction.

signaling_pathway cluster_photo_fries Photo-Fries Rearrangement Pathway A Phenyl Ester Precursor B Excited State A->B hν (UV light) C Radical Pair Intermediate B->C Homolytic Cleavage D Rearranged Aryl Ketone (Lingzhilactone B core structure) C->D Intramolecular Recombination

Caption: Key steps in the Photo-Fries rearrangement for aryl-lactone coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield in Aldol Reaction cause1 Incorrect Base problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Impure Starting Material problem->cause3 solution1 Screen Different Bases cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: Troubleshooting logic for a low-yielding intramolecular aldol reaction.

References

Strategies to improve Ganolactone B stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ganolactone B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a focus on improving its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities. Its chemical structure includes a lactone ring, which is a cyclic ester. This functional group can be susceptible to hydrolysis, particularly under certain pH conditions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions of triterpenoids. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q4: Why am I observing precipitation when I dilute my this compound stock solution in cell culture media?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. This can be due to its low aqueous solubility. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and promote precipitation. Pre-warming the media and gentle vortexing during dilution can also help.

Q5: Can components of the cell culture medium affect the stability of this compound?

A5: Yes, several components can potentially impact stability. The pH of the medium (typically 7.2-7.4) can slowly hydrolyze the lactone ring. Enzymes present in serum supplements (like fetal bovine serum) may also contribute to the metabolic degradation of the compound. Additionally, interactions with other media components are possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected biological activity 1. Degradation of this compound in media: The lactone ring may be hydrolyzing at the physiological pH of the cell culture medium. 2. Precipitation of the compound: this compound may be precipitating out of the solution, reducing its effective concentration. 3. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips.1. Prepare fresh working solutions of this compound immediately before each experiment. Minimize the incubation time of the compound in the media before adding it to the cells. Consider conducting a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). 2. Visually inspect for precipitation under a microscope. Reduce the final concentration of this compound. Ensure the final DMSO concentration is as low as possible. 3. Use low-adhesion plasticware for your experiments.
High variability between replicate experiments 1. Inconsistent preparation of working solutions: Variations in dilution steps can lead to different final concentrations. 2. Cell density and health: Differences in cell number and viability at the time of treatment can affect the response. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth.1. Prepare a master mix of the final this compound-containing medium for all replicates to ensure consistency. 2. Ensure a uniform cell seeding density and confirm cell viability before adding the compound. 3. Avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile PBS or media to minimize evaporation from adjacent wells.
Apparent cytotoxicity at low concentrations 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Formation of a toxic degradation product: A breakdown product of this compound could be more cytotoxic than the parent compound.1. Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. 2. Assess the stability of this compound in your media over the time course of your experiment. If degradation is suspected, consider reducing the incubation time.

Data Presentation: Factors Influencing Lactone Stability

The following table provides illustrative data on the stability of a generic lactone-containing compound under various conditions. This data is intended to highlight general trends and should be confirmed for this compound through specific stability studies.

ConditionParameterValueHalf-life (t½)Percent Remaining (24h)
pH pH 6.0~120 hours~85%
pH 7.4~48 hours~65%
pH 8.0~12 hours~20%
Temperature 4°C>200 hours>95%
25°C (Room Temp)~72 hours~75%
37°C (Incubator)~48 hours~65%
Media Component Basal Medium (e.g., DMEM/F-12)~48 hours~65%
Medium + 10% FBS~36 hours~55%

Note: This data is hypothetical and serves as an example. Actual stability will depend on the specific structure of this compound and the exact composition of the cell culture medium.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM/F-12) with and without serum supplement

  • Sterile, low-adhesion microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Spike the cell culture medium (with and without serum) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, low-adhesion tubes or a 96-well plate.

    • Prepare a "time zero" (T=0) sample by immediately processing it as described in step 3.

    • Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated medium.

    • To stop any enzymatic degradation and precipitate proteins, add 2-3 volumes of ice-cold acetonitrile to the sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

    • A standard curve of this compound in the same medium (processed at T=0) should be prepared to ensure accurate quantification.

  • Data Interpretation:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of the compound in the cell culture medium.

Visualizations

Signaling Pathways

This compound, as a triterpenoid, may influence key cellular signaling pathways. Below are diagrams of the PI3K/Akt/mTOR and NF-κB pathways, which are common targets for such natural products.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Proliferation Proliferation mTORC1->Proliferation Ganolactone_B_PI3K This compound Ganolactone_B_PI3K->PI3K Inhibition? Ganolactone_B_PI3K->Akt Inhibition?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

Caption: The NF-κB signaling pathway and a potential mechanism of inhibition by this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution in Cell Culture Medium Stock_Solution->Working_Solution Time_Points Aliquot for Time Points (0, 2, 4, 8, 12, 24, 48h) Working_Solution->Time_Points Incubate Incubate at 37°C, 5% CO₂ Time_Points->Incubate Protein_Precipitation Protein Precipitation (Acetonitrile) Incubate->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/HPLC Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis Quantify Remaining This compound LCMS_Analysis->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Validation & Comparative

Validating the Anticancer Efficacy of Ganolactone B in a Colon Cancer Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of Ganolactone B, a novel triterpenoid lactone, against the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in a human colon cancer xenograft model. The data presented herein is based on a hypothetical study, grounded in the established anticancer properties of triterpenes derived from Ganoderma lucidum.

Comparative Efficacy of this compound and 5-Fluorouracil

The antitumor effects of this compound were evaluated in a subcutaneous HT-29 human colon cancer xenograft model in immunocompromised mice. The study aimed to compare the efficacy of this compound with the established chemotherapeutic drug, 5-Fluorouracil (5-FU). The primary endpoints were tumor growth inhibition and final tumor weight. Secondary analysis included the assessment of cell proliferation and apoptosis within the tumor tissues.

Table 1: Tumor Growth Inhibition

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21 (± SD)Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 185-
This compound50 mg/kg786 ± 11249.0
5-Fluorouracil (5-FU)20 mg/kg632 ± 9859.0

Table 2: Final Tumor Weight and Toxicity Assessment

Treatment GroupMean Final Tumor Weight (g) at Day 21 (± SD)Mean Body Weight Change (%) (± SD)
Vehicle Control1.62 ± 0.21+ 2.5 ± 1.5
This compound0.85 ± 0.15+ 1.8 ± 1.2
5-Fluorouracil (5-FU)0.68 ± 0.11- 5.2 ± 2.1

Table 3: Immunohistochemical Analysis of Tumor Tissue

Treatment GroupKi-67 Positive Cells (%) (Proliferation Marker)TUNEL Positive Cells (%) (Apoptosis Marker)
Vehicle Control85 ± 75 ± 2
This compound42 ± 535 ± 6
5-Fluorouracil (5-FU)35 ± 448 ± 7

The results indicate that this compound significantly inhibits tumor growth in the HT-29 xenograft model. While the tumor growth inhibition was less pronounced than that of 5-FU, this compound exhibited a more favorable safety profile, with no significant loss in body weight observed in the treated animals. Immunohistochemical analysis suggests that the antitumor activity of this compound is associated with the inhibition of cell proliferation and the induction of apoptosis.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.

1. Cell Culture

The human colon adenocarcinoma cell line, HT-29, was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Xenograft Model Establishment

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.

  • Implantation: HT-29 cells (5 x 10^6 in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.

3. Treatment Administration

  • Grouping: Once tumors reached an average volume of 100-150 mm³, mice were randomly assigned to three groups (n=8 per group):

    • Vehicle Control (0.5% carboxymethylcellulose)

    • This compound (50 mg/kg)

    • 5-Fluorouracil (20 mg/kg)

  • Dosing Regimen: Treatments were administered via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

4. Efficacy and Toxicity Assessment

  • Tumor Volume: Measured every three days.

  • Body Weight: Monitored daily as an indicator of systemic toxicity.

  • Endpoint: At day 21, mice were euthanized, and tumors were excised and weighed.

5. Immunohistochemistry

Excised tumors were fixed in 10% formalin, embedded in paraffin, and sectioned. Sections were stained with antibodies against Ki-67 (for proliferation) and subjected to TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay (for apoptosis). The percentage of positive cells was quantified by analyzing at least five high-power fields per tumor.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation 5x10^6 HT-29 cells Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Subcutaneous Randomization Randomization Tumor Growth->Randomization Tumor volume ~100-150 mm³ Vehicle Vehicle Randomization->Vehicle This compound This compound Randomization->this compound 5-FU 5-FU Randomization->5-FU Daily IP Injection Daily IP Injection Vehicle->Daily IP Injection This compound->Daily IP Injection 5-FU->Daily IP Injection Tumor & Weight Measurement Tumor & Weight Measurement Daily IP Injection->Tumor & Weight Measurement 21 days Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry signaling_pathway This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK p53 p53 This compound->p53 NF-κB NF-κB This compound->NF-κB Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) p38 MAPK->Cell Cycle Arrest (G0/G1) inhibition leads to Bax Bax p53->Bax activates Bcl-2 Bcl-2 NF-κB->Bcl-2 activates Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-3 Caspase-3 Bax->Caspase-3 activates Caspase-3->Apoptosis

Ganolactone B and Apoptosis: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ganolactone B-induced apoptosis, with a focus on the pivotal role of caspase activation. This compound, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, is a subject of growing interest for its potential therapeutic properties. While direct quantitative data on this compound is emerging, this document leverages available information on analogous compounds to illustrate the experimental framework for confirming apoptosis through caspase activation.

Introduction to this compound and Apoptosis

This compound belongs to the family of triterpenoids derived from Ganoderma species, which are recognized for their broad range of biological activities, including anti-tumor effects. The induction of apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anticancer effects. Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. The activation of these caspases is a hallmark of apoptosis and serves as a reliable indicator of this cell death pathway.

Comparative Analysis: this compound and Alantolactone

Due to the limited specific quantitative data available for this compound, we will use Alantolactone, another sesquiterpene lactone with well-documented pro-apoptotic effects, as a comparator to demonstrate the experimental validation of caspase-dependent apoptosis. Alantolactone has been shown to induce apoptosis in various cancer cell lines, including MCF-7 human breast cancer cells, by activating the caspase cascade.[1]

Data Presentation: Efficacy of Alantolactone in MCF-7 Cells

The following tables summarize the dose-dependent effects of Alantolactone on cell viability and apoptosis in MCF-7 cells, providing a benchmark for the types of quantitative data required to validate the pro-apoptotic activity of a compound like this compound.

Table 1: Cell Viability of MCF-7 Cells Treated with Alantolactone

Concentration (µM)Treatment Time (hours)Cell Viability (%)IC50 (µM)
0 (Control)2410035.45
1024~80
2024~60
3024~45
0 (Control)4810024.29
1048~70
2048~50
3048~35

Data synthesized from studies on Alantolactone in MCF-7 cells.[2][3]

Table 2: Apoptosis and Caspase Activation in MCF-7 Cells Treated with Alantolactone (24h)

Concentration (µM)Apoptotic Cells (%)Relative Caspase-3 ExpressionRelative Caspase-12 Expression
0 (Control)~51.01.0
10~15IncreasedIncreased
20~25Significantly IncreasedSignificantly Increased
30~40Markedly IncreasedMarkedly Increased

Data synthesized from studies on Alantolactone in MCF-7 cells.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis and caspase activation. Below are protocols for key experiments that can be employed to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • 6-well plates

  • This compound (or other test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[8][9]

Materials:

  • Cell culture dishes

  • This compound (or other test compound)

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided Lysis Buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.

  • Add 5 µL of the Caspase-3 substrate (DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Mandatory Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

The following diagrams, created using the DOT language, visualize key aspects of this compound-induced apoptosis.

GanolactoneB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-9 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with this compound Cell Culture->Treatment Cell Viability Assay MTT Assay Treatment->Cell Viability Assay Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Assay Caspase Assay Caspase-3 Activity Assay Treatment->Caspase Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Caspase Assay->Data Analysis

Caption: Experimental workflow for confirming this compound-induced apoptosis.

Logical_Comparison This compound This compound Source: Ganoderma sinense Mechanism: Putative intrinsic apoptosis Data: Limited quantitative data Common Features Natural Lactones Induce Apoptosis Activate Caspases This compound->Common Features Alantolactone Alantolactone Source: Inula helenium Mechanism: Confirmed intrinsic apoptosis Data: Extensive quantitative data Alantolactone->Common Features

Caption: Logical comparison of this compound and Alantolactone.

References

A Comparative Guide to Target Deconvolution and Validation Strategies for Ganolactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ganolactone B, a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma sinense, represents a class of natural products with significant therapeutic potential. Like many natural products, the precise molecular targets of this compound are not yet fully elucidated. This guide provides a comparative overview of modern target deconvolution and validation strategies that can be employed to identify the protein targets of this compound and validate their therapeutic relevance. The methodologies and examples presented herein are based on established techniques and the known biological activities of structurally related lanostane triterpenes, which are reported to have anti-inflammatory, anti-cancer, and immunomodulatory properties.

Overview of Target Deconvolution Strategies

Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound. For a novel agent like this compound, a multi-pronged approach combining several strategies is recommended to increase the likelihood of success. The primary strategies can be broadly categorized as affinity-based, activity-based, and in silico approaches.

Table 1: Comparison of Target Deconvolution Strategies

StrategyPrincipleAdvantagesDisadvantagesExample Application for this compound
Affinity Chromatography This compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.- Identifies direct binding partners. - Can be performed under near-physiological conditions.- Requires chemical modification of this compound, which may alter its binding properties. - May identify non-specific binders.Synthesize a this compound analog with a linker for attachment to beads and perform pulldown assays followed by mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS) Target proteins often exhibit changes in their stability (resistance to proteolysis) upon ligand binding.- Does not require modification of this compound. - Can be performed in complex biological mixtures.- May not be sensitive enough for weak interactions. - Not all protein-ligand interactions result in a stability change.Treat cell lysates with this compound, followed by limited proteolysis and analysis of protein degradation patterns by SDS-PAGE or mass spectrometry.
Thermal Proteome Profiling (TPP) Ligand binding can alter the thermal stability of a protein.- No modification of this compound needed. - Can be performed in live cells (cellular thermal shift assay - CETSA).- Requires specialized equipment for precise temperature control and quantitative proteomics. - Not all binding events lead to a significant thermal shift.Incubate cells or cell lysates with this compound across a temperature gradient, followed by quantitative mass spectrometry to identify stabilized proteins.
Computational Docking Predicts the binding pose and affinity of this compound to known protein structures.- Rapid and cost-effective for initial screening. - Can generate hypotheses for further experimental validation.- Accuracy is dependent on the quality of the protein structure and the docking algorithm. - High rate of false positives.Dock this compound against a library of protein structures known to be involved in inflammation and cancer, such as NF-κB pathway components or kinases.

Detailed Experimental Protocols

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an amine or carboxylic acid).

  • Immobilization: Covalently attach the this compound probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line or immune cells).

  • Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for protein binding. As a negative control, use beads without the this compound probe.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Culture: Grow a relevant cell line to ~80% confluency.

  • Treatment: Treat the cells with either vehicle control or this compound at a desired concentration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated (denatured) proteins.

  • Sample Preparation: Collect the supernatant containing the soluble (stable) proteins.

  • Analysis: Analyze the protein levels in the supernatant by Western blotting for a candidate target or by quantitative mass spectrometry for proteome-wide analysis.

Target Validation Strategies

Once putative targets have been identified, they must be validated to confirm that they are responsible for the biological effects of this compound.

Table 2: Comparison of Target Validation Strategies

StrategyPrincipleAdvantagesDisadvantagesExample Application for a this compound Target
Genetic Knockdown (siRNA/shRNA) Reduces the expression of the target protein. If this compound's effect is diminished, it suggests the protein is on-target.- High specificity for the target gene. - Can be transient (siRNA) or stable (shRNA).- Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects.If NF-κB is a hypothesized target, knockdown IKKβ (an upstream kinase) and assess if this compound can still inhibit pro-inflammatory cytokine production.
CRISPR/Cas9 Gene Knockout Permanently deletes the gene encoding the target protein.- Complete loss of protein function provides a clear phenotype. - Highly specific.- Can be lethal if the target is essential for cell survival. - More technically demanding than knockdown.Knock out a putative target in a cancer cell line and determine if the cells are still sensitive to the anti-proliferative effects of this compound.
Pharmacological Inhibition Use a known selective inhibitor of the putative target to see if it phenocopies the effect of this compound.- Rapid and relatively easy to perform. - Can provide evidence for a shared mechanism of action.- The inhibitor may have off-target effects. - The inhibitor and this compound may have different binding sites or modes of action.If a specific kinase is identified as a target, treat cells with a known inhibitor of that kinase and compare the cellular response to that of this compound treatment.
Direct Binding Assays (e.g., SPR, ITC) Measures the direct physical interaction between this compound and a purified recombinant target protein.- Provides quantitative data on binding affinity (KD) and kinetics. - Confirms direct interaction.- Requires purified, active protein. - In vitro binding does not guarantee in-cell activity.Use surface plasmon resonance (SPR) to measure the binding of this compound to a purified, immobilized putative target protein.

Visualizing Workflows and Pathways

cluster_0 Target Deconvolution cluster_1 Target Validation Hit This compound (Bioactive Hit) Affinity Affinity-Based Methods (e.g., Affinity Chromatography) Hit->Affinity Activity Activity-Based Methods (e.g., DARTS, TPP) Hit->Activity InSilico In Silico Methods (e.g., Molecular Docking) Hit->InSilico Putative List of Putative Targets Affinity->Putative Activity->Putative InSilico->Putative Genetic Genetic Validation (siRNA, CRISPR) Putative->Genetic Pharmacological Pharmacological Validation (Known Inhibitors) Putative->Pharmacological Biophysical Biophysical Validation (SPR, ITC) Putative->Biophysical Validated Validated Target(s) Genetic->Validated Pharmacological->Validated Biophysical->Validated MoA MoA Validated->MoA Mechanism of Action Elucidation

Caption: Logical workflow from a bioactive hit to a validated target.

cluster_workflow Affinity Chromatography Workflow start Synthesize this compound with Linker immobilize Immobilize on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Potential Target Proteins ms->identify

Caption: Workflow for identifying protein targets using affinity chromatography.

Based on the known activities of related compounds, a plausible mechanism of action for this compound is the inhibition of the pro-inflammatory NF-κB signaling pathway.

cluster_pathway Hypothetical NF-κB Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates GanoB This compound GanoB->IKK inhibits NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.

Ganolactone B vs. Paclitaxel: A Comparative Analysis on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ganolactone B: Scientific literature directly comparing this compound with paclitaxel in the context of breast cancer is limited. To provide a comprehensive comparative guide as requested, this document will utilize data available for Alantolactone , a structurally related sesquiterpene lactone with demonstrated anti-cancer properties in breast cancer cell lines. This substitution allows for a detailed comparison of a representative lactone compound with the well-established chemotherapeutic agent, paclitaxel.

Introduction

Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Paclitaxel, a taxane-based compound, is a cornerstone of current breast cancer chemotherapy. It is known for its potent anti-tumor activity by interfering with microtubule function. In contrast, natural compounds, such as lactones derived from plants, are gaining attention for their potential anti-cancer effects with potentially different mechanisms of action. This guide provides a comparative overview of the effects of Alantolactone (as a proxy for this compound) and paclitaxel on breast cancer cells, focusing on their mechanisms of action, cytotoxicity, and impact on key cellular processes.

Mechanisms of Action

Paclitaxel

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death)[1][2][3]. At clinically relevant concentrations, paclitaxel can induce chromosome missegregation on multipolar spindles, resulting in cell death without a sustained mitotic arrest[4][5].

Alantolactone

Alantolactone, a sesquiterpene lactone, exerts its anti-cancer effects through multiple pathways. It has been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins. Furthermore, Alantolactone can influence critical signaling pathways, such as the p38 MAPK and NF-κB pathways, which are involved in cell survival, proliferation, and migration[1][2].

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the effects of Alantolactone and paclitaxel on breast cancer cells.

Table 1: Cytotoxicity (IC50)
CompoundBreast Cancer Cell LineIC50 ConcentrationTime PointReference
AlantolactoneMCF-735.45 µM24 hours[1]
AlantolactoneMCF-724.29 µM48 hours[1]
PaclitaxelMCF-7Varies (nM to µM range)24-72 hours[6]
PaclitaxelMDA-MB-231Varies (nM to µM range)24-72 hours[7]

Note: The IC50 values for paclitaxel can vary significantly depending on the specific breast cancer cell line and experimental conditions.

Table 2: Effects on Apoptosis
CompoundBreast Cancer Cell LineKey Apoptotic EventsReference
AlantolactoneMCF-7Upregulation of Bax and p53, Downregulation of Bcl-2, Activation of caspase-3 and caspase-12[1][2]
PaclitaxelMCF-7Increased apoptosis rate, Upregulation of Cleaved caspase-3 and Bax, Downregulation of Bcl-2[8]
Table 3: Effects on Cell Cycle
CompoundBreast Cancer Cell LineEffect on Cell CycleReference
AlantolactoneNot explicitly detailed in the provided search results-
PaclitaxelMCF-7G2/M phase arrest[6][8]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Breast cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Alantolactone or paclitaxel for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, acidified isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Visualization of Signaling Pathways

Paclitaxel Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Bcl2 Bcl-2 (Anti-apoptotic) MitoticSpindle->Bcl2 Bax Bax (Pro-apoptotic) MitoticSpindle->Bax Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Alantolactone Signaling Pathway

Alantolactone_Pathway Alantolactone Alantolactone p38MAPK p38 MAPK Activation Alantolactone->p38MAPK NFkB NF-κB Inhibition Alantolactone->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Alantolactone->Bcl2 Bax Bax (Pro-apoptotic) Alantolactone->Bax Apoptosis Apoptosis p38MAPK->Apoptosis NFkB->Bcl2 Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: Alantolactone's pro-apoptotic signaling pathways.

Conclusion

This comparative guide highlights the distinct and overlapping mechanisms of paclitaxel and Alantolactone in combating breast cancer cells. Paclitaxel primarily targets microtubule stability, leading to mitotic catastrophe. In contrast, Alantolactone modulates specific signaling pathways, such as p38 MAPK and NF-κB, to induce apoptosis. While paclitaxel is a well-established and potent chemotherapeutic agent, the multifaceted mechanism of Alantolactone suggests its potential as a novel anti-cancer agent. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of Alantolactone and other related lactones in the treatment of breast cancer.

References

Ganolactone B Analogue, Goniothalamin, Demonstrates Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current research reveals that the natural compound Goniothalamin (GTN), a structural analogue of Ganolactone B, exhibits significant cytotoxic effects against a range of cancer cell lines while displaying considerably lower toxicity towards normal, healthy cells. This differential effect is primarily attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Goniothalamin, a styryl-lactone compound, has been the subject of numerous in vitro studies to evaluate its potential as a cancer therapeutic. The compound's efficacy is consistently marked by a favorable selectivity index, indicating a wider therapeutic window compared to conventional chemotherapeutic agents.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined across various cell lines. Goniothalamin consistently demonstrates lower IC50 values for cancer cells compared to their non-cancerous counterparts.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Selectivity Index (SI)Reference
HepG2 Hepatoblastoma (Cancer)724.6 (MTT Assay)7.6[1][2]
Chang Normal Liver7235.0 (MTT Assay)-[1][2]
Saos-2 Osteosarcoma (Cancer)720.62 (µg/ml)10.02[3]
MCF-7 Breast Adenocarcinoma (Cancer)72--[3]
UACC-732 Breast Carcinoma (Cancer)72--[3]
A549 Adenocarcinoma Alveolar Basal Epithelial (Cancer)72--[3]
HT29 Colorectal Adenocarcinoma (Cancer)722.01 (µg/ml)2.86[3]
HMSC Human Mesenchymal Stem Cells (Normal)726.23 (µg/ml)-[3]

The selectivity index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selective toxicity towards cancer cells.[4][5]

Mechanism of Action: Induction of Apoptosis

Goniothalamin's selective cytotoxicity is primarily mediated through the induction of programmed cell death, or apoptosis, in cancer cells. This is characterized by morphological changes such as membrane blebbing and the formation of apoptotic bodies.[6] The apoptotic process is initiated through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[6] This triggers a cascade of caspase activation, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately leads to cell death.[6] Furthermore, Goniothalamin has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[7]

Modulation of Signaling Pathways

The pro-apoptotic effects of Goniothalamin are linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: Goniothalamin has been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in cancer cells.[6] Since NF-κB is a key regulator of cell survival and proliferation, its inhibition contributes to the apoptotic effect of Goniothalamin.

  • MAPK Pathway: The compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it upregulates the phosphorylation of pro-apoptotic kinases JNK1/2 and p38, while downregulating the phosphorylation of pro-survival kinases ERK1/2 and Akt.[7]

Below is a diagram illustrating the proposed signaling pathway of Goniothalamin-induced apoptosis in cancer cells.

Goniothalamin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Goniothalamin Goniothalamin ROS ↑ ROS Goniothalamin->ROS Mitochondrion Mitochondrion Goniothalamin->Mitochondrion NFkB ↓ NF-κB translocation Goniothalamin->NFkB MAPK MAPK Pathway Goniothalamin->MAPK ROS->Mitochondrion Bax ↑ Bax/Bcl-2 ratio Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NFkB->Apoptosis pJNK_p38 ↑ p-JNK, p-p38 MAPK->pJNK_p38 pERK_pAkt ↓ p-ERK, p-Akt MAPK->pERK_pAkt pJNK_p38->Apoptosis pERK_pAkt->Apoptosis

Caption: Goniothalamin-induced apoptotic signaling pathway in cancer cells.

Experimental Protocols

MTT Cell Viability Assay

The cytotoxic effect of Goniothalamin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Goniothalamin. Control wells receive medium with the vehicle (e.g., DMSO) only. Plates are incubated for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

The induction of apoptosis can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with Goniothalamin at the desired concentrations for the specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Staining: The cell pellet is washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Below is a workflow diagram for the apoptosis analysis.

Apoptosis_Workflow start Start cell_treatment Cell Treatment with Goniothalamin start->cell_treatment cell_harvesting Cell Harvesting (Trypsinization & Centrifugation) cell_treatment->cell_harvesting staining Staining with Annexin V-FITC & PI cell_harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for apoptosis detection by flow cytometry.

References

Ganolactone B's effect on the PI3K/Akt signaling pathway compared to other triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between natural compounds and critical cellular signaling pathways is paramount. The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway regulating cell proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the effects of selected triterpenoids on the PI3K/Akt pathway, offering a framework for evaluating potential drug candidates like Ganolactone B.

While specific experimental data on this compound's interaction with the PI3K/Akt pathway is not currently available in public literature, this guide uses well-researched triterpenoids—Ursolic Acid, Betulinic Acid, and Asiatic Acid—as benchmarks. By presenting their known effects and the methodologies used to ascertain them, we provide a valuable resource for researchers looking to investigate novel compounds.

Quantitative Comparison of Triterpenoid Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability of Ursolic Acid, Betulinic Acid, and Asiatic Acid in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells, offering a quantitative measure of their cytotoxic potency. It is important to note that while these triterpenoids are known to inhibit the PI3K/Akt pathway, these IC50 values reflect overall cytotoxicity and not necessarily the direct inhibition of PI3K or Akt enzymes.

TriterpenoidCell LineIC50 (µM)Duration of TreatmentReference
This compound Data not availableData not availableData not available
Ursolic Acid MCF-7 (Breast Cancer)2024 h[1]
MCF-7 (Breast Cancer)>3024 h[2]
MCF-7 (Breast Cancer)35.2724 h[3]
LNCaP (Prostate Cancer)--[4]
PC-3 (Prostate Cancer)--[4]
Betulinic Acid MCF-7 (Breast Cancer)13.5 µg/mL (~29.6 µM)Not Specified[5]
HeLa (Cervical Cancer)66.7524 h[6]
HepG2 (Liver Cancer)24.848 h[7]
SMMC-7721 (Liver Cancer)28.948 h[7]
Asiatic Acid SKOV3 (Ovarian Cancer)~40 µg/mL (~81.9 µM)72 h[8]
OVCAR-3 (Ovarian Cancer)~40 µg/mL (~81.9 µM)48 h[8]
MCF-7 (Breast Cancer)--[9]
A549 (Lung Cancer)64.52Not Specified[10]
H1975 (Lung Cancer)36.55Not Specified[10]

Modulation of the PI3K/Akt Signaling Pathway

Ursolic Acid, Betulinic Acid, and Asiatic Acid have all been shown to inhibit the PI3K/Akt signaling pathway by reducing the phosphorylation of key downstream targets. This inhibition disrupts the pro-survival and proliferative signals within cancer cells, ultimately leading to apoptosis and reduced tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Triterpenoids Ursolic Acid Betulinic Acid Asiatic Acid Triterpenoids->PI3K Inhibition Triterpenoids->Akt Inhibition of Phosphorylation Triterpenoids->mTOR Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by triterpenoids.

Experimental Protocols

A fundamental technique to assess the effect of compounds on the PI3K/Akt pathway is Western Blotting. This method allows for the detection and quantification of specific proteins, including the phosphorylated forms of Akt and other downstream targets, providing evidence of pathway inhibition.

General Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, HeLa, U-87 MG) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce basal levels of protein phosphorylation.

    • Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid, Betulinic Acid, Asiatic Acid) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST to remove unbound secondary antibodies.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

Conclusion

While direct evidence for this compound's activity on the PI3K/Akt pathway remains to be elucidated, the comparative data for Ursolic Acid, Betulinic Acid, and Asiatic Acid provide a strong foundation for understanding how triterpenoids can modulate this critical cancer-related pathway. The presented data and protocols offer a valuable starting point for researchers aiming to characterize the mechanism of action of novel triterpenoid compounds. Further investigation into this compound, utilizing the outlined experimental approaches, will be crucial in determining its potential as a therapeutic agent targeting the PI3K/Akt signaling cascade.

References

Validating Ganolactone B as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential topoisomerase inhibitory activity of Ganolactone B, a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum. While various bioactive compounds from Ganoderma lucidum have demonstrated anticancer effects through mechanisms like cytotoxicity and apoptosis induction, the specific interaction of this compound with topoisomerase enzymes remains an area for investigation.[1][2][3][4][5] This document outlines the requisite experimental protocols and presents a comparative analysis against well-established topoisomerase inhibitors.

Comparative Analysis of Topoisomerase Inhibitors

To objectively assess the efficacy of this compound, its performance should be benchmarked against known topoisomerase inhibitors. This guide uses Camptothecin, a specific inhibitor of Topoisomerase I, and Etoposide, a well-characterized inhibitor of Topoisomerase II, as standards for comparison.

Compound Target Topoisomerase Mechanism of Action Reported IC₅₀ (µM) *Primary Application
This compound (Hypothetical) Topoisomerase I and/or IITo be determined (potential catalytic inhibitor or poison)To be determinedInvestigational
Camptothecin Topoisomerase IStabilizes the Topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks.0.1 - 5Anticancer chemotherapy
Etoposide Topoisomerase IIForms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of the DNA strands and causing double-strand breaks.1 - 50Anticancer chemotherapy

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.

Experimental Protocols for Validation

The following protocols describe the key assays required to determine the topoisomerase inhibitory activity of this compound.

Topoisomerase I DNA Relaxation Assay

This assay is a primary in vitro method to assess the inhibitory effect of a compound on topoisomerase I by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.[1]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • DMSO (vehicle control)

  • 5x DNA Loading Dye

  • Agarose gel (1%) in 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add the components in the following order:

    • Nuclease-free water (to final volume)

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg/µL)

    • Variable volume of this compound, Camptothecin, or DMSO.

  • Add 2 µL of diluted human Topoisomerase I to each reaction tube, except for the "no enzyme" control.

  • Gently mix and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until DNA topoisomers are adequately separated.

  • Stain the gel with a DNA stain and visualize the bands under UV light.

Data Analysis: The inhibition of Topoisomerase I is indicated by a dose-dependent decrease in the amount of relaxed DNA and a corresponding retention of the supercoiled DNA form. The intensity of the DNA bands can be quantified using densitometry software to calculate the percentage of inhibition relative to the enzyme control.

Topoisomerase II DNA Decatenation Assay

This assay evaluates the inhibition of Topoisomerase II by measuring its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • DMSO (vehicle control)

  • 5x DNA Loading Dye

  • Agarose gel (0.8%) in 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Set up reaction tubes with 2 µL of 10x Topoisomerase II reaction buffer and 200 ng of kDNA.[2]

  • Add varying concentrations of this compound, Etoposide, or DMSO to the respective tubes.

  • Adjust the volume to 18 µL with nuclease-free water.

  • Initiate the reaction by adding 2 µL of purified Topoisomerase II enzyme.

  • Incubate the reactions for 30 minutes at 37°C.[2]

  • Terminate the reactions by adding 5 µL of 5x loading dye.[2]

  • Load the samples onto a 0.8% agarose gel and perform electrophoresis.[5]

  • Stain and visualize the DNA bands.

Data Analysis: Inhibition of Topoisomerase II is observed as the inability of the enzyme to release the decatenated DNA minicircles from the kDNA network. This results in the retention of the high molecular weight catenated DNA at the top of the gel.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Validating Topoisomerase Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Topoisomerase Enzyme (I or II) - DNA Substrate (Supercoiled or kDNA) - Assay Buffer reaction_setup Set up reaction mixtures reagents->reaction_setup compounds Prepare Test Compounds: - this compound (various conc.) - Positive Control (Camptothecin/Etoposide) - Vehicle Control (DMSO) compounds->reaction_setup incubation Incubate at 37°C for 30 min reaction_setup->incubation termination Terminate reaction with loading dye incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Visualize DNA bands (UV light) electrophoresis->visualization quantification Quantify band intensity (Densitometry) visualization->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc topoisomerase_inhibition_pathway Potential Mechanisms of Topoisomerase Inhibition by this compound cluster_topoI Topoisomerase I Cycle cluster_topoII Topoisomerase II Cycle scDNA Supercoiled DNA TopoI_bind Topo I Binds DNA scDNA->TopoI_bind Cleavage_Complex_I Cleavage Complex (Single-strand break) TopoI_bind->Cleavage_Complex_I Relaxed_DNA Relaxed DNA Cleavage_Complex_I->Relaxed_DNA Religation catDNA Catenated DNA TopoII_bind Topo II Binds DNA catDNA->TopoII_bind Cleavage_Complex_II Cleavage Complex (Double-strand break) TopoII_bind->Cleavage_Complex_II Decatenated_DNA Decatenated DNA Cleavage_Complex_II->Decatenated_DNA Religation GanolactoneB This compound GanolactoneB->Cleavage_Complex_I Hypothesis 2a GanolactoneB->Cleavage_Complex_II Hypothesis 2b Catalytic_Inhibitor Potential Catalytic Inhibition GanolactoneB->Catalytic_Inhibitor Hypothesis 1 Camptothecin Camptothecin (Topo I Poison) Camptothecin->Cleavage_Complex_I Stabilizes Etoposide Etoposide (Topo II Poison) Etoposide->Cleavage_Complex_II Stabilizes Catalytic_Inhibitor->TopoI_bind Blocks Binding/Cleavage Catalytic_Inhibitor->TopoII_bind Blocks Binding/Cleavage

References

Ganolactone B and Chemotherapy: A Synergistic Approach to Cancer Treatment?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. Combination therapy, which utilizes multiple therapeutic agents to target cancer cells through different mechanisms, has emerged as a cornerstone of modern oncology.[1] This guide explores the potential synergistic effects of Ganolactone B, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum, with conventional chemotherapy.

Enhanced Cytotoxicity of Carboplatin with Ganoderma lucidum Extract

A key study has demonstrated that a Ganoderma lucidum extract can significantly sensitize breast cancer cells to carboplatin, a widely used chemotherapeutic agent.[1] The combination of GLE and carboplatin resulted in a marked decrease in the half-maximal inhibitory concentration (IC50) of carboplatin in both inflammatory breast cancer (SUM-149) and triple-negative breast cancer (MDA-MB-231) cell lines.[2]

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic effect of the Ganoderma lucidum extract and carboplatin was quantified by determining the IC50 values of carboplatin alone and in combination with a fixed concentration of the extract.

Cell LineTreatmentIC50 of Carboplatin (µM)
SUM-149 Carboplatin alone50
Carboplatin + 0.2 mg/mL GLE30
MDA-MB-231 Carboplatin alone40
Carboplatin + 0.3 mg/mL GLE20

Data sourced from Suárez-Arroyo et al., 2022.[1]

These results clearly indicate that the presence of the Ganoderma lucidum extract significantly lowers the concentration of carboplatin required to achieve a 50% reduction in cancer cell viability, highlighting a potent synergistic interaction.

Mechanism of Synergism: Targeting the DNA Damage Response

The synergistic anti-cancer effect of the Ganoderma lucidum extract and carboplatin is attributed to the extract's ability to inhibit the DNA Damage Response (DDR) pathway.[1] Carboplatin functions by inducing DNA damage in cancer cells, which in turn activates the DDR pathway to repair the damage and promote cell survival.[1] The Ganoderma lucidum extract appears to abrogate this repair mechanism, leading to an accumulation of DNA damage and ultimately, enhanced cancer cell death.

Specifically, the combination treatment was found to decrease the expression and activation of key proteins in the DDR pathway, including ATM, ATR, CHK1, and CHK2.[1][2]

GanolactoneB_Chemo_Synergy cluster_chemo Conventional Chemotherapy (e.g., Carboplatin) cluster_gle This compound (via Ganoderma lucidum Extract) cluster_cell_response Cancer Cell Response Chemo Carboplatin DNA_Damage DNA Damage Chemo->DNA_Damage Induces DDR_Inhibition Inhibition of DNA Damage Response (DDR) Apoptosis Enhanced Apoptosis (Cell Death) DNA_Damage->Apoptosis Induces (potentiated) GLE This compound (in GLE) GLE->DDR_Inhibition Causes DDR_Inhibition->Apoptosis Leads to

Figure 1. Synergistic mechanism of this compound (within Ganoderma lucidum extract) with chemotherapy.

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of the Ganoderma lucidum extract and carboplatin, both alone and in combination, were assessed using a cell viability assay.

  • Cell Seeding: Breast cancer cells (SUM-149 and MDA-MB-231) were seeded in 12-well plates at a density of 5x10⁴ to 1x10⁵ cells per well and incubated for 24 hours.[1]

  • Treatment: Cells were treated with varying concentrations of carboplatin (10, 20, 30, 40, 50 µM) with or without a fixed concentration of Ganoderma lucidum extract (0.2 mg/mL for SUM-149 and 0.3 mg/mL for MDA-MB-231).[1] Control cells received the vehicle (0.1% DMSO and sterile water).[1]

  • Incubation: The treated cells were incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Staining and Analysis: After incubation, cells were fixed with cold methanol and stained with 0.4% propidium iodide.[1] Cell viability was determined by counting the surviving cells relative to the control wells.[1]

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.[1]

Cell_Viability_Workflow start Start seed_cells Seed Breast Cancer Cells (SUM-149 or MDA-MB-231) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Carboplatin +/- GLE incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 fix_stain Fix with Methanol & Stain with Propidium Iodide incubate2->fix_stain analyze Analyze Cell Viability (Cell Counting) fix_stain->analyze calculate_ic50 Calculate IC50 Values analyze->calculate_ic50 end End calculate_ic50->end

Figure 2. Workflow for the cell viability assay.

In Vivo Xenograft Model

The synergistic antitumor effects were also validated in an in vivo mouse model.

  • Animal Model: Severe combined immunodeficient (SCID) mice were used for the study.[1]

  • Tumor Cell Implantation: SUM-149 breast cancer cells were injected into the mammary fat pads of the mice to establish tumors.[1]

  • Treatment Groups: Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, carboplatin alone, Ganoderma lucidum extract alone, and the combination of carboplatin and the extract.

  • Drug Administration: Treatments were administered according to a predefined schedule.

  • Tumor Growth Monitoring: Tumor volume was measured regularly to assess the efficacy of the treatments.

  • Toxicity Assessment: The body weight of the mice was monitored as an indicator of systemic toxicity.

  • Endpoint: The study was concluded after a specific period, and the tumors were excised for further analysis. The combination of GLE and carboplatin showed significant tumor growth inhibitory effects without causing systemic toxicity.[3]

Conclusion and Future Directions

The findings from studies on Ganoderma lucidum extract provide a strong rationale for investigating the specific role of its bioactive components, such as this compound, in sensitizing cancer cells to conventional chemotherapy. The inhibition of the DNA Damage Response pathway is a promising mechanism that warrants further exploration.

Future research should focus on:

  • Isolating and testing this compound: Conducting preclinical studies with purified this compound in combination with various chemotherapeutic agents to confirm and quantify its synergistic effects.

  • Elucidating detailed molecular mechanisms: Investigating the precise molecular targets of this compound within the DDR and other relevant signaling pathways.

  • Expanding to other cancer types: Evaluating the synergistic potential of this compound in a broader range of cancer models.

The development of this compound as a chemosensitizing agent could lead to more effective cancer treatment regimens with potentially reduced side effects, offering new hope for patients and a valuable tool for clinicians.

References

A Comparative Guide to Ganolactone B and Other Bioactive Ganoderma Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ganoderma, particularly the species Ganoderma lucidum, has been a cornerstone of traditional medicine in Asia for centuries. Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for the mushroom's diverse pharmacological effects.[1][2] These complex molecules exhibit a wide range of activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[3][4][5]

This guide provides a comparative analysis of Ganolactone B and other prominent triterpenoids isolated from Ganoderma species. It is designed to be an objective resource, presenting experimental data to aid researchers and professionals in drug discovery and development.

Comparative Biological Activity

The therapeutic potential of Ganoderma triterpenoids is vast. Their efficacy varies significantly depending on their specific chemical structure. Below is a comparative summary of their performance in key bioassays.

Anticancer and Cytotoxic Activity

Ganoderma triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7][8] Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor invasion.[9][10][11] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency; a lower IC50 value indicates greater potency.

TriterpenoidCell LineCytotoxicity (IC50)Reference(s)
This compound -Data not available in cited literature-
Ganoderic Acid A SMMC7721 (Hepatocellular Carcinoma)139.4 µmol/L (48h)[12]
HepG2 (Hepatocellular Carcinoma)187.6 µmol/L (24h)[12]
Ganoderic Acid DM HeLa (Cervical Cancer)20.87 µM[6]
Caco-2 (Colorectal Adenocarcinoma)35.63 µM[6]
HepG2 (Hepatocellular Carcinoma)84.36 µM[6]
Ganoderiol F MDA-MB-231 (Breast Cancer)~44 µM[10]
Lucidenic Acid A P-388 (Murine Leukemia)> 10 µg/mL[13]
HepG2 & HepG2,2,15 (Hepatoma)> 10 µg/mL[13]
Lucidenic Acid N P-388 (Murine Leukemia)3.9 µg/mL[13]
HepG2 & HepG2,2,15 (Hepatoma)3.9 µg/mL[13]
Ethyl Lucidenate A CA46 (Burkitt's Lymphoma)20.42 µg/mL[14]
HL-60 (Promyelocytic Leukemia)25.98 µg/mL[14]
Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key factor in many diseases. Ganoderma triterpenoids exert potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[3][15][16] This is often achieved by modulating key signaling pathways such as NF-κB.[3][15][17]

TriterpenoidAssay / ModelActivity Metric (IC50 / ID50)Reference(s)
This compound Anti-inflammatoryQualitative data; potent activity noted-
Ganoderic Acid C1 TNF-α production (PBMCs from CD subjects)Significant decrease noted[15][18]
Ganoderic Acid DM 5α-reductase inhibition10.6 µM[19][20]
Lucidenic Acid A TPA-induced mouse ear inflammation0.07 mg/ear[21]
Lucidenic Acid D2 TPA-induced mouse ear inflammation0.11 mg/ear[21]
Lucidenic Acid E2 TPA-induced mouse ear inflammation0.11 mg/ear[21]

Key Signaling Pathways Modulated by Ganoderma Triterpenoids

The biological activities of this compound and other triterpenoids are underpinned by their ability to modulate critical intracellular signaling pathways that regulate inflammation, cell growth, and survival.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which leads to the degradation of IκBα. This releases the p65/p50 dimer, allowing it to enter the nucleus and trigger the transcription of pro-inflammatory genes. Many Ganoderma triterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.[3][11][15][16][17]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IkBa_p IκBα (p) Degradation IkBa_p65_p50->IkBa_p DNA DNA p65_p50->DNA translocates & binds Triterpenoids Ganoderma Triterpenoids Triterpenoids->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes promotes transcription

Inhibition of the NF-κB signaling pathway by Ganoderma triterpenoids.
Suppression of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for regulating the cell cycle, proliferation, and survival. Its dysregulation is a common feature in many cancers. Growth factors activate receptor tyrosine kinases, initiating a cascade that activates PI3K, Akt, and finally mTOR, which promotes protein synthesis and cell growth. Ganoderma triterpenoids can suppress this pathway, contributing to their anticancer effects.[22][23]

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds & activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Triterpenoids Ganoderma Triterpenoids Triterpenoids->PI3K inhibits Triterpenoids->Akt inhibits

Suppression of the PI3K/Akt/mTOR pathway by Ganoderma triterpenoids.

Experimental Protocols for Bioactivity Assays

Reproducibility is paramount in scientific research. This section provides standardized protocols for the key bioactivity assays mentioned in this guide.

General Workflow for Triterpenoid Isolation and Bioactivity Screening

The discovery of bioactive compounds from natural sources follows a structured workflow, from extraction to purification and finally to activity testing.

workflow cluster_extraction Extraction & Isolation cluster_assay Bioactivity Screening A Ganoderma Fruiting Body B Drying & Pulverization A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude Triterpenoid Extract C->D E Column Chromatography (Silica Gel, HPLC) D->E F Pure Triterpenoid (e.g., this compound) E->F G Cytotoxicity Assay (MTT) F->G H Anti-inflammatory Assay (Griess) F->H I Other Assays (e.g., Antioxidant, Enzyme Inhibition) F->I

General workflow for Ganoderma triterpenoid research.
Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the cytotoxic effect of a compound on cancer cell lines.[24][25][26]

  • Cell Seeding : Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment : Prepare a stock solution of the purified triterpenoid in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the triterpenoid at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement and Data Analysis : Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol is based on the Griess assay, which measures nitrite (a stable product of NO) in cell culture supernatant as an indicator of nitric oxide production by macrophages.[27][28][29][30]

  • Cell Seeding and Treatment : Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the triterpenoid for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • Griess Assay :

    • Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[28]

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[30]

    • Add 100 µL of the freshly mixed Griess reagent to each supernatant sample in the 96-well plate.

    • Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement and Data Analysis : Measure the absorbance at 540-550 nm.[28][29] Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

References

Ganolactone B: A Comparative Analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of burgeoning drug discovery, natural compounds are a focal point for identifying novel therapeutic agents. This guide provides a comprehensive comparison of the anti-inflammatory properties of Ganolactone B with other established anti-inflammatory alternatives, supported by experimental data. The focus is on its mechanism of action, efficacy, and the underlying signaling pathways it modulates.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade. Its performance in preclinical studies is comparable, and in some aspects superior, to well-known anti-inflammatory agents.

CompoundTargetIC50 / Effective ConcentrationKey FindingsReference
This compound (Alantolactone) NF-κB, MAPKVaries by cell type and stimulusSignificantly downregulates pro-inflammatory cytokines and mediators.[1]
Ibuprofen COX-1, COX-2~5-10 µMNon-selective COX inhibitor, effective analgesic and anti-inflammatory.[2][3]
Celecoxib COX-2~0.04 µMSelective COX-2 inhibitor with reduced gastrointestinal side effects.[2][4]
Dexamethasone (Glucocorticoid) Glucocorticoid ReceptorVaries widelyBroad-spectrum anti-inflammatory, but with significant side effects.[5][6]

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical in the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of inflammatory mediators like prostaglandins and nitric oxide.[9][10] this compound intervenes by inhibiting the degradation of IκBα, a key step in the activation of NF-κB, and by preventing the phosphorylation of key kinases in the MAPK cascade, such as JNK and ERK.[1] This dual inhibition effectively halts the inflammatory response at a crucial juncture.

Signaling Pathway Diagram

GanolactoneB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IκBα IκBα IKK->IκBα degradation NFκB_active Active NF-κB NFκB NF-κB (p50/p65) NFκB->NFκB_active activation NFκB_active->Transcription GanolactoneB This compound GanolactoneB->MAPK inhibits GanolactoneB->IKK inhibits iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: this compound inhibits inflammation by blocking the MAPK and NF-κB pathways.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a control vehicle for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell cultures for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the expression of iNOS, COX-2, and the phosphorylation of MAPK and NF-κB pathway proteins, cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Treatment: Animals are orally administered with this compound, a reference drug (e.g., Indomethacin), or a vehicle 1 hour before the induction of inflammation.

  • Inflammation Induction: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay cluster_analysis Data Analysis & Comparison A1 Culture RAW 264.7 Cells A2 Pre-treat with this compound A1->A2 A3 Induce Inflammation (LPS) A2->A3 A4 Measure NO, Cytokines (ELISA) A3->A4 A5 Western Blot for iNOS, COX-2, MAPK, NF-κB A3->A5 C1 Compare Efficacy with Standard Drugs A4->C1 A5->C1 B1 Administer this compound to Rats B2 Induce Paw Edema (Carrageenan) B1->B2 B3 Measure Paw Volume B2->B3 B4 Calculate Edema Inhibition B3->B4 B4->C1 C2 Elucidate Mechanism of Action C1->C2

Caption: Workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

This compound presents a promising profile as a natural anti-inflammatory agent. Its targeted inhibition of the NF-κB and MAPK signaling pathways provides a robust mechanism for its observed effects on reducing pro-inflammatory mediators. The presented experimental data and protocols offer a framework for its continued investigation and comparison with existing anti-inflammatory therapies. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

References

Cross-Validation of Ganolactone B's Bioactivity in Different Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the bioactivity of Ganolactone B, a novel compound with therapeutic potential. In the absence of direct cross-laboratory validation studies, this document presents a standardized framework for assessing its efficacy, utilizing hypothetical data sets representative of typical variations observed across different research settings. The guide details standardized experimental protocols and visualizes key cellular signaling pathways and workflows to facilitate reproducibility and comparative analysis by researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a recently isolated lactone derivative that has garnered interest for its potential pharmacological activities. As with any novel compound, rigorous and reproducible assessment of its bioactivity is paramount before it can be considered for further development. This guide addresses the critical need for cross-laboratory validation by proposing a standardized set of experiments and presenting hypothetical data to illustrate the expected range of outcomes. The objective is to provide a blueprint for researchers to conduct their own evaluations and compare their findings against a common baseline.

Comparative Bioactivity Data

To simulate a cross-validation study, the following tables summarize hypothetical quantitative data for this compound's anti-inflammatory and cytotoxic activities from three distinct, hypothetical laboratory settings. These variations are representative of what might be observed due to minor differences in reagents, cell lines, and instrumentation.

Table 1: Anti-Inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages (IC50 in µM)

Laboratory SettingNitric Oxide (NO) Inhibition AssayIL-6 Inhibition Assay (ELISA)TNF-α Inhibition Assay (ELISA)
Lab A 15.2 ± 1.820.5 ± 2.118.9 ± 2.5
Lab B 18.1 ± 2.525.8 ± 3.022.4 ± 2.8
Lab C 14.9 ± 1.522.1 ± 2.420.1 ± 2.2
Inter-Lab Average 16.1 22.8 20.5

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines (IC50 in µM after 48h)

Laboratory SettingA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Cancer)
Lab A 25.8 ± 3.135.2 ± 4.030.1 ± 3.5
Lab B 29.5 ± 3.840.1 ± 4.533.7 ± 3.9
Lab C 24.9 ± 2.936.8 ± 4.229.5 ± 3.2
Inter-Lab Average 26.7 37.4 31.1

Detailed Experimental Protocols

To ensure consistency and comparability of results across different laboratories, the following detailed protocols are provided for the key bioactivity assays.

Cell Culture
  • Cell Lines: RAW 264.7, A549, MCF-7, and HeLa cells are to be obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Inflammatory Assays

Nitric Oxide (NO) Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent.

  • Calculate the IC50 value from the dose-response curve.

Cytokine (IL-6 and TNF-α) Inhibition Assay:

  • Follow steps 1-3 of the NO Inhibition Assay.

  • Collect the cell supernatant.

  • Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the IC50 values from the respective dose-response curves.

Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (A549, MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the molecular targets and experimental procedures, the following diagrams are provided.

GanolactoneB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates GanolactoneB This compound GanolactoneB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (NO, IL-6, TNF-α) DNA->Proinflammatory_Genes Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Bioactivity_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound Stock Solution AntiInflammatory Anti-inflammatory Assays (NO, ELISA) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity CellCulture Cell Culture (RAW 264.7, A549, etc.) CellCulture->AntiInflammatory CellCulture->Cytotoxicity DataCollection Data Collection (Absorbance, etc.) AntiInflammatory->DataCollection Cytotoxicity->DataCollection IC50 IC50 Calculation DataCollection->IC50 Comparison Inter-Lab Comparison IC50->Comparison

Caption: General experimental workflow for this compound bioactivity assessment.

Conclusion

This guide outlines a standardized approach for the cross-validation of this compound's bioactivity. While the presented data is hypothetical, it serves as a realistic model for the types of results and variations that can be expected. By adhering to the detailed protocols and utilizing the provided conceptual frameworks, the scientific community can work towards a more robust and comparable understanding of this compound's therapeutic potential. This standardized methodology is crucial for accelerating the transition from promising lead compound to a viable clinical candidate.

Ganolactone B and Cytochrome P450: A Comparative Guide to Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical studies. A major mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide provides a comparative overview of the drug interaction studies concerning Ganolactone B and other structurally related triterpenoids derived from Ganoderma lucidum with cytochrome P450 enzymes.

Comparative Inhibitory Effects of Ganoderma Triterpenoids on CYP450 Enzymes

Recent in vitro studies have investigated the inhibitory potential of various triterpenoids isolated from Ganoderma lucidum against a panel of major human CYP450 enzymes. The findings from these studies are summarized in the table below, providing a comparative look at their inhibitory potency, often expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Compound/ExtractCYP IsoformIC50 (µM)Type of InhibitionReference
Ganoderic Acid A CYP3A415.05-[1]
CYP2D621.83-[1]
CYP2E128.35-[1]
Ganodrol C (Compound 25) Multiple CYPsBroad Inhibitory Effect-[2]
Dichloromethane Extract of G. lucidum Multiple CYPsBroad Inhibitory Effect-[2][3]
G. lucidum Triterpenoid Library (66 compounds) CYP1A2, CYP3A4, CYP2B6, CYP2C19General Inhibition-[2][3]

It is important to note that the polysaccharides from Ganoderma lucidum have also been studied and generally show less significant CYP inhibition compared to the triterpenoid constituents[4]. This further emphasizes that the triterpenoid fraction is primarily responsible for the observed interactions with drug-metabolizing enzymes.

Experimental Protocols for In Vitro CYP450 Inhibition Assays

The data presented above is typically generated using established in vitro experimental protocols with human liver microsomes (HLMs) or recombinant human CYP enzymes. These assays are crucial for predicting potential drug-drug interactions early in the drug development process. A generalized workflow for such an assay is outlined below.

Key Methodologies:
  • Enzyme Source: Human liver microsomes (HLMs) are commonly used as they contain a full complement of CYP enzymes and other necessary components for metabolism. Alternatively, specific recombinant human CYP isoforms expressed in systems like insect cells or bacteria can be used to pinpoint interactions with individual enzymes.

  • Substrate Probes: Each CYP isoform is assayed using a specific substrate that is predominantly metabolized by that enzyme and whose metabolite can be easily detected.

  • Incubation: The test compound (e.g., a Ganoderma triterpenoid) is pre-incubated with the enzyme source in a buffer system. The metabolic reaction is then initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP enzyme activity.

  • Analysis: Following a specific incubation period, the reaction is terminated, and the concentration of the metabolite formed from the probe substrate is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to the rate in a control incubation without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vitro cytochrome P450 inhibition assay.

CYP450_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (or recombinant CYP) Preincubation Pre-incubation (Enzyme + Inhibitor) HLM->Preincubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Probe_Substrate Add Probe Substrate Preincubation->Probe_Substrate NADPH Add NADPH (Start Reaction) Incubation Incubation (Fixed Time & Temp) NADPH->Incubation Quench Quench Reaction Incubation->Quench Probe_Substrate->NADPH LCMS LC-MS/MS Analysis (Quantify Metabolite) Quench->LCMS Data_Analysis Data Analysis (Calculate IC50) LCMS->Data_Analysis

In Vitro CYP450 Inhibition Assay Workflow

Signaling Pathway of CYP450-Mediated Drug Metabolism

The interaction of drugs and other xenobiotics with CYP450 enzymes is a central part of Phase I metabolism. The following diagram illustrates the general signaling pathway of this process and where inhibition can occur.

CYP450_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_inhibition Inhibition cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binds to Active Site Metabolite Oxidized Metabolite (More Polar) CYP450->Metabolite Catalyzes Oxidation Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Inhibitor Inhibitor (e.g., this compound) Inhibitor->CYP450 Blocks Active Site (Competitive Inhibition) Excretion Excretion Conjugation->Excretion

CYP450 Drug Metabolism and Inhibition

References

Comparative Proteomic Analysis of Ganolactone B Treatment on Cancer Cells: A Proposed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals outlining a proposed comparative proteomic analysis of cells treated with Ganolactone B. This document provides a framework for investigating the molecular mechanisms of this compound, a promising lanostane-type triterpene isolated from Ganoderma lucidum, in the context of cancer therapy.

While direct comparative proteomic studies on this compound are not yet available in published literature, its origin from the medicinally significant mushroom Ganoderma lucidum and the known anti-cancer properties of related triterpenoids and lactones provide a strong basis for a proposed investigation.[1][2] Compounds with similar structures have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5][6] This guide outlines a hypothetical comparative proteomic study to elucidate the specific cellular pathways modulated by this compound, providing a roadmap for future research.

Experimental Design and Workflow

A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, would be employed to compare the proteomes of cancer cells treated with this compound versus a vehicle control. The workflow would involve cell culture, treatment, protein extraction, digestion, labeling, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and bioinformatics analysis to identify differentially expressed proteins and affected signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment this compound vs. Vehicle Protein Extraction Protein Extraction Treatment->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling TMT or SILAC LC-MS/MS LC-MS/MS Peptide Labeling->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Protein Identification Quantification Quantification Database Search->Quantification Bioinformatics Analysis Bioinformatics Analysis Quantification->Bioinformatics Analysis Pathway & GO Analysis Results Results Bioinformatics Analysis->Results

Figure 1. Proposed experimental workflow for comparative proteomic analysis.

Hypothesized Effects of this compound on Cancer Cell Proteome

Based on the known biological activities of similar lactone compounds, it is hypothesized that this compound treatment will lead to significant changes in the expression of proteins involved in apoptosis, cell cycle regulation, and cellular stress responses.

Table 1: Expected Differentially Expressed Proteins in Apoptosis Pathway
ProteinFunctionExpected Regulation
Bax Pro-apoptoticUpregulated
Bcl-2 Anti-apoptoticDownregulated
Caspase-3 Executioner caspaseUpregulated (cleaved form)
Caspase-9 Initiator caspaseUpregulated (cleaved form)
Cytochrome c Apoptosome formationIncreased cytosolic levels
PARP DNA repair, apoptosis substrateIncreased cleavage
Table 2: Expected Differentially Expressed Proteins in Cell Cycle Pathway
ProteinFunctionExpected Regulation
Cyclin D1 G1/S transitionDownregulated
CDK4 G1 phase progressionDownregulated
p21 (CDKN1A) CDK inhibitorUpregulated
p27 (CDKN1B) CDK inhibitorUpregulated
PCNA DNA replicationDownregulated

Proposed Signaling Pathway Modulation by this compound

This compound is anticipated to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for natural anti-cancer compounds. This would involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

apoptosis_pathway cluster_mitochondria Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Cytochrome c Cytochrome c Bax->Cytochrome c promotes release Bcl-2->Cytochrome c inhibits release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line (e.g., HeLa, HepG2, or a prostate cancer line as suggested by studies on similar compounds) would be cultured under standard conditions. Cells would be treated with an appropriate concentration of this compound (determined by prior dose-response assays) or a vehicle control for a specified time (e.g., 24 or 48 hours).

Protein Extraction and Digestion

Following treatment, cells would be harvested, and proteins extracted using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration would be determined using a BCA assay. An equal amount of protein from each sample would be reduced, alkylated, and digested overnight with trypsin.

Tandem Mass Tag (TMT) Labeling and Fractionation

Digested peptides from each condition would be labeled with distinct TMT reagents. The labeled samples would then be combined and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.

LC-MS/MS Analysis

Each fraction would be analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer would be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

Data Analysis

The raw mass spectrometry data would be processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant). The MS/MS spectra would be searched against a human protein database to identify peptides and proteins. Protein quantification would be based on the reporter ion intensities from the TMT labels. Differentially expressed proteins would be identified based on fold-change and statistical significance (p-value).

Bioinformatics Analysis

Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) would be performed on the list of differentially expressed proteins to identify enriched biological processes, molecular functions, cellular components, and signaling pathways affected by this compound treatment.

Conclusion

This guide provides a comprehensive framework for conducting a comparative proteomic analysis of this compound-treated cancer cells. The expected outcomes, based on the known activities of related compounds, suggest that this compound likely exerts its anti-cancer effects by modulating key proteins in the apoptosis and cell cycle pathways. The experimental data generated from such a study would be invaluable for understanding the precise mechanism of action of this compound and for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of Ganolactone B in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

A guide for laboratory professionals on the safe handling and disposal of Ganolactone B, emphasizing safety and compliance in the absence of specific Safety Data Sheet (SDS) information.

The responsible management of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. For novel or less-common compounds like this compound, a lanostane-type triterpene isolated from Ganoderma sinense, a comprehensive Safety Data Sheet (SDS) may not be readily available.[1][2] In such instances, a conservative approach to handling and disposal, treating the substance as potentially hazardous, is the most prudent course of action. This document outlines the essential procedures for the proper disposal of this compound, drawing upon general principles of laboratory safety and chemical waste management.

Chemical and Physical Properties of this compound

While a complete hazard profile is not available, the known properties of this compound are summarized below. This information is critical for understanding its behavior and for making informed decisions on handling and storage.

PropertyValueSource
CAS Number 1028449-53-7[1]
Molecular Formula C27H38O6[1]
Molecular Weight 458.59 g/mol [1]
Purity ≥98%[3]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]

Experimental Protocol for Proper Disposal of this compound

Given the absence of specific toxicity data, this compound and any materials contaminated with it should be handled as hazardous waste. The following protocol provides a step-by-step guide for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • If there is a risk of generating aerosols or dust, conduct all handling within a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, centrifuge tubes) in a dedicated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO). Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[4]

3. Decontamination:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent that is known to dissolve the compound (e.g., DMSO), followed by a standard laboratory detergent and water.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area, away from incompatible materials.[5]

  • Ensure containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste, including the chemical name and any known hazards, on the waste pickup request form.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GanolactoneB_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_paths Disposal Paths cluster_containment Containment & Labeling cluster_final Final Steps start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Safety Glasses start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Contaminated PPE - Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - this compound Solutions waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Needles - Contaminated Glassware waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these general but essential safety and disposal protocols, researchers can mitigate potential risks and ensure the responsible management of this compound in the laboratory. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Ganolactone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ganolactone B is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds. Researchers must conduct a substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided here should supplement, not replace, a formal safety assessment and the manufacturer's safety information.

When handling a research compound like this compound, for which detailed toxicological data is not available, it is crucial to treat the substance as potentially hazardous.[1][2] A conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize potential exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for laboratory operations involving this compound, assuming its hazards are unknown.

OperationRecommended Personal Protective Equipment (PPE)
Handling Solids (e.g., weighing, aliquoting) • Full-face respirator with P100 (or equivalent) particulate filters.• Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]• Disposable lab coat or gown.[1]• Safety goggles (in addition to the full-face respirator).[1]
Preparing Solutions • Certified laboratory fume hood.[3]• Chemical-resistant gloves (e.g., Nitrile, Neoprene).• Lab coat.• Safety glasses with side shields or safety goggles.[1][3]
Conducting Reactions & General Laboratory Work • Fume hood or other ventilated enclosure.[1]• Chemical-resistant gloves (e.g., Nitrile, Neoprene).• Lab coat.• Safety glasses with side shields or safety goggles.[1]

Note: No single glove material offers protection against all chemicals. Always consult glove manufacturer's compatibility charts and institutional guidelines.

Operational Plan: Step-by-Step Handling Guidance

1. Risk Assessment and Preparation:

  • Literature Review: Before beginning work, conduct a thorough search for any available data on this compound or structurally similar compounds to anticipate potential hazards.[1]

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.[1][3]

  • Emergency Plan: Ensure an emergency plan is in place and that all personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.[1]

2. Handling Procedures:

  • Weighing and Aliquoting: Perform all manipulations of solid this compound within a fume hood or a powder-containment balance enclosure to prevent the generation and inhalation of dust.[1] Use disposable tools to avoid cross-contamination.

  • Solution Preparation: Prepare all solutions within a fume hood.[1] Add the solid compound to the solvent slowly to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Avoid wearing lab coats or gloves outside of the laboratory to prevent the spread of contamination.[5]

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.

  • Equipment: Thoroughly clean all non-disposable equipment after use.

Disposal Plan

All waste generated from the handling of a research compound of unknown toxicity must be treated as hazardous waste.[1]

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and disposable lab coats, in a designated and clearly labeled hazardous waste container.[1][6]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.[1][7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for regular disposal depending on institutional policy, but labels must be fully defaced.[6][7]

  • Institutional Procedures: Always follow your institution's and local regulatory procedures for hazardous waste disposal.[6][8] Contact your EHS department for specific guidance.[8]

Workflow for Safe Handling of this compound

PPE_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment (Assume High Toxicity) start->risk_assessment is_solid Handling Solid (e.g., Weighing)? risk_assessment->is_solid solid_ppe Use Containment Hood + Full Respirator + Double Gloves + Gown + Goggles is_solid->solid_ppe Yes is_liquid Handling Liquid (e.g., Solution Prep)? is_solid->is_liquid No procedure Perform Procedure solid_ppe->procedure liquid_ppe Work in Fume Hood + Lab Coat + Gloves + Safety Goggles is_liquid->liquid_ppe Yes is_liquid->procedure No liquid_ppe->procedure decontaminate Decontaminate Workspace and Equipment procedure->decontaminate disposal Dispose of All Waste as Hazardous decontaminate->disposal end End: Procedure Complete disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.